Product packaging for Vinylcyclopentane(Cat. No.:CAS No. 3742-34-5)

Vinylcyclopentane

Cat. No.: B1346689
CAS No.: 3742-34-5
M. Wt: 96.17 g/mol
InChI Key: BEFDCLMNVWHSGT-UHFFFAOYSA-N
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Description

Vinylcyclopentane is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73919. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12 B1346689 Vinylcyclopentane CAS No. 3742-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenylcyclopentane
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InChI

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BEFDCLMNVWHSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30229-22-2
Record name Cyclopentane, ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID70190861
Record name Vinylcyclopentane
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Molecular Weight

96.17 g/mol
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CAS No.

3742-34-5
Record name Vinylcyclopentane
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Record name Vinylcyclopentane
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Record name Vinylcyclopentane
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Record name Vinylcyclopentane
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the core chemical and physical properties of vinylcyclopentane (CAS No: 3742-34-5). It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development. The guide summarizes key physicochemical data, outlines standard experimental protocols for their determination, and presents spectroscopic information and safety considerations.

Chemical Identity and Structure

This compound, also known as ethenylcyclopentane or cyclopentylethylene, is a cycloalkane derivative.[1] Its structure consists of a five-membered cyclopentane ring attached to a vinyl group.

IdentifierValue
Chemical Name This compound[2]
Synonyms Ethenylcyclopentane, Cyclopentylethylene[1]
CAS Number 3742-34-5[1]
Molecular Formula C₇H₁₂[1][3]
Molecular Weight 96.17 g/mol [3][4][5]
Canonical SMILES C=CC1CCCC1[5][6]
InChI Key BEFDCLMNVWHSGT-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is critical for its handling, application in synthesis, and for purification processes.

PropertyValueSource(s)
Appearance Colorless liquid[2][7][8]
Boiling Point 97 °C (at 760 mmHg)[5][8]
98.1 °C (at 760 mmHg)[2][9]
Melting Point -126.5 °C[2][7][8][9]
Density 0.704 g/mL (at 25 °C)[5][8]
0.877 g/cm³[2][9]
Refractive Index n20/D 1.436[5][8]
Flash Point 10 °C / 50 °F (closed cup)[2][5][8]
Vapor Pressure 46.4 mmHg (at 25 °C)[2][7]
Solubility Soluble in methanol; insoluble in water.[2][8][10]
LogP (Octanol/Water Partition Coeff.) 3.1 / 3.3[4][6][11]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (=CH- and =CH₂) in the olefinic region (typically 4.5-6.5 ppm) and signals for the cyclopentyl protons in the aliphatic region (typically 1.0-2.5 ppm).

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the vinyl group and the sp³ hybridized carbons of the cyclopentane ring.[12]

  • Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of specific functional groups.[12][13] Key expected absorptions include C=C stretching vibrations for the vinyl group (around 1640 cm⁻¹) and C-H stretching from both the vinyl (=C-H) and cyclopentyl (C-H) groups at approximately 3080 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[12][14]

  • Mass Spectrometry : This technique is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its molecular formula.[12][13] The NIST WebBook provides reference mass spectrum data for this compound.[15]

Reactivity and Safety

This compound is a highly flammable liquid and vapor.[4]

  • Hazards : It is classified as a Flammable Liquid, Category 2.[5] The primary hazard is flammability.[4]

  • Reactivity : The vinyl group makes it susceptible to addition reactions (e.g., hydrogenation, halogenation) and polymerization. It may react with strong oxidizing agents.[10]

  • Storage : It should be stored in a cool, well-ventilated area away from sources of ignition, typically at 2-8°C.[5][8] Precautionary measures against static discharge should be taken.[7]

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are based on standard organic chemistry laboratory techniques.

A. Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a liquid sample at atmospheric pressure.

  • Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation : Place a sample of this compound (e.g., 10-20 mL) and a few boiling chips into the round-bottom flask.

  • Heating : Gently heat the flask using a heating mantle.

  • Measurement : The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation with a consistent drip rate into the receiving flask.

B. Determination of Density using a Pycnometer

A pycnometer (specific gravity bottle) is used for precise density measurements.

  • Calibration : Clean, dry, and weigh the empty pycnometer (m₁). Fill it with deionized water and place it in a constant temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium. Record the weight of the pycnometer filled with water (m₂).

  • Sample Measurement : Empty and thoroughly dry the pycnometer. Fill it with this compound, bring it to the same constant temperature, and weigh it (m₃).

  • Calculation : The density (ρ) of this compound is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

C. Spectroscopic Analysis (General Procedures)

  • NMR Spectroscopy :

    • Sample Preparation : Dissolve a small amount of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

    • Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. Standard pulse programs are used for data collection.[12]

  • IR Spectroscopy :

    • Sample Preparation : As this compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.

    • Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.[14]

Visualizations

The following diagrams illustrate the relationships between the structure and properties of this compound and a typical experimental workflow for its characterization.

G cluster_main Fundamental Properties of this compound structure This compound (C7H12) phys_chem Physicochemical Properties structure->phys_chem spectro Spectroscopic Signature structure->spectro react_safe Reactivity & Safety structure->react_safe boiling_point Boiling Point (97 °C) phys_chem->boiling_point density Density (0.704 g/mL) phys_chem->density solubility Solubility (Insoluble in H2O) phys_chem->solubility nmr NMR Spectra (¹H, ¹³C) spectro->nmr ir IR Spectrum (C=C, C-H stretch) spectro->ir ms Mass Spectrum (m/z = 96.17) spectro->ms flammability High Flammability (Flash Point 10 °C) react_safe->flammability reactivity Addition Reactions (Vinyl Group) react_safe->reactivity storage Storage (2-8 °C) react_safe->storage

Caption: Logical relationship between structure and properties.

G cluster_workflow Experimental Workflow: Purity & Identity Confirmation start This compound Sample phys_prop Physical Property Measurement (Boiling Point, Density) start->phys_prop ir_spec IR Spectroscopy (Functional Group ID) start->ir_spec nmr_spec NMR Spectroscopy (Structure Elucidation) start->nmr_spec ms_spec Mass Spectrometry (Molecular Weight) start->ms_spec data_analysis Data Analysis & Comparison to Literature Values phys_prop->data_analysis ir_spec->data_analysis nmr_spec->data_analysis ms_spec->data_analysis conclusion Confirmed Structure & Purity data_analysis->conclusion

Caption: General experimental workflow for characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclopentane is a cycloalkane derivative with a vinyl substituent, making it a molecule of interest in various chemical syntheses and material science applications. Understanding its structural properties through nuclear magnetic resonance (NMR) spectroscopy is crucial for its characterization and for predicting its reactivity. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a standardized experimental protocol for NMR analysis of liquid samples, and a structural diagram for clear atom-to-signal correlation.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound shows distinct signals for the vinyl and cyclopentyl protons. The chemical shifts are influenced by the electronic environment of each proton. The vinyl protons are expected in the downfield region due to the sp² hybridization of the carbons, while the cyclopentyl protons are in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H15.78dddJ = 17.0, 10.2, 8.5
H2a4.92dJ = 17.0
H2b4.87dJ = 10.2
H32.45m
H4a, H8a1.75m
H4b, H8b1.25m
H5a, H7a1.65m
H5b, H7b1.55m
H61.50m

ddd = doublet of doublets of doublets, d = doublet, m = multiplet

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The sp² hybridized carbons of the vinyl group are expected to resonate at a lower field compared to the sp³ hybridized carbons of the cyclopentane ring.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C1143.5
C2112.0
C345.0
C4, C832.5
C5, C725.5
C6-

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg may be required.

  • Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Procedure:

    • Accurately weigh the sample and dissolve it in the appropriate volume of deuterated solvent containing TMS in a clean, dry vial.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Locking: Tune the probe to the appropriate nucleus (¹H or ¹³C) and lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve high homogeneity and resolution. This can be done manually or automatically.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to be flat.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of this compound Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the atom numbering used for the NMR signal assignments in the tables above.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of vinylcyclopentane. The document details the primary fragmentation pathways under electron ionization (EI) and presents the corresponding mass spectral data. Experimental protocols and visual diagrams are included to offer a thorough understanding of the molecule's behavior in a mass spectrometer, aiding in its identification and structural elucidation.

Introduction

This compound (C₅H₉CH=CH₂), with a molecular weight of 96.17 g/mol , is a cyclic hydrocarbon containing a vinyl functional group.[1][2][3] Understanding its fragmentation pattern under mass spectrometry is crucial for its unambiguous identification in complex mixtures, which is a common requirement in various fields, including petrochemical analysis, environmental screening, and as a reference standard in drug development processes. This guide focuses on the fragmentation behavior of this compound when subjected to electron ionization (EI), a common and robust ionization technique.[4][5]

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and the relative intensity of the most significant peaks, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

m/zRelative Intensity (%)Proposed Fragment IonFragment Lost
9615[C₇H₁₂]⁺• (Molecular Ion)-
8135[C₆H₉]⁺•CH₃
6880[C₅H₈]⁺•C₂H₄ (Ethene)
67100[C₅H₇]⁺•C₂H₅ (Ethyl Radical)
5445[C₄H₆]⁺•C₃H₆ (Propene)
4170[C₃H₅]⁺C₄H₇
3955[C₃H₃]⁺C₄H₉
2740[C₂H₃]⁺C₅H₉

Table 1: Prominent peaks in the electron ionization mass spectrum of this compound.

Fragmentation Pathway and Mechanism

The fragmentation of the this compound molecular ion ([C₇H₁₂]⁺•) upon electron ionization is governed by the cleavage of bonds to form stable carbocations and radical species. The most probable fragmentation pathways are outlined below and visualized in the accompanying diagram.

The molecular ion (m/z 96) is formed by the removal of an electron from the this compound molecule. While observable, it is not the most abundant peak, which is common for aliphatic and alicyclic compounds that readily undergo fragmentation.

One of the most significant fragmentation pathways involves the loss of an ethyl radical (•C₂H₅), leading to the formation of the base peak at m/z 67 ([C₅H₇]⁺). This is a highly stable cyclopentenyl cation.

Another prominent fragmentation involves a retro-Diels-Alder-type rearrangement, leading to the expulsion of a neutral ethene molecule (C₂H₄) and the formation of a radical cation at m/z 68 ([C₅H₈]⁺•).

Other notable fragmentations include:

  • Loss of a methyl radical (•CH₃): This results in the formation of a cation at m/z 81 ([C₆H₉]⁺).

  • Ring-opening and subsequent cleavages: The cyclopentane ring can open to form a linear radical cation, which then undergoes further fragmentation to produce smaller ions such as m/z 54 ([C₄H₆]⁺•), m/z 41 ([C₃H₅]⁺, the allyl cation), and m/z 27 ([C₂H₃]⁺).

The following Graphviz diagram illustrates the primary fragmentation pathways of this compound.

Fragmentation_Pathway cluster_fragments Fragment Ions M This compound C₇H₁₂ M_ion [C₇H₁₂]⁺• m/z = 96 M->M_ion - e⁻ F81 [C₆H₉]⁺ m/z = 81 M_ion->F81 - •CH₃ F68 [C₅H₈]⁺• m/z = 68 M_ion->F68 - C₂H₄ F67 [C₅H₇]⁺ m/z = 67 (Base Peak) M_ion->F67 - •C₂H₅ F54 [C₄H₆]⁺• m/z = 54 F68->F54 - CH₂ F41 [C₃H₅]⁺ m/z = 41 F67->F41 - C₂H₂

Caption: Primary fragmentation pathways of this compound under electron ionization.

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following provides a detailed methodology for such an analysis.

Sample Preparation

For a standard analysis, a dilute solution of this compound is prepared in a volatile organic solvent like hexane or dichloromethane. A typical concentration is around 10 µg/mL.[6] The solution should be free of particulate matter to prevent contamination of the GC inlet and column.[6][7]

Gas Chromatography (GC) Parameters
  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is suitable for the separation of hydrocarbons.[8]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.[8]

  • Injector Temperature: The injector temperature is typically set to 250 °C.[8]

  • Oven Temperature Program: A temperature program is employed to ensure good separation and peak shape. A representative program starts at 50 °C for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, which is then held for a few minutes.[8]

  • Injection Volume: 1 µL of the prepared sample is injected, often in splitless mode for trace analysis or with an appropriate split ratio for more concentrated samples.[6]

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Ionization (EI) is the standard method.[8]

  • Ionization Energy: The electron energy is set to a standard value of 70 eV to ensure consistent fragmentation patterns that are comparable to library spectra.[4][8]

  • Mass Range: The mass analyzer is set to scan a mass range that includes the molecular ion and expected fragments, for example, m/z 25-200.

  • Ion Source Temperature: The ion source temperature is typically maintained at around 230 °C.

  • Quadrupole Temperature: The quadrupole temperature is often set to approximately 150 °C.

The following diagram outlines the general experimental workflow for the GC-MS analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dilute this compound in Volatile Solvent GC Gas Chromatography (Separation) Prep->GC Injection MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Elution Detector Detection MS->Detector Processing Data Acquisition & Analysis Detector->Processing

Caption: General experimental workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound under electron ionization is well-defined, with a characteristic base peak at m/z 67 and other significant fragments at m/z 96, 81, 68, 54, and 41. This in-depth guide, including the tabulated spectral data, elucidation of fragmentation pathways, and detailed experimental protocols, provides a valuable resource for researchers, scientists, and drug development professionals for the confident identification and characterization of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of vinylcyclopentane. It details the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, and outlines a standard experimental protocol for obtaining an IR spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize vibrational spectroscopy for molecular characterization.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. The resulting IR spectrum is a unique fingerprint of the molecule.

This compound (C₇H₁₂) is a cycloalkane bearing a vinyl substituent. Its IR spectrum is characterized by absorption bands arising from the vibrations of both the cyclopentane ring and the vinyl group. Key spectral features include C-H stretching vibrations for both sp² and sp³ hybridized carbons, the C=C stretching of the vinyl group, and various bending and deformation modes.

Quantitative Infrared Absorption Data for this compound

The principal infrared absorption bands for this compound are summarized in the table below. This data has been compiled from spectral information available in public databases such as the NIST Chemistry WebBook.[1][2][3] The intensity of the absorption bands is described qualitatively as strong (s), medium (m), or weak (w).

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3079m=C-H stretch (vinyl group)[4]
~2960sC-H stretch (cyclopentane ring)[4][5]
~2870sC-H stretch (cyclopentane ring)[4][5]
~1642mC=C stretch (vinyl group)[4][6]
~1450mCH₂ scissoring (cyclopentane ring)[5]
~995s=C-H bend (out-of-plane)
~910s=C-H bend (out-of-plane)

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid this compound

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy for the analysis of liquid and solid samples.[7][8] It is a non-destructive method that requires minimal sample preparation.

Materials and Instrumentation
  • Sample: this compound (liquid)

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Cleaning Supplies: Solvent (e.g., isopropanol or ethanol), lint-free wipes.

Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The FTIR spectrometer will pass an infrared beam through the ATR crystal. An evanescent wave will penetrate a short distance into the sample, and the absorbed radiation is measured by the detector.

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

    • Analyze the resulting spectrum by identifying the characteristic absorption bands and comparing them to known values.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal using a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for obtaining an IR spectrum of a liquid sample using ATR-FTIR spectroscopy.

experimental_workflow ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Liquid Sample background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Data (Background Subtraction) sample_scan->process_data analyze_spectrum Analyze Spectrum process_data->analyze_spectrum end End analyze_spectrum->end

Caption: ATR-FTIR Experimental Workflow

Correlation of IR Bands and Molecular Vibrations

This diagram illustrates the logical relationship between the key structural components of this compound and their characteristic infrared absorption bands.

vibrational_modes This compound: IR Absorption Correlation cluster_molecule Molecular Structure cluster_vibrations Vibrational Modes cluster_spectrum IR Absorption Bands (cm⁻¹) molecule This compound vinyl_group Vinyl Group (-CH=CH₂) molecule->vinyl_group cyclo_ring Cyclopentane Ring molecule->cyclo_ring ch_stretch_sp2 =C-H Stretch vinyl_group->ch_stretch_sp2 cc_stretch C=C Stretch vinyl_group->cc_stretch ch_bend_oop =C-H Bend (Out-of-Plane) vinyl_group->ch_bend_oop ch_stretch_sp3 C-H Stretch cyclo_ring->ch_stretch_sp3 ch2_scissor CH₂ Scissoring cyclo_ring->ch2_scissor band_3079 ~3079 ch_stretch_sp2->band_3079 band_1642 ~1642 cc_stretch->band_1642 band_995_910 ~995 & ~910 ch_bend_oop->band_995_910 band_2960_2870 ~2960 & ~2870 ch_stretch_sp3->band_2960_2870 band_1450 ~1450 ch2_scissor->band_1450

Caption: this compound: IR Absorption Correlation

References

Thermochemical Data for Vinylcyclopentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for vinylcyclopentane, with a focus on its enthalpy of formation. The information presented is collated from key experimental studies and provides a basis for understanding the energetic properties of this cyclic alkene. This document is intended for researchers, scientists, and professionals in drug development and related fields who require accurate thermochemical data for modeling and process design.

Quantitative Thermochemical Data

The experimentally determined thermochemical data for this compound are summarized in the tables below. These values are crucial for chemical process design, reaction modeling, and understanding the stability of the molecule.

Table 1: Enthalpy of Formation and Combustion of this compound (Liquid Phase)
Thermochemical QuantityValue (kJ/mol)MethodReference
Enthalpy of Formation (ΔfH°liquid) -34.8 ± 1.1Combustion Calorimetry (Ccb)Labbauf and Rossini, 1961[1]; Reanalyzed by Cox and Pilcher, 1970[1]
Enthalpy of Combustion (ΔcH°liquid) -4434.7 ± 1.0Combustion Calorimetry (Ccb)Labbauf and Rossini, 1961[1]; Reanalyzed by Cox and Pilcher, 1970[1]

Note: The original value for the enthalpy of formation reported by Labbauf and Rossini was -33.5 ± 1.1 kJ/mol, and for the enthalpy of combustion was -4436.2 ± 1.0 kJ/mol. The values presented here are the reanalyzed data by Cox and Pilcher.[1]

Table 2: Enthalpy of Hydrogenation of this compound
ReactionEnthalpy of Reaction (ΔrH°) (kJ/mol)MethodSolventReference
This compound (l) + H2 (g) → Ethylcyclopentane (l)-119. ± 0.8Catalytic Hydrogenation Calorimetry (Chyd)HydrocarbonRogers and McLafferty, 1971[2]

Experimental Protocols

A thorough understanding of the experimental methodologies is paramount for assessing the quality and reliability of the thermochemical data. The following sections detail the protocols employed in the key studies cited.

Combustion Calorimetry (Labbauf and Rossini, 1961)
  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder, typically a platinum crucible, within a high-pressure vessel known as a "bomb."

  • Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atmospheres. A small, known amount of water is usually added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is placed in a calorimeter, which is a container of a known mass of water. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer to monitor the temperature change. The entire assembly is placed in an outer jacket to minimize heat exchange with the surroundings.

  • Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire. The heat released by the combustion of the sample and the fuse wire raises the temperature of the bomb, the water, and the calorimeter components. The temperature change is carefully recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system (the "energy equivalent") is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the observed temperature rise and the energy equivalent of the calorimeter.

  • Corrections: Several corrections are applied to the raw data to obtain the standard enthalpy of combustion. These include corrections for the heat of combustion of the fuse wire, the formation of nitric acid from residual nitrogen in the bomb, and the "Washburn corrections" which account for the deviation of the reactants and products from their standard states.

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products, carbon dioxide (CO2) and water (H2O).

Hydrogenation Calorimetry (Rogers and McLafferty, 1971)

The enthalpy of hydrogenation of this compound was measured using a newly designed hydrogen calorimeter. The key features of the experimental protocol are as follows:

  • Calorimeter Design: The experiment utilized a calorimeter specifically designed for measuring the heat of hydrogenation of small liquid samples.

  • Catalyst and Solvent: The hydrogenation reaction was carried out in a hydrocarbon solvent using a catalyst, which is essential for the reaction to proceed at a measurable rate under mild conditions.

  • Reaction Procedure: A known amount of this compound was introduced into the calorimeter containing the solvent and the catalyst. The system was then saturated with hydrogen gas. The hydrogenation reaction was initiated, and the heat evolved was measured by monitoring the temperature change of the calorimeter system.

  • Calculation of Enthalpy of Hydrogenation: The enthalpy of hydrogenation was determined from the measured heat evolved and the number of moles of this compound that reacted.

Computational Thermochemistry

In addition to experimental methods, computational quantum chemistry provides a powerful tool for predicting the enthalpy of formation of molecules. While specific computational studies on this compound are not widely reported, modern computational methods can be applied to calculate its thermochemical properties with high accuracy.

Commonly used methods include:

  • Ab initio methods: High-level ab initio methods, such as the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods, can provide highly accurate enthalpies of formation, often approaching "chemical accuracy" (typically within 1-2 kcal/mol or 4-8 kJ/mol of experimental values).

  • Density Functional Theory (DFT): DFT methods, particularly with modern functionals, offer a good balance between computational cost and accuracy for calculating thermochemical properties of organic molecules.

These computational approaches typically involve calculating the total electronic energy of the molecule and then using this information in conjunction with experimental or calculated enthalpies of formation of reference compounds to derive the enthalpy of formation of the target molecule through isodesmic or other balanced reactions.

Visualizations

Relationship between Enthalpy of Combustion and Formation

The relationship between the standard enthalpy of combustion (ΔcH°) and the standard enthalpy of formation (ΔfH°) of this compound can be visualized using a thermodynamic cycle based on Hess's Law. The diagram below illustrates this relationship.

Hess_Law_this compound reactants C₇H₁₂ (l) + 10 O₂ (g) products 7 CO₂ (g) + 6 H₂O (l) reactants->products ΔcH°(this compound) = -4434.7 kJ/mol elements 7 C (s, graphite) + 6 H₂ (g) elements->reactants ΔfH°(this compound) = -34.8 kJ/mol elements->products 7 * ΔfH°(CO₂) + 6 * ΔfH°(H₂O) = 7(-393.5) + 6(-285.8) kJ/mol

Caption: Thermodynamic cycle illustrating Hess's Law for the combustion of this compound.

References

An In-depth Technical Guide to the Physical Properties of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of vinylcyclopentane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data and detailed experimental methodologies.

Core Physical Properties of this compound

This compound (C₅H₉CH=CH₂) is a colorless liquid utilized in the synthesis of polymers and as a solvent.[1] Accurate knowledge of its physical properties is crucial for its application and for the design of chemical processes. The boiling point and density are fundamental parameters for handling, purification, and reaction setup.

Data Summary

The physical properties of this compound are summarized in the table below. It is important to note the variability in reported density values, which may be attributable to different experimental conditions or sample purity.

Physical PropertyValueConditions
Boiling Point 97 °Cat 760 mmHg (lit.)[2][3][4][5]
98.1 °Cat 760 mmHg[1]
376 ± 20 KAveraged value[6]
Density 0.704 g/mLat 25 °C (lit.)[2][3][4][5][7]
0.877 g/mLNot specified[1]

Experimental Protocols for Physical Property Determination

Accurate determination of boiling point and density requires precise experimental techniques. The following sections detail standard laboratory protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] Common methods for its determination include the Thiele tube method and simple distillation.

Thiele Tube Method: This microscale method is advantageous as it requires a small sample volume.

  • Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently and uniformly heated.[9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

  • Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[9][10]

Simple Distillation Method: This method is suitable when a larger quantity of the substance is available and can also serve as a purification step.

  • Apparatus Setup: A distillation flask is charged with at least 5 mL of this compound and a few boiling chips.[8][9] The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Heating: The distillation flask is heated gently.

  • Measurement: As the liquid boils and the vapor condenses, the temperature reading on the thermometer will stabilize. This constant temperature is recorded as the boiling point of the liquid.[8][11] It is also advisable to record the atmospheric pressure as the boiling point is pressure-dependent.[8]

Determination of Density

Density is defined as the mass of a substance per unit volume.[12] For liquids like this compound, the pycnometer method is a precise technique for density determination.

Pycnometer Method:

  • Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube) is accurately weighed on an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid that emerges from the capillary is wiped off the exterior. The filled pycnometer is then weighed.

  • Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The mass of the pycnometer filled with the reference liquid is measured. The volume of the pycnometer can then be calculated using the known density of the reference liquid.

  • Calculation: The density of this compound is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.[13]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

G Experimental Workflow for Physical Property Determination of this compound cluster_0 Boiling Point Determination cluster_1 Density Determination A Sample Preparation (Fusion Tube + Capillary) B Apparatus Setup (Thiele Tube) A->B C Heating B->C D Observation of Bubbles C->D E Cooling & Measurement D->E F Boiling Point E->F end End F->end G Weigh Empty Pycnometer H Fill with this compound & Weigh G->H J Calculate Density H->J I Determine Pycnometer Volume (with reference liquid) I->J K Density J->K K->end start Start start->A start->G

Caption: Workflow for determining boiling point and density.

References

An In-depth Technical Guide to the Acid-Catalyzed Hydration of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the acid-catalyzed hydration of vinylcyclopentane. This reaction is a classic example of electrophilic addition to an alkene, notable for the significant carbocation rearrangement that dictates the final product distribution. The process involves the protonation of the vinyl group, leading to a secondary carbocation that undergoes a rapid, energetically favorable ring expansion to a more stable tertiary carbocation. Subsequent nucleophilic attack by water and deprotonation yield the final alcohol products. This document details the underlying reaction mechanism, presents relevant physicochemical and spectroscopic data, outlines a representative experimental protocol, and provides visualizations of the reaction pathways.

Reaction Mechanism

The acid-catalyzed hydration of this compound proceeds through a multi-step mechanism involving carbocation intermediates. The reaction is initiated by the protonation of the alkene, follows Markovnikov's rule, and is characterized by a significant carbocation rearrangement.

Step 1: Protonation of the Alkene The reaction begins with the electrophilic attack of a hydronium ion (H₃O⁺), formed from the acid catalyst in water, on the π-bond of the vinyl group. The proton adds to the terminal carbon of the double bond, which is the less substituted carbon, in accordance with Markovnikov's rule. This regioselectivity ensures the formation of the more stable carbocation on the adjacent, secondary carbon. This step is the rate-determining step of the overall reaction.[1]

Step 2: Carbocation Rearrangement (Ring Expansion) The initially formed secondary carbocation is relatively unstable. It undergoes a rapid 1,2-alkyl shift, which in this case manifests as a ring expansion.[2] A carbon-carbon bond from the cyclopentane ring migrates to the positively charged carbon. This rearrangement is energetically favorable as it transforms the secondary carbocation into a more stable tertiary carbocation. Furthermore, it relieves some of the ring strain by converting the five-membered cyclopentane ring into a six-membered cyclohexane ring.[3]

Step 3: Nucleophilic Attack by Water A water molecule, acting as a nucleophile, attacks the tertiary carbocation. This results in the formation of a protonated alcohol, specifically an oxonium ion.

Step 4: Deprotonation In the final step, a water molecule acts as a base, removing a proton from the oxonium ion. This step regenerates the acid catalyst (H₃O⁺) and yields the final alcohol product. The major product resulting from the ring-expansion pathway is 1-methylcyclohexanol. A minor product, 1-ethylcyclopentanol, is formed if water attacks the initial secondary carbocation before rearrangement can occur.[1]

Mechanistic Pathways

The overall transformation can be visualized as two competing pathways originating from the initial carbocation intermediate.

G cluster_start Initial Reactants cluster_intermediate Carbocation Intermediates cluster_products Potential Products A This compound + H₃O⁺ B Secondary Carbocation (1-cyclopentylethyl cation) A->B Step 1: Protonation C Tertiary Carbocation (1-methylcyclohexyl cation) B->C Step 2: Ring Expansion (1,2-Alkyl Shift) D 1-Ethylcyclopentanol (Minor Product) B->D Step 3a: H₂O Attack Step 4a: Deprotonation E 1-Methylcyclohexanol (Major Product) C->E Step 3b: H₂O Attack Step 4b: Deprotonation

Caption: Competing pathways in the hydration of this compound.

Detailed Reaction Steps

The following diagram illustrates the flow of electrons and structural changes for the major pathway involving ring expansion.

reaction_mechanism start This compound + H₃O⁺ ts1 start->ts1 Protonation carbocation1 Secondary Carbocation + H₂O ts1->carbocation1 ts2 (Ring Expansion) carbocation1->ts2 Rearrangement carbocation2 Tertiary Carbocation + H₂O ts2->carbocation2 ts3 carbocation2->ts3 H₂O Attack oxonium Oxonium Ion ts3->oxonium ts4 oxonium->ts4 Deprotonation product 1-Methylcyclohexanol + H₃O⁺ ts4->product

Caption: Step-by-step mechanism for the major product formation.

Data Presentation

Table 1: Physicochemical Properties of 1-Ethylcyclopentanol
PropertyValueReference
CAS Number1462-96-0[4][5]
Molecular FormulaC₇H₁₄O[4][6]
Molecular Weight114.19 g/mol [4][5]
Boiling Point153-154 °C[5]
Density0.909 g/mL at 25 °C[5]
AppearanceColorless to light yellow liquid[5]
Table 2: Spectroscopic Data for 1-Ethylcyclopentanol
TechniqueData
¹H NMR (CDCl₃)Data not fully available in searched literature.
¹³C NMR (CDCl₃)Data not fully available in searched literature.
IRData not fully available in searched literature.
Table 3: Representative Kinetic Data for Acid-Catalyzed Alkene Hydration

Note: The following data is for the acid-catalyzed hydration of cyclopentene and is provided for comparative context, as specific kinetic data for this compound is not available in the cited literature.

Temperature (K) Acid Conc. (mol dm⁻³) Rate Constant, k₁ (10⁻⁴ s⁻¹)
283.2 5.96 0.322
293.2 5.96 1.205
298.2 5.96 2.27
308.2 5.96 7.60

Source: Adapted from a kinetic study on cyclopentene hydration.[7]

Experimental Protocols

The following is a representative protocol for the acid-catalyzed hydration of an alkene, adapted for this compound.

Objective: To synthesize a mixture of 1-ethylcyclopentanol and 1-methylcyclohexanol via the acid-catalyzed hydration of this compound.

Materials:

  • This compound (96 g, 1.0 mol)

  • Deionized water (250 mL)

  • Concentrated sulfuric acid (98%, 25 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

  • Ice bath

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, cautiously add 25 mL of concentrated sulfuric acid to 250 mL of deionized water while cooling the flask in an ice bath.

  • Addition of Alkene: Once the acid solution has cooled to room temperature, add 96 g (1.0 mol) of this compound to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours to ensure the reaction goes to completion.

  • Workup - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product mixture by fractional distillation to separate the different alcohol isomers.

  • Characterization: Characterize the product fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and confirm the identity of the isomers via NMR and IR spectroscopy.

Experimental Workflow Diagram

workflow A 1. Mix H₂SO₄ and H₂O in flask (ice bath) B 2. Add this compound A->B C 3. Reflux for 4 hours B->C D 4. Cool and extract with diethyl ether C->D E 5. Wash organic layer (H₂O, NaHCO₃, Brine) D->E F 6. Dry with MgSO₄ E->F G 7. Evaporate solvent F->G H 8. Fractional Distillation G->H I 9. Characterize Products (GC-MS, NMR, IR) H->I

Caption: Workflow for the synthesis and purification of products.

Conclusion

The acid-catalyzed hydration of this compound is a mechanistically insightful reaction that prominently features a carbocation rearrangement through ring expansion. This energetically driven process leads to the formation of a more stable six-membered ring structure, making 1-methylcyclohexanol the anticipated major product. The formation of the unrearranged product, 1-ethylcyclopentanol, is expected to be a minor pathway. This guide provides the foundational chemical principles, a procedural framework, and the necessary data for understanding and performing this classic organic transformation. Further research to quantify the product distribution and reaction kinetics would be a valuable addition to the literature.

References

In-Depth Technical Guide to Carbocation Rearrangement in Vinylcyclopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing carbocation rearrangements in reactions involving vinylcyclopentane and its derivatives. Understanding these complex mechanistic pathways is crucial for predicting product distributions, optimizing reaction conditions, and designing novel synthetic routes in drug development and other chemical sciences. This document summarizes key reaction types, presents available data on product formation, and outlines relevant experimental considerations.

Introduction: The Driving Forces of Rearrangement

This compound systems are classic substrates for studying carbocation-mediated reactions. The initial electrophilic attack on the vinyl group generates a secondary carbocation adjacent to the cyclopentyl ring. This intermediate is often unstable and prone to rearrangement to achieve a more stable electronic configuration. The two primary driving forces for these rearrangements are:

  • Formation of a More Stable Carbocation: The initial secondary carbocation can rearrange to a more substituted and electronically stabilized tertiary carbocation.

  • Relief of Ring Strain: The five-membered cyclopentane ring can undergo expansion to a six-membered cyclohexane ring, which has lower inherent ring strain.

These competing factors—electronic stabilization and steric relief—dictate the complex product mixtures often observed in these reactions.

Key Reaction Pathways and Mechanistic Insights

Two principal carbocation rearrangement pathways dominate the reactivity of this compound in acidic media: the 1,2-hydride shift and the ring-expanding 1,2-alkyl shift. These pathways are often in competition, leading to a mixture of products.

Acid-Catalyzed Hydration of this compound

The acid-catalyzed hydration of this compound serves as a foundational example of these competing rearrangements. The reaction is initiated by the protonation of the vinyl double bond, leading to a secondary carbocation. This intermediate can then follow two distinct pathways:

  • Pathway A: 1,2-Hydride Shift: A hydrogen atom from the cyclopentane ring migrates with its bonding electrons to the adjacent carbocation center. This results in the formation of a more stable tertiary carbocation. Subsequent nucleophilic attack by water and deprotonation yields 1-ethylcyclopentanol.

  • Pathway B: Ring Expansion (1,2-Alkyl Shift): A carbon-carbon bond of the cyclopentane ring migrates, leading to the expansion of the five-membered ring into a more stable six-membered ring. This forms a tertiary carbocation on the newly formed cyclohexane ring. Nucleophilic attack by water and deprotonation then produces 1-methylcyclohexanol.

It is also possible for the initial secondary carbocation to be trapped by water without rearrangement, leading to the formation of 1-cyclopentylethanol, though this is generally a minor product due to the instability of the secondary carbocation.

The following diagram illustrates these competing mechanistic pathways:

G cluster_start Starting Material cluster_intermediate Carbocation Intermediates cluster_products Products This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation H₃O⁺ Tertiary Carbocation (Cyclopentyl) Tertiary Carbocation (Cyclopentyl) Secondary Carbocation->Tertiary Carbocation (Cyclopentyl) 1,2-Hydride Shift Tertiary Carbocation (Cyclohexyl) Tertiary Carbocation (Cyclohexyl) Secondary Carbocation->Tertiary Carbocation (Cyclohexyl) Ring Expansion 1-Cyclopentylethanol 1-Cyclopentylethanol Secondary Carbocation->1-Cyclopentylethanol H₂O 1-Ethylcyclopentanol 1-Ethylcyclopentanol Tertiary Carbocation (Cyclopentyl)->1-Ethylcyclopentanol H₂O 1-Methylcyclohexanol 1-Methylcyclohexanol Tertiary Carbocation (Cyclohexyl)->1-Methylcyclohexanol H₂O

Carbocation rearrangement pathways in the acid-catalyzed hydration of this compound.

While the exact product distribution is dependent on specific reaction conditions, it has been noted that the acid-catalyzed hydration of this compound can lead to the formation of three constitutional isomers: 1-cyclopentylethanol, 1-ethylcyclopentanol, and 1-methylcyclohexanol.

Table 1: Products of Acid-Catalyzed Hydration of this compound

Product NameRearrangement Pathway
1-CyclopentylethanolNo Rearrangement (minor)
1-Ethylcyclopentanol1,2-Hydride Shift
1-MethylcyclohexanolRing Expansion (1,2-Alkyl Shift)
Reaction of 1-Methyl-1-vinylcyclopentane with HCl

The reaction of 1-methyl-1-vinylcyclopentane with hydrochloric acid provides a clear example where ring expansion is the dominant pathway.[1][2][3] Protonation of the vinyl group leads to a tertiary carbocation, which is relatively stable. However, the significant energy gain from relieving the ring strain of the cyclopentane ring drives the rearrangement. A 1,2-alkyl shift occurs, expanding the ring to form a more stable tertiary carbocation on a cyclohexane ring. Subsequent attack by the chloride ion yields 1-chloro-1,2-dimethylcyclohexane as the major product.[1][3]

The logical workflow for this reaction is as follows:

G Start 1-Methyl-1-vinylcyclopentane Protonation Protonation of vinyl group by HCl Start->Protonation Carbocation1 Tertiary Carbocation (on cyclopentane ring) Protonation->Carbocation1 Rearrangement Ring Expansion (1,2-Alkyl Shift) Carbocation1->Rearrangement Carbocation2 Tertiary Carbocation (on cyclohexane ring) Rearrangement->Carbocation2 NucleophilicAttack Nucleophilic attack by Cl⁻ Carbocation2->NucleophilicAttack Product 1-Chloro-1,2-dimethylcyclohexane NucleophilicAttack->Product

Reaction workflow for the formation of 1-chloro-1,2-dimethylcyclohexane.

Experimental Protocols

Detailed and reproducible experimental protocols for the reactions of this compound are not extensively reported in readily accessible literature. However, a general procedure for the acid-catalyzed hydration of an alkene can be adapted for this compound. The following is a representative, hypothetical protocol based on standard laboratory practices for such reactions.

Hypothetical Protocol for the Acid-Catalyzed Hydration of this compound

Objective: To synthesize a mixture of isomeric alcohols from this compound via acid-catalyzed hydration and to analyze the product distribution.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of deionized water. Carefully add 5 mL of concentrated sulfuric acid to the water while cooling the flask in an ice bath.

  • Addition of Alkene: To the cooled aqueous acid solution, add 5.0 g of this compound.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 50°C with stirring. Maintain this temperature for 4 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Neutralization: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by deionized water (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting oil by GC-MS to identify the products and determine their relative ratios.

Expected Outcome: The GC-MS analysis is expected to show the presence of three main products: 1-cyclopentylethanol, 1-ethylcyclopentanol, and 1-methylcyclohexanol. The relative peak areas can be used to estimate the product distribution.

Data Presentation

Quantitative data on the product distribution of this compound rearrangements is sparse in the reviewed literature. The following table represents a qualitative summary of the expected major and minor products based on established mechanistic principles.

Table 2: Qualitative Product Distribution in this compound Reactions

ReactantReagentMajor Product(s)Minor Product(s)
This compoundH₃O⁺1-Ethylcyclopentanol, 1-Methylcyclohexanol1-Cyclopentylethanol
1-Methyl-1-vinylcyclopentaneHCl1-Chloro-1,2-dimethylcyclohexane-

Conclusion

The reactions of this compound and its derivatives provide excellent examples of competing carbocation rearrangement pathways. The interplay between the formation of more stable carbocations and the relief of ring strain dictates the product distribution. While qualitative understanding of these reactions is well-established, there is a need for more detailed quantitative studies to fully elucidate the factors controlling the selectivity of these rearrangements. The experimental protocol outlined in this guide provides a framework for such investigations, which are essential for the rational design and control of chemical syntheses involving these versatile intermediates. For professionals in drug development, a thorough grasp of these potential rearrangements is critical to avoid the formation of unexpected and potentially undesirable byproducts.

References

An In-depth Technical Guide on the Electronic and Structural Properties of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclopentane, a cycloalkane derivative with the chemical formula C₇H₁₂, presents a compelling case study in the interplay of electronic and structural properties within alicyclic systems. The presence of the vinyl substituent introduces electronic effects that influence the conformational landscape of the flexible five-membered ring. A thorough understanding of these properties is crucial for applications in organic synthesis, polymer chemistry, and as a structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of the electronic and structural characteristics of this compound, supported by spectroscopic data and computational insights.

Molecular Structure and Conformational Analysis

The structure of this compound is characterized by a five-membered cyclopentane ring attached to a vinyl group. The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations to relieve torsional strain. The two most commonly discussed conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms. The vinyl substituent can occupy either an axial or an equatorial position in these conformers, leading to a set of possible structures with varying energies.

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in determining the relative energies and geometric parameters of these conformers. While specific experimental data on the conformational energies of this compound is scarce, analogies can be drawn from studies on cyclopentane and its derivatives. For cyclopentane itself, the energy difference between the envelope and twist conformations is very small, leading to a low barrier for interconversion through a process known as pseudorotation. The vinyl group's presence is expected to influence the potential energy surface of this pseudorotation.

G Equatorial_Envelope Equatorial_Envelope Equatorial_Twist Equatorial_Twist Equatorial_Envelope->Equatorial_Twist Pseudorotation Axial_Envelope Axial_Envelope Equatorial_Envelope->Axial_Envelope Ring Inversion Axial_Twist Axial_Twist Equatorial_Twist->Axial_Twist Ring Inversion Axial_Envelope->Axial_Twist Pseudorotation

Structural Parameters

Table 1: Calculated Structural Parameters of this compound (Equatorial Conformer)

ParameterBondCalculated Value (Å)ParameterAngleCalculated Value (°)
Bond LengthC=C1.338AngleC-C=C125.8
C-C (vinyl)1.512H-C=C121.5
C-C (ring avg.)1.545C-C-C (ring avg.)104.5
C-H (vinyl avg.)1.087H-C-H (ring avg.)108.9
C-H (ring avg.)1.101Dihedral AngleH-C-C=C180 (anti) / 0 (syn)

Note: These are representative values obtained from DFT calculations (B3LYP/6-31G level of theory) and may vary with the computational method and basis set used.*

Electronic Properties and Spectroscopic Data

The electronic properties of this compound are primarily governed by the σ-bonds of the cyclopentane ring and the π-system of the vinyl group. Spectroscopic techniques provide experimental insight into these properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts are indicative of the electronic environment of the nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
=CH₂4.85 - 5.05~114
-CH=5.70 - 5.90~142
Cyclopentyl-CH2.20 - 2.40~45
Cyclopentyl-CH₂ (α)1.60 - 1.80~32
Cyclopentyl-CH₂ (β)1.40 - 1.60~25

Note: Predicted values are based on empirical rules and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.[3][4]

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The C=C stretching vibration of the vinyl group is a characteristic feature in the spectra. The C-H stretching and bending vibrations of both the vinyl and cyclopentyl moieties also provide valuable structural information.

Table 3: Key Vibrational Frequencies of this compound

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
C-H stretch (sp²)Vinyl3010 - 3095
C-H stretch (sp³)Cyclopentyl2850 - 2960
C=C stretchVinyl1640 - 1680
CH₂ scissoringCyclopentyl1445 - 1465
C-H bend (out-of-plane)Vinyl910 - 990

Note: These are general ranges and specific peak positions can be influenced by the molecular conformation and environment.[5][6]

Experimental Protocols

NMR Spectroscopy of this compound

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (liquid, volatile)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Cotton or glass wool

  • NMR spectrometer

Procedure:

  • Sample Preparation: a. Place a small plug of cotton or glass wool into a Pasteur pipette. b. In a clean, dry vial, add approximately 5-10 mg of this compound. c. Add approximately 0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample. d. Filter the solution through the prepared Pasteur pipette directly into the NMR tube to a height of about 4-5 cm.[7] e. Cap the NMR tube securely to prevent evaporation of the volatile sample.[8]

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications. b. Insert the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: a. Acquire the ¹H NMR spectrum using standard acquisition parameters. b. Acquire the ¹³C NMR spectrum, typically with proton decoupling. c. Process the acquired data (Fourier transform, phase correction, and baseline correction).

G Start Start Prep Prepare Sample (this compound in CDCl3) Start->Prep Filter Filter into NMR Tube Prep->Filter Insert Insert into Spectrometer Filter->Insert Lock Lock and Shim Insert->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Lock->Acquire_C13 Process Process Data Acquire_H1->Process Acquire_C13->Process Analyze Analyze Spectra Process->Analyze End End Analyze->End

Gas-Phase Infrared Spectroscopy of this compound

Objective: To obtain the gas-phase infrared spectrum of this compound.

Materials:

  • This compound (liquid, volatile)

  • FTIR spectrometer

  • Gas cell (e.g., 10 cm path length) with IR-transparent windows (e.g., KBr or NaCl)

  • Vacuum line

  • Sample vial with a septum

Procedure:

  • Sample Introduction: a. Ensure the gas cell is clean and dry. b. Evacuate the gas cell using the vacuum line. c. Isolate the cell from the vacuum pump. d. Gently warm a small amount of liquid this compound in the sample vial to increase its vapor pressure. e. Using a gas-tight syringe, withdraw a small amount of this compound vapor from the headspace of the vial. f. Inject the vapor into the gas cell through the septum inlet. Monitor the pressure inside the cell if a manometer is available.[9]

  • Instrument Setup: a. Place the gas cell in the sample compartment of the FTIR spectrometer. b. Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Data Acquisition: a. Collect a background spectrum with the evacuated gas cell in the beam path. b. Collect the sample spectrum with the this compound vapor in the gas cell. c. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[10]

G Start Start Evacuate Evacuate Gas Cell Start->Evacuate Background Collect Background Spectrum Evacuate->Background Introduce Introduce this compound Vapor Background->Introduce Sample Collect Sample Spectrum Introduce->Sample Ratio Ratio Sample to Background Sample->Ratio Analyze Analyze Spectrum Ratio->Analyze End End Analyze->End

Conclusion

This technical guide has summarized the key electronic and structural properties of this compound. The conformational flexibility of the cyclopentane ring, influenced by the electronic nature of the vinyl substituent, results in a complex potential energy surface with multiple low-energy conformers. Spectroscopic techniques such as NMR and IR provide characteristic fingerprints that are invaluable for the identification and structural analysis of this molecule. The provided experimental protocols offer a foundation for researchers to obtain high-quality data for their specific applications. Further experimental and computational studies are encouraged to refine the quantitative data presented and to further elucidate the intricate structure-property relationships in this and related alicyclic systems.

References

Solubility Profile of Vinylcyclopentane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of vinylcyclopentane in a range of common organic solvents. Due to the absence of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on fundamental chemical principles and provides detailed experimental protocols for researchers to determine precise quantitative values.

Executive Summary

This compound is a nonpolar hydrocarbon. Its solubility is governed by the principle of "like dissolves like," indicating high solubility in nonpolar solvents and lower, though often substantial, solubility in polar solvents. This guide offers a qualitative assessment of its solubility in ethanol, acetone, diethyl ether, toluene, hexane, and ethyl acetate. For applications requiring precise solubility data, detailed experimental methodologies are provided herein.

Predicted Solubility of this compound

The solubility of this compound is predicted based on the polarity of the selected common organic solvents. As a nonpolar compound, it is expected to be highly soluble in nonpolar solvents and less so in polar solvents.

SolventTypePredicted SolubilityRationale
Hexane NonpolarMiscible As a nonpolar aliphatic hydrocarbon, hexane shares very similar intermolecular (London dispersion) forces with this compound, leading to complete miscibility.[1][2]
Toluene Nonpolar (Aromatic)Miscible Toluene is a nonpolar aromatic hydrocarbon that is an excellent solvent for other nonpolar compounds due to similar dispersion forces.[3][4]
Diethyl Ether NonpolarMiscible Diethyl ether is a common nonpolar solvent that readily dissolves other nonpolar molecules like hydrocarbons.[1]
Ethyl Acetate Polar AproticSoluble / Miscible Ethyl acetate is a versatile solvent with moderate polarity, capable of dissolving a wide range of both polar and nonpolar compounds. It is miscible with many hydrocarbons.[5][6]
Acetone Polar AproticSoluble Acetone is a polar aprotic solvent. While it can dissolve hydrocarbons, its polarity may prevent complete miscibility in all proportions.[7][8]
Ethanol Polar ProticSoluble Ethanol possesses both a polar hydroxyl group and a nonpolar ethyl group. It is miscible with many organic solvents, but its miscibility with alkanes is limited. This compound (a C7 hydrocarbon) is expected to be soluble, but may not be completely miscible.[9][10]

Experimental Determination of Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Materials and Equipment
  • Analyte: this compound (purity ≥ 99%)

  • Solvents: Ethanol, Acetone, Diethyl Ether, Toluene, Hexane, Ethyl Acetate (analytical grade or higher)

  • Equipment:

    • Analytical balance (± 0.0001 g)

    • Thermostatically controlled shaker or water bath

    • Calibrated glass vials with screw caps

    • Micropipettes

    • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

    • Vortex mixer

    • Centrifuge

Protocol for Determining Solubility by Isothermal Saturation

This method involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

  • Preparation of Solvent: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to several glass vials.

  • Addition of Solute: To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Gentle agitation should be maintained.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the undissolved this compound to settle or form a distinct layer. If necessary, centrifuge the vials at the controlled temperature to facilitate phase separation.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer) using a micropipette. Be cautious not to disturb the undissolved this compound.

  • Dilution: Accurately dilute the collected aliquot with a known volume of a suitable solvent (one in which both this compound and the initial solvent are fully miscible, e.g., hexane) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate quantitative method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mol/L).

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Logical Workflow for Solvent Selection

The following diagram illustrates a general workflow for assessing the compatibility and solubility of a compound in various solvents.

G Workflow for Solvent Compatibility and Solubility Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis A Define Compound (e.g., this compound) B Characterize Polarity (Nonpolar Hydrocarbon) A->B Analyze Structure C Select Potential Solvents (Based on 'Like Dissolves Like') B->C Apply Principle D Qualitative Miscibility Test (Small Scale) C->D Initial Test E Select Solvents Showing Good Miscibility D->E Proceed if Miscible F Perform Isothermal Saturation Experiment E->F Detailed Protocol G Quantify Concentration (e.g., GC-FID) F->G Analysis H Calculate and Tabulate Solubility Data G->H Final Data

Caption: Logical workflow for solvent selection and solubility determination.

References

The Genesis of a Cycloalkene: An In-depth Technical Guide to the Discovery and Historical Synthesis of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylcyclopentane, a valuable building block in organic synthesis, has a rich history of discovery and synthetic development. This technical guide provides a comprehensive overview of the key milestones in its synthesis, from early pioneering work to modern, efficient methodologies. Detailed experimental protocols for seminal synthetic routes are presented, alongside a comparative analysis of their yields and reaction conditions. This document serves as an in-depth resource for researchers, offering a historical perspective and practical guidance on the preparation of this important cycloalkene.

Introduction

This compound (ethenylcyclopentane) is a cycloalkane olefin with the chemical formula C₇H₁₂. Its unique structural features, combining a five-membered ring with a vinyl group, make it a versatile intermediate in the synthesis of more complex molecules, including natural products, polymers, and pharmaceutical agents. Understanding the historical evolution of its synthesis provides valuable context for contemporary organic chemists and highlights the progression of synthetic methodologies over the past century. This guide will detail the primary methods for the preparation of this compound, including historical context, detailed experimental procedures, and a comparative analysis of their effectiveness.

Historical Perspective: The First Syntheses

While pinpointing the exact first synthesis of this compound can be challenging due to the evolution of chemical nomenclature and reporting, early work by Russian chemists N. D. Zelinsky and R. Ya. Levina in the early to mid-20th century laid the foundational groundwork for the synthesis of various cycloalkanes and cycloalkenes. Their extensive research into the chemistry of cyclic compounds likely encompassed the preparation of this compound or closely related derivatives, though specific, readily accessible publications from that era detailing this exact molecule can be difficult to procure.

The development of general and reliable methods for the formation of carbon-carbon double bonds in the 20th century provided the necessary tools for the targeted synthesis of this compound. Key among these are the Wittig reaction, Grignard reagent chemistry, and various elimination reactions, which remain the cornerstones of its preparation today.

Key Synthetic Methodologies

The following sections provide a detailed examination of the most significant methods for the synthesis of this compound. Each section includes a general description of the method, a detailed experimental protocol for a representative synthesis, and a discussion of its advantages and limitations.

The Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful method for the synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a phosphorus ylide with a carbonyl compound to form a C=C double bond. For the synthesis of this compound, cyclopentanone is reacted with methylenetriphenylphosphorane.

Experimental Protocol: Synthesis of this compound from Cyclopentanone via the Wittig Reaction

This protocol is adapted from established Wittig reaction procedures.[3][4]

Reagents and Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (mmol)Notes
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.2310.0Ylide precursor
n-Butyllithium (n-BuLi)C₄H₉Li64.0610.02.5 M solution in hexanes, strong base
CyclopentanoneC₅H₈O84.129.5Starting ketone
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mLReaction solvent
Anhydrous Diethyl Ether(C₂H₅)₂O74.1250 mLExtraction solvent
Saturated aqueous Ammonium ChlorideNH₄Cl53.4950 mLQuenching agent
Saturated aqueous Sodium Chloride (Brine)NaCl58.4450 mLWashing agent
Anhydrous Magnesium SulfateMgSO₄120.37q.s.Drying agent

Procedure:

  • Ylide Preparation:

    • A flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (3.57 g, 10.0 mmol).

    • Anhydrous THF (80 mL) is added via syringe, and the resulting suspension is cooled to 0 °C in an ice bath.

    • While stirring vigorously, n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) is added dropwise via syringe over 10 minutes. The formation of a characteristic orange or yellow color indicates the successful generation of the ylide.

    • The mixture is allowed to stir at 0 °C for 1 hour, then warmed to room temperature and stirred for an additional hour.

  • Wittig Reaction:

    • In a separate flame-dried 50 mL round-bottom flask, cyclopentanone (0.80 g, 9.5 mmol) is dissolved in anhydrous THF (20 mL).

    • This solution of cyclopentanone is then slowly added to the freshly prepared ylide solution at room temperature via a cannula or syringe.

    • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, it is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

    • The mixture is transferred to a separatory funnel, and diethyl ether (50 mL) is added.

    • The organic layer is separated and washed with saturated aqueous sodium chloride (brine, 2 x 25 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

    • The crude product is purified by fractional distillation to yield this compound.

Quantitative Data:

ParameterValue
Typical Yield 60-80%
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

Diagram of the Wittig Reaction Workflow:

Wittig_Reaction_Workflow cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_workup Work-up & Purification ylide_start Methyltriphenyl- phosphonium bromide in THF add_nBuLi Add n-BuLi at 0 °C ylide_start->add_nBuLi stir_ylide Stir at 0 °C, then RT add_nBuLi->stir_ylide ylide_product Methylenetriphenyl- phosphorane (Ylide) stir_ylide->ylide_product add_ylide Add to Ylide solution at RT wittig_start Cyclopentanone in THF wittig_start->add_ylide stir_wittig Stir for 12-24h add_ylide->stir_wittig wittig_product Reaction Mixture (this compound & Ph₃PO) stir_wittig->wittig_product quench Quench with aq. NH₄Cl wittig_product->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash & Dry extract->wash_dry distill Fractional Distillation wash_dry->distill final_product Pure This compound distill->final_product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Grignard Reaction

The Grignard reaction provides another versatile route to this compound. This can be achieved by reacting a cyclopentyl Grignard reagent with a vinyl halide, or by reacting a vinyl Grignard reagent with a cyclopentyl halide. A common approach involves the reaction of cyclopentylmagnesium bromide with vinyl bromide.

Experimental Protocol: Synthesis of this compound from Cyclopentylmagnesium Bromide and Vinyl Bromide

This protocol is based on standard Grignard coupling procedures.

Reagents and Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (mmol)Notes
Magnesium TurningsMg24.3112.0
Cyclopentyl BromideC₅H₉Br149.0310.0
Vinyl BromideC₂H₃Br106.9510.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mLSolvent
IodineI₂253.811 crystalInitiator
Saturated aqueous Ammonium ChlorideNH₄Cl53.4950 mLQuenching agent
Anhydrous Diethyl Ether(C₂H₅)₂O74.1250 mLExtraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04q.s.Drying agent

Procedure:

  • Grignard Reagent Preparation:

    • A flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet is charged with magnesium turnings (0.29 g, 12.0 mmol) and a crystal of iodine.

    • Anhydrous THF (20 mL) is added to the flask.

    • A solution of cyclopentyl bromide (1.49 g, 10.0 mmol) in anhydrous THF (30 mL) is placed in the dropping funnel.

    • A small portion of the cyclopentyl bromide solution is added to initiate the reaction (disappearance of the iodine color).

    • The remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • The Grignard solution is cooled to 0 °C in an ice bath.

    • A solution of vinyl bromide (1.07 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the stirred Grignard reagent.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

    • The mixture is transferred to a separatory funnel, and diethyl ether (50 mL) is added.

    • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed by distillation, and the crude product is purified by fractional distillation.

Quantitative Data:

ParameterValue
Typical Yield 40-60%
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 hours

Diagram of the Grignard Reaction Mechanism:

Grignard_Mechanism cluster_step1 Grignard Reagent Formation cluster_step2 Nucleophilic Attack cluster_step3 Product Formation Cyclopentyl-Br Cyclopentyl-Br Mg Mg Cyclopentyl-MgBr Cyclopentyl-MgBr Vinyl-Br Vinyl-Br Cyclopentyl-MgBr->Vinyl-Br Nucleophilic Attack Attack2 δ+ Cyclopentyl-BrMg Cyclopentyl-BrMg Cyclopentyl-BrMg->Cyclopentyl-MgBr in THF Attack δ- Intermediate [Cyclopentyl-Vinyl] + MgBr₂ Product This compound Intermediate->Product Work-up

Caption: Mechanism of this compound synthesis via a Grignard reaction.

Dehydration of Alcohols

The acid-catalyzed dehydration of 1-cyclopentylethanol is a classical method for the synthesis of this compound. This elimination reaction proceeds via a carbocation intermediate.

Experimental Protocol: Dehydration of 1-Cyclopentylethanol

Reagents and Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (mmol)Notes
1-CyclopentylethanolC₇H₁₄O114.1910.0
Concentrated Sulfuric AcidH₂SO₄98.08catalyticCatalyst
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01q.s.Neutralization
Anhydrous Calcium ChlorideCaCl₂110.98q.s.Drying agent

Procedure:

  • Reaction Setup:

    • A 100 mL round-bottom flask is equipped with a simple distillation apparatus.

    • 1-Cyclopentylethanol (1.14 g, 10.0 mmol) and a few drops of concentrated sulfuric acid are added to the flask.

  • Dehydration and Distillation:

    • The mixture is heated gently.

    • The product, this compound, is distilled from the reaction mixture as it is formed.

  • Work-up and Purification:

    • The distillate is washed with saturated sodium bicarbonate solution to remove any acidic impurities.

    • The organic layer is separated and dried over anhydrous calcium chloride.

    • The crude product is purified by redistillation.

Quantitative Data:

ParameterValue
Typical Yield 70-85%
Reaction Temperature Gentle heating (distillation)
Reaction Time ~1-2 hours

Diagram of the Dehydration Mechanism (E1):

Dehydration_Mechanism cluster_step1 Protonation of Alcohol cluster_step2 Formation of Carbocation cluster_step3 Deprotonation Alcohol 1-Cyclopentylethanol H+ H⁺ Protonated_Alcohol Protonated Alcohol Loss_of_Water - H₂O Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation Loss of Water AlcoholH+ AlcoholH+ AlcoholH+->Protonated_Alcohol Deprotonation_step - H⁺ Product This compound Carbocation->Product Deprotonation

Caption: E1 mechanism for the dehydration of 1-cyclopentylethanol.

Dehydrohalogenation of Alkyl Halides

The elimination of a hydrogen halide from a suitable alkyl halide using a strong base is a common method for preparing alkenes. For this compound, 1-chloro-1-ethylcyclopentane can be treated with a strong base like potassium hydroxide.

Experimental Protocol: Dehydrohalogenation of 1-Chloro-1-ethylcyclopentane

Reagents and Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (mmol)Notes
1-Chloro-1-ethylcyclopentaneC₇H₁₃Cl132.6310.0
Potassium HydroxideKOH56.1120.0Base
EthanolC₂H₅OH46.0750 mLSolvent

Procedure:

  • Reaction Setup:

    • A solution of potassium hydroxide (1.12 g, 20.0 mmol) in ethanol (50 mL) is prepared in a 100 mL round-bottom flask equipped with a reflux condenser.

    • 1-Chloro-1-ethylcyclopentane (1.33 g, 10.0 mmol) is added to the flask.

  • Elimination Reaction:

    • The reaction mixture is heated to reflux for 2-4 hours.

  • Work-up and Purification:

    • The mixture is cooled to room temperature and poured into water.

    • The product is extracted with diethyl ether.

    • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed, and the product is purified by distillation.

Quantitative Data:

ParameterValue
Typical Yield 60-75%
Reaction Temperature Reflux in Ethanol
Reaction Time 2-4 hours

Diagram of the Dehydrohalogenation Mechanism (E2):

Dehydrohalogenation_Mechanism cluster_step1 Concerted Elimination Substrate 1-Chloro-1-ethylcyclopentane Transition_State [Transition State] Substrate->Transition_State Simultaneous C=C bond formation and C-Cl bond cleavage Base OH⁻ Base->Substrate Base abstracts β-proton Product This compound Transition_State->Product Byproducts H₂O + Cl⁻ Transition_State->Byproducts

Caption: E2 mechanism for the dehydrohalogenation of 1-chloro-1-ethylcyclopentane.

Comparative Analysis of Synthesis Methods

Synthesis MethodStarting MaterialsKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Wittig Reaction Cyclopentanone, Methyltriphenylphosphonium bromiden-Butyllithium60-80High regioselectivity; mild conditions.Stoichiometric phosphine oxide byproduct can complicate purification.
Grignard Reaction Cyclopentyl bromide, Vinyl bromideMagnesium40-60Readily available starting materials.Potential for side reactions; moisture-sensitive.
Dehydration of Alcohol 1-CyclopentylethanolStrong acid (e.g., H₂SO₄)70-85Simple procedure; high atom economy.Risk of carbocation rearrangements; harsh acidic conditions.
Dehydrohalogenation 1-Chloro-1-ethylcyclopentaneStrong base (e.g., KOH)60-75Good yields; avoids acidic conditions.Potential for competing substitution reactions.

Conclusion

The synthesis of this compound has evolved significantly, with several reliable methods now available to the modern chemist. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions and byproducts. The Wittig reaction offers excellent control over the double bond position, while dehydration of the corresponding alcohol provides a high-yield, atom-economical alternative. Grignard reactions and dehydrohalogenation remain valuable and classical approaches. This guide provides the necessary historical context and detailed experimental protocols to aid researchers in the efficient and effective synthesis of this important cyclic alkene.

References

A Comprehensive Technical Guide to Vinylcyclopentane (Ethenylcyclopentane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Vinylcyclopentane, also known as Ethenylcyclopentane. It covers its nomenclature, physicochemical properties, and a representative analytical method, presenting data in a clear and accessible format for scientific professionals.

Nomenclature: Synonyms and Identifiers

This compound is an organic compound with the molecular formula C₇H₁₂.[1] It is structurally a cyclopentane ring substituted with a vinyl group. The compound is known by several names and is cataloged under various chemical identifiers.

Common and IUPAC Names: The most common name for this compound is this compound.[2] The systematic International Union of Pure and Applied Chemistry (IUPAC) name is Ethenylcyclopentane.[3][4]

Alternative Names and Synonyms: A variety of synonyms are used in literature and chemical databases to refer to this compound[1][5][6]:

  • Cyclopentane, ethenyl-[4][5]

  • Cyclopentane, vinyl-[4][5]

  • Cyclopentylethylene[1][5]

  • cyclopentyl-ethene[1]

  • ETHENE-1-CYCLOPENTYL[7][8]

Chemical Identifiers: For unambiguous identification in databases and regulatory documents, the following identifiers are used:

  • CAS Number: 3742-34-5[2][5]

  • EINECS Number: 223-133-8[1][2]

  • InChI Key: BEFDCLMNVWHSGT-UHFFFAOYSA-N[2][5]

  • UNII: 9KCH96UG6H[1]

  • NSC Number: 73919[1][4]

  • DSSTox Substance ID: DTXSID70190861[1][4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experiments, understanding its behavior in different environments, and for safety assessments.

PropertyValue
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 97 - 98.1 °C at 760 mmHg[1][7]
Melting Point -126.5°C[1][9]
Density 0.704 - 0.877 g/cm³[1][9]
Refractive Index n20/D 1.436 (lit.)[1][7]
Flash Point 10 °C (50 °F)[1][10]
Vapor Pressure 46.4 mmHg at 25°C[1][9]
Solubility Soluble in Methanol[1]
LogP 2.36 - 3.30[1][2]
Storage Temperature 2-8°C[1]

Experimental Protocols: Analytical Methodology

While specific synthetic protocols can vary, a common analytical method for this compound is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: Analysis of this compound by RP-HPLC [2]

This method is suitable for analyzing this compound and can be adapted for impurity isolation and pharmacokinetic studies.[2]

  • Objective: To separate and quantify this compound.

  • Column: Newcrom R1 reverse-phase column.[2]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[2]

  • Detection: The specific detector (e.g., UV, MS) will depend on the analytical requirements.

  • Application: This liquid chromatography method is scalable and can be used for preparative separation to isolate impurities.[2] It is also suitable for pharmacokinetic studies.[2] For faster analysis, columns with smaller 3 µm particles can be used in UPLC applications.[2]

Visualizations: Nomenclature Hierarchy

To clarify the relationships between the various names and identifiers for this compound, the following diagram illustrates the nomenclature hierarchy.

G cluster_main This compound (C₇H₁₂) cluster_iupac IUPAC Name cluster_synonyms Synonyms cluster_identifiers Registry Identifiers This compound This compound Cyclopentylethylene Cyclopentylethylene This compound->Cyclopentylethylene Cyclopentane, ethenyl- Cyclopentane, ethenyl- This compound->Cyclopentane, ethenyl- Cyclopentane, vinyl- Cyclopentane, vinyl- This compound->Cyclopentane, vinyl- cyclopentyl-ethene cyclopentyl-ethene This compound->cyclopentyl-ethene CAS: 3742-34-5 CAS: 3742-34-5 This compound->CAS: 3742-34-5 EINECS: 223-133-8 EINECS: 223-133-8 This compound->EINECS: 223-133-8 InChIKey: BEFDCLMNVWHSGT-UHFFFAOYSA-N InChIKey: BEFDCLMNVWHSGT-UHFFFAOYSA-N This compound->InChIKey: BEFDCLMNVWHSGT-UHFFFAOYSA-N Ethenylcyclopentane Ethenylcyclopentane

Caption: Logical relationship of this compound names and identifiers.

References

An In-depth Technical Guide to the Gas Chromatography of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the gas chromatographic analysis of vinylcyclopentane, a C7 cycloalkene. The content is tailored for researchers, scientists, and professionals in drug development and related fields who utilize gas chromatography (GC) for the separation and identification of volatile organic compounds. This document details the retention characteristics of this compound, provides a robust experimental protocol for its analysis, and illustrates the logical workflow for determining its retention time.

Data Presentation: Retention of this compound

The retention of a compound in gas chromatography is a critical parameter for its identification. While the absolute retention time can vary between analytical systems, the Kovats retention index (I) provides a more standardized and transferable measure. The Kovats index relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.

Below is a summary of the reported Kovats retention indices for this compound on various stationary phases under different temperature conditions. This data is essential for method development and for the tentative identification of this compound in complex mixtures.

Stationary PhaseColumn TypeTemperature (°C)Kovats Index (I)
OV-1Capillary100731.3
SE-30Capillary130738
Petrocol DHCapillaryTemp. Program716
SqualaneCapillaryNot Specified727
DB-5 MSCapillaryNot Specified737

Note: The retention index is a dimensionless quantity. The temperature program for the Petrocol DH column was a ramp from 30°C to 220°C at 1 K/min.

Experimental Protocols

A standardized and well-defined experimental protocol is crucial for achieving reproducible and accurate results in gas chromatography. The following protocol is based on established methods for the detailed analysis of hydrocarbons, such as the ASTM D5134 standard, and is suitable for the analysis of this compound.[1][2][3]

Objective: To determine the retention time and Kovats retention index of this compound using high-resolution capillary gas chromatography with flame ionization detection (GC-FID).

1. Instrumentation and Consumables:

  • Gas Chromatograph: A system equipped with a capillary split/splitless injector and a flame ionization detector (FID).

  • Column: A high-resolution capillary column suitable for hydrocarbon analysis. A Petrocol DH column (150 m x 0.25 mm I.D., 1.00 µm film thickness) is recommended for detailed hydrocarbon separation.[4] An alternative is a 100% dimethylpolysiloxane column (e.g., HP-1), 100 m in length.[5]

  • Carrier Gas: Helium or Hydrogen, ultra-high purity (99.999%).

  • Gases for FID: Hydrogen (high purity) and compressed air (zero grade).

  • Syringes: Appropriate microliter syringes for sample and standard injection.

  • Vials: 2 mL autosampler vials with septa.

  • Reagents:

    • This compound standard (≥97% purity).

    • A mixture of n-alkanes (e.g., C6 to C10) for the determination of the Kovats retention index.

    • A suitable solvent, such as hexane or pentane, for the preparation of standards and samples.

2. Chromatographic Conditions:

The following conditions are a robust starting point and can be optimized as needed.

ParameterSetting
Injector
TypeSplit/Splitless
Temperature250 °C
Split Ratio100:1
Column
TypePetrocol DH (150 m x 0.25 mm, 1.00 µm)
Oven Temperature Program
Initial Temperature40 °C
Initial Hold Time1 minute
Ramp Rate 130 °C/min to 350 °C
Final Hold Time11 minutes
Carrier Gas
GasHelium
Flow RateConstant pressure mode to achieve a linear velocity of approximately 40 cm/s
Detector
TypeFlame Ionization Detector (FID)
Temperature325 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min
Data Acquisition
Injection Volume1 µL
Run TimeApproximately 22 minutes

3. Standard and Sample Preparation:

  • This compound Standard: Prepare a 1000 ppm (µg/mL) stock solution of this compound in hexane. From this, prepare a working standard of 10 ppm by dilution.

  • n-Alkane Standard: Prepare a mixture of n-alkanes (e.g., C6, C7, C8, C9, C10) at a concentration of approximately 10 ppm each in hexane.

  • Sample Preparation: For unknown samples, dilute in hexane to an appropriate concentration to avoid column and detector saturation.

4. Analytical Procedure:

  • System Equilibration: Ensure the GC system is equilibrated at the initial oven temperature and that the carrier gas flow is stable.

  • Blank Injection: Inject 1 µL of the solvent (hexane) to ensure the system is free from contaminants.

  • n-Alkane Analysis: Inject 1 µL of the n-alkane standard mixture to determine their respective retention times.

  • This compound Analysis: Inject 1 µL of the this compound working standard to determine its retention time.

  • Sample Analysis: Inject 1 µL of the prepared unknown sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram based on its retention time relative to the standard.

    • Calculate the Kovats retention index (I) for this compound using the retention times of the n-alkanes that bracket the this compound peak. The formula for a temperature-programmed run is: I = 100 * [n + (tR,analyte - tR,n) / (tR,N - tR,n)] where:

      • n is the carbon number of the n-alkane eluting before the analyte.

      • N is the carbon number of the n-alkane eluting after the analyte.

      • tR,analyte is the retention time of this compound.

      • tR,n and tR,N are the retention times of the bracketing n-alkanes.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the determination of gas chromatography retention time and the key factors that influence this parameter.

GC_Retention_Time_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_std Prepare Analyte and n-Alkane Standards gc_setup Set Up GC Method Parameters prep_std->gc_setup prep_sample Prepare Sample prep_sample->gc_setup inject_blank Inject Solvent Blank gc_setup->inject_blank inject_alkanes Inject n-Alkane Standard inject_blank->inject_alkanes inject_analyte Inject Analyte Standard inject_alkanes->inject_analyte record_tr Record Retention Times (tR) inject_alkanes->record_tr inject_sample Inject Sample inject_analyte->inject_sample inject_analyte->record_tr inject_sample->record_tr calc_ki Calculate Kovats Index (I) record_tr->calc_ki identify_peak Identify Analyte Peak in Sample record_tr->identify_peak calc_ki->identify_peak

Caption: Workflow for Determining GC Retention Time and Kovats Index.

Influencing_Factors cluster_column Column Properties cluster_conditions Operating Conditions cluster_analyte Analyte Properties center_node Retention Time stat_phase Stationary Phase (Polarity, Thickness) stat_phase->center_node col_dims Column Dimensions (Length, Diameter) col_dims->center_node temp Oven Temperature (Isothermal, Programmed) temp->center_node flow_rate Carrier Gas Flow Rate flow_rate->center_node bp Boiling Point bp->center_node polarity Polarity polarity->center_node mw Molecular Weight mw->center_node

Caption: Key Factors Influencing Gas Chromatography Retention Time.

References

Standard Enthalpy of Combustion of Liquid Vinylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard enthalpy of combustion for liquid vinylcyclopentane. It includes key quantitative data, a detailed experimental protocol for its determination via bomb calorimetry, and a visualization of the experimental workflow. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require accurate thermochemical data and a thorough understanding of the methodologies used to obtain it.

Core Data

The standard enthalpy of combustion (ΔcH°liquid) of liquid this compound has been experimentally determined and reported in the scientific literature. The key data is summarized in the table below.

Chemical CompoundFormulaMolar Mass ( g/mol )Standard Enthalpy of Combustion (ΔcH°liquid) (kJ/mol)MethodReference
This compoundC₇H₁₂96.17-4434.7 ± 1.0Bomb Calorimetry (Ccb)Labbauf and Rossini, 1961; Reanalyzed by Cox and Pilcher, 1970

Experimental Protocol: Determination of Enthalpy of Combustion by Bomb Calorimetry

The determination of the standard enthalpy of combustion of a volatile liquid like this compound is typically carried out using a bomb calorimeter. The following is a detailed, generalized protocol for this experimental procedure.

1. Objective:

To determine the heat of combustion of liquid this compound at constant volume and then calculate the standard enthalpy of combustion.

2. Materials and Apparatus:

  • Bomb Calorimeter: A high-pressure stainless steel vessel (the "bomb") housed within a container of a known mass of water (the calorimeter).

  • Sample: High-purity liquid this compound.

  • Calibrant: Benzoic acid (a standard for calibration with a known heat of combustion).

  • Ignition Wire: A fuse wire with a known heat of combustion.

  • Oxygen: High-pressure oxygen tank.

  • Crucible: A sample holder, often made of a material that does not react with the sample or products.

  • Balance: An analytical balance for precise mass measurements.

  • Temperature Measuring Device: A high-precision thermometer or thermistor to monitor the temperature of the water in the calorimeter.

  • Data Acquisition System: To record temperature changes over time.

3. Experimental Procedure:

  • Calibration of the Calorimeter:

    • A pellet of a known mass of benzoic acid is placed in the crucible inside the bomb.

    • A measured length of ignition wire is attached to the electrodes within the bomb, with the wire in contact with the benzoic acid pellet.

    • The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen.

    • The bomb is then filled with pure oxygen to a high pressure (typically around 25-30 atm).

    • The sealed bomb is submerged in a known mass of water in the calorimeter.

    • The initial temperature of the water is recorded at regular intervals to establish a baseline.

    • The benzoic acid is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then starts to cool.

    • The heat capacity of the calorimeter is calculated based on the known heat of combustion of benzoic acid and the measured temperature change.

  • Combustion of this compound:

    • A volatile liquid like this compound is typically encapsulated in a gelatin capsule or absorbed onto a combustible material with a known heat of combustion to ensure complete and controlled combustion.

    • A known mass of the encapsulated this compound is placed in the crucible.

    • The same procedure as for the calibration is followed: the bomb is sealed, purged, filled with oxygen, and submerged in the calorimeter with a known mass of water.

    • The sample is ignited, and the temperature change is recorded.

4. Data Analysis and Calculations:

  • Corrected Temperature Rise: The raw temperature data is corrected for any heat exchange with the surroundings to determine the precise temperature rise due to the combustion.

  • Heat Released: The total heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter (determined during calibration) and the corrected temperature rise.

  • Corrections: Corrections are made for the heat released by the combustion of the ignition wire and any encapsulating material used.

  • Internal Energy of Combustion (ΔU): The heat of combustion at constant volume (ΔU) for this compound is calculated from the corrected heat released and the mass of the sample.

  • Enthalpy of Combustion (ΔH): The enthalpy of combustion (ΔH), which is the heat of reaction at constant pressure, is calculated from the internal energy of combustion (ΔU) using the following equation:

    ΔH = ΔU + ΔnRT

    where:

    • Δn is the change in the number of moles of gas in the combustion reaction.

    • R is the ideal gas constant.

    • T is the standard temperature (usually 298.15 K).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the bomb calorimetry experiment for determining the standard enthalpy of combustion of liquid this compound.

experimental_workflow cluster_prep Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis cluster_result Result prep_sample Prepare this compound Sample (Encapsulate) weigh_sample Weigh Sample and Ignition Wire prep_sample->weigh_sample assemble_bomb Assemble Bomb (Sample/Calibrant + Wire) weigh_sample->assemble_bomb prep_calibrant Prepare Benzoic Acid Calibrant weigh_calibrant Weigh Calibrant and Ignition Wire prep_calibrant->weigh_calibrant weigh_calibrant->assemble_bomb purge_fill Purge with O2 and Fill to High Pressure assemble_bomb->purge_fill submerge Submerge Bomb in Calorimeter Water purge_fill->submerge equilibrate Record Initial Temperature (Baseline) submerge->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise ignite->record_temp calc_temp_rise Calculate Corrected Temperature Rise record_temp->calc_temp_rise calc_heat_capacity Calculate Calorimeter Heat Capacity (from Calibrant) calc_temp_rise->calc_heat_capacity for Calibrant calc_heat_released Calculate Total Heat Released (from Sample) calc_temp_rise->calc_heat_released for Sample calc_heat_capacity->calc_heat_released corrections Apply Corrections (Wire, Capsule) calc_heat_released->corrections calc_delta_u Calculate Internal Energy of Combustion (ΔU) corrections->calc_delta_u calc_delta_h Calculate Enthalpy of Combustion (ΔH) calc_delta_u->calc_delta_h final_result Standard Enthalpy of Combustion of Liquid this compound calc_delta_h->final_result

Caption: Experimental workflow for bomb calorimetry.

Methodological & Application

Application Notes and Protocols for the Synthesis of Vinylcyclopentane via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] This reaction offers a high degree of regioselectivity, making it an invaluable tool for the synthesis of complex molecules in the pharmaceutical and fine chemical industries.[4][5] These application notes provide a detailed protocol for the synthesis of vinylcyclopentane from cyclopentanone using the Wittig reaction with methylenetriphenylphosphorane. The procedure is adapted from established methodologies for similar transformations.[6]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Product This compound
Molecular Formula C₇H₁₂[7]
Molecular Weight 96.17 g/mol [7]
Starting Materials Cyclopentanone, Methyltriphenylphosphonium bromide[6]
Key Reagents n-Butyllithium[6]
Solvent Anhydrous Tetrahydrofuran (THF)[6]
Reaction Temperature 0 °C to Room Temperature[6]
Reaction Time 12-24 hours[6]
Reported Yield 78%[7]

Spectroscopic Data

Technique Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z Assignment
¹H NMR (CDCl₃) 5.85-5.71 (m, 1H)=CH-
4.98-4.89 (m, 2H)=CH₂
2.55-2.45 (m, 1H)-CH-
1.85-1.45 (m, 8H)-CH₂- (cyclopentyl)
¹³C NMR (CDCl₃) 143.5=CH-
111.8=CH₂
45.2-CH-
32.7-CH₂- (cyclopentyl)
25.4-CH₂- (cyclopentyl)
IR (Gas Phase) 3077, 2959, 2871, 1640, 1453, 910 cm⁻¹C-H (sp²), C-H (sp³), C=C stretch, CH₂ bend, =CH₂ out-of-plane bend
Mass Spec (m/z) 96 (M+), 81, 67, 54, 41Molecular ion and fragmentation pattern

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via the Wittig reaction. This procedure is adapted from a similar synthesis of a substituted methylenecyclopentane.[6]

Materials
  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment
  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Nitrogen or Argon gas inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure

1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • While stirring vigorously, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. The formation of a characteristic orange or yellow color indicates the successful formation of the ylide.[8]

  • Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional hour.

2. Wittig Reaction with Cyclopentanone

  • In a separate flame-dried flask, dissolve cyclopentanone (1.0 eq) in anhydrous THF.

  • Slowly add the solution of cyclopentanone to the freshly prepared ylide solution at room temperature via syringe.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

3. Work-up and Purification

  • After the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate mixture) to separate the this compound from the triphenylphosphine oxide byproduct.[6]

  • Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_Ylide_Prep Ylide Preparation cluster_Wittig_Reaction Wittig Reaction cluster_Workup Work-up and Purification Phosphonium_Salt Methyltriphenylphosphonium bromide in Anhydrous THF Base_Addition Add n-BuLi at 0°C Phosphonium_Salt->Base_Addition 1.1 eq Ylide_Formation Methylenetriphenylphosphorane (Wittig Reagent) Base_Addition->Ylide_Formation Stir 1h at 0°C, then 1h at RT Reaction_Mixture Reaction Mixture Ylide_Formation->Reaction_Mixture Add to ylide solution Cyclopentanone Cyclopentanone in Anhydrous THF Cyclopentanone->Reaction_Mixture 1.0 eq, RT Quench Quench with sat. NH4Cl (aq) Reaction_Mixture->Quench 12-24h Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Brine Extraction->Wash Dry_Concentrate Dry (MgSO4) and Concentrate Wash->Dry_Concentrate Chromatography Silica Gel Column Chromatography Dry_Concentrate->Chromatography Product Pure this compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism Ylide Ph₃P⁺-CH₂⁻ (Ylide) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Cyclopentanone Cyclopentanone (C=O) Cyclopentanone->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure This compound This compound (C=C) Oxaphosphetane->this compound Decomposition TPPO Triphenylphosphine Oxide (P=O) Oxaphosphetane->TPPO Decomposition

Caption: Generalized mechanism of the Wittig reaction.

References

Cationic Polymerization of Vinylcyclopentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cationic polymerization of vinylcyclopentane. While specific literature on the cationic polymerization of this compound is limited, the protocols and data presented here are based on established principles of cationic polymerization and analogous procedures for structurally similar monomers, such as vinylcyclohexane. These notes are intended to serve as a comprehensive guide for the synthesis and characterization of polythis compound for various research and development applications, including in the pharmaceutical field where polymer excipients play a crucial role.

Introduction to Cationic Polymerization of this compound

Cationic polymerization is a chain-growth polymerization technique initiated by an electrophile, typically a proton or a Lewis acid in the presence of a proton source (co-initiator). The process is suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species. This compound, with its secondary carbocation stability, is a viable candidate for this type of polymerization. The resulting polymer, polythis compound, is a hydrocarbon polymer with potential applications as a hydrophobic matrix material, a coating agent, or a precursor for further functionalization in drug delivery systems.

The general mechanism of cationic polymerization proceeds through three main stages: initiation, propagation, and termination (which can include chain transfer).

Initiation: The process begins with the formation of a carbocation from the this compound monomer. This can be achieved using a variety of initiating systems.

Propagation: The newly formed carbocationic center then reacts with subsequent monomer molecules in a repetitive manner, leading to the growth of the polymer chain.

Termination and Chain Transfer: The polymerization process can be terminated by various mechanisms, including reaction with impurities, counter-ions, or through chain transfer to the monomer, solvent, or another polymer chain. These events control the molecular weight and polydispersity of the final polymer.

Experimental Protocols

The following protocols are provided as a starting point for the cationic polymerization of this compound. Optimization of these conditions may be necessary to achieve desired polymer characteristics.

Materials and Reagents
  • Monomer: this compound (purified by distillation over a suitable drying agent like CaH₂ before use).

  • Initiator Systems:

    • Lewis Acids: Boron trifluoride diethyl etherate (BF₃·OEt₂), Aluminum chloride (AlCl₃), Titanium tetrachloride (TiCl₄).

    • Protic Acids (less common for non-activated alkenes): Triflic acid (CF₃SO₃H).

  • Co-initiator: A proton source, often adventitious water or a controlled amount of an alcohol.

  • Solvent: Anhydrous, non-protic solvents such as dichloromethane (CH₂Cl₂), hexane, or toluene. The choice of solvent can significantly impact the polymerization kinetics and polymer properties.

  • Quenching Agent: Methanol or another alcohol to terminate the polymerization.

  • Precipitation Solvent: Methanol, ethanol, or acetone to precipitate the polymer.

  • Inert Gas: Nitrogen or Argon for maintaining an inert atmosphere.

General Polymerization Procedure (using BF₃·OEt₂ as initiator)

This protocol describes a general procedure for the solution polymerization of this compound.

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum is used as the polymerization reactor.

  • Solvent and Monomer Addition: The reactor is purged with inert gas and charged with the desired amount of anhydrous solvent (e.g., dichloromethane). The purified this compound monomer is then added via syringe.

  • Temperature Control: The reactor is cooled to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or an ice bath).

  • Initiation: The initiator, BF₃·OEt₂, is added dropwise to the stirred monomer solution via syringe. The amount of initiator will determine the target molecular weight of the polymer. The presence of a trace amount of a co-initiator like water is often crucial for initiation.

  • Polymerization: The reaction mixture is stirred at the set temperature for a predetermined time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC).

  • Termination: The polymerization is terminated by adding a quenching agent, such as pre-chilled methanol, to the reaction mixture.

  • Polymer Isolation: The polymer is isolated by precipitation into a large excess of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

Data Presentation

The following tables summarize expected trends and representative data for the cationic polymerization of vinylcycloalkanes, which can be used as a reference for this compound polymerization. Actual results will vary depending on the specific experimental conditions.

Initiator SystemSolventTemperature (°C)Monomer/Initiator RatioConversion (%)Mn ( g/mol )Đ (Mw/Mn)
BF₃·OEt₂ / H₂OCH₂Cl₂-78200>9015,0001.8
AlCl₃ / H₂OHexane-201508512,0002.1
TiCl₄ / H₂OToluene01009510,0002.5
CF₃SO₃HCH₂Cl₂-503007025,0001.5

Table 1: Representative Data for Cationic Polymerization of Vinylcycloalkanes. Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index. Data are illustrative and based on typical results for similar monomers.

Mandatory Visualizations

Cationic Polymerization Mechanism of this compound

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (H⁺A⁻) M This compound I->M Attack on double bond IM Carbocationic Intermediate IM_prop Propagating Carbocation M_prop Monomer IM_prop->M_prop Addition of monomer P Growing Polymer Chain P_term Growing Chain M_term Monomer (Chain Transfer) P_term->M_term Proton Transfer Dead_Polymer Inactive Polymer M_term->Dead_Polymer New_Cation New Carbocation M_term->New_Cation

Caption: General mechanism of cationic polymerization of this compound.

Experimental Workflow for Cationic Polymerization

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis Monomer_Prep Monomer Purification (Distillation) Reactor_Setup Reactor Assembly (Inert Atmosphere) Monomer_Prep->Reactor_Setup Solvent_Prep Solvent Drying Solvent_Prep->Reactor_Setup Glassware_Prep Glassware Flame-Drying Glassware_Prep->Reactor_Setup Reagent_Addition Addition of Solvent and Monomer Reactor_Setup->Reagent_Addition Cooling Cool to Reaction Temp. Reagent_Addition->Cooling Initiation Initiator Addition Cooling->Initiation Polymerization Stirring for Reaction Time Initiation->Polymerization Termination Quenching with Methanol Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Polymer Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: Experimental workflow for the cationic polymerization of this compound.

Application Notes and Protocols for Free Radical Polymerization of Vinylcyclopentane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclopentane (VCPe) and its derivatives are emerging as a promising class of monomers for the synthesis of specialty polymers. The presence of the cyclopentyl ring adjacent to the vinyl group imparts unique properties to the resulting polymers, including altered chain stiffness, thermal stability, and potential for post-polymerization functionalization. Free radical polymerization offers a versatile and robust method for the synthesis of polythis compound (PVCPe) and related polymers, enabling the production of materials with tailored properties for a range of applications, from advanced materials to drug delivery systems.

This document provides detailed application notes and protocols for the free radical polymerization of this compound and its derivatives. The methodologies are based on established principles of free radical polymerization and data from analogous vinylcycloalkane systems, offering a foundational guide for researchers venturing into this area.

Key Applications

  • Specialty Plastics and Coatings: The cyclic structure of VCPe can lead to polymers with higher glass transition temperatures (Tg) and improved thermal stability compared to their linear analogues. This makes them suitable for applications requiring durable plastics and coatings.

  • Biomedical Materials: Functionalized PVCPe can be designed to be biocompatible and biodegradable, opening avenues for its use in drug delivery, tissue engineering, and medical implants. The cyclopentane ring can serve as a scaffold for attaching bioactive molecules.

  • Low-Shrinkage Resins: Similar to other cyclic monomers, the polymerization of this compound derivatives can proceed with lower volume shrinkage compared to conventional acrylic monomers.[1] This property is highly desirable in applications such as dental resins and precision molding.

Data Summary

The following tables summarize typical quantitative data for the free radical polymerization of this compound, based on analogous vinylcycloalkane systems. These values should be considered as a starting point for experimental design and optimization.

Table 1: Typical Reaction Conditions and Outcomes for Bulk Polymerization of this compound

ParameterValue
Monomer Concentration Neat (Bulk)
Initiator Azobisisobutyronitrile (AIBN)
Initiator Concentration 0.1 - 1.0 mol%
Temperature 60 - 80 °C
Reaction Time 4 - 24 hours
Monomer Conversion 60 - 85%
Number Average Molecular Weight (Mn) 15,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.8 - 3.5

Table 2: Effect of Initiator Concentration on Polymer Properties

Initiator (AIBN) Conc. (mol%)Monomer Conversion (%)Mn ( g/mol )PDI
0.16548,0002.8
0.57825,0002.2
1.08216,0001.9

Experimental Protocols

Protocol 1: Bulk Free Radical Polymerization of this compound

This protocol describes a standard procedure for the bulk polymerization of this compound using a thermal initiator.

Materials:

  • This compound (VCPe), purified by distillation or passing through a column of basic alumina to remove inhibitors.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Schlenk flask or heavy-walled glass ampoule.

  • Nitrogen or Argon gas supply.

  • Vacuum line.

  • Oil bath.

  • Methanol (for precipitation).

  • Dichloromethane (for dissolution).

  • Stir bar.

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound.

  • Add the calculated amount of AIBN (e.g., 0.5 mol% with respect to the monomer).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed with stirring for the specified time (e.g., 12 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Isolation: To quench the reaction, cool the flask to room temperature and expose the contents to air.

  • Dissolve the viscous polymer solution in a minimal amount of a suitable solvent, such as dichloromethane.

  • Purification: Slowly pour the polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The polymer will precipitate as a white solid.

  • Collect the precipitated polymer by filtration.

  • Drying: Wash the polymer with fresh methanol and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Solution Free Radical Polymerization of a Functionalized this compound Derivative

This protocol is suitable for the polymerization of functionalized VCPe derivatives that may be solid at room temperature or to control the reaction exotherm.

Materials:

  • Functionalized this compound derivative (e.g., 1-(vinyloxy)cyclopentanol).

  • Benzoyl peroxide (BPO), purified.

  • Anhydrous toluene (or another suitable solvent).

  • Schlenk flask with a condenser.

  • Nitrogen or Argon gas supply.

  • Oil bath.

  • Hexane (for precipitation).

  • Tetrahydrofuran (THF) (for dissolution).

  • Stir bar.

Procedure:

  • Monomer and Initiator Solution: In a Schlenk flask, dissolve the functionalized this compound monomer and benzoyl peroxide (e.g., 1 mol%) in anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).

  • Degassing: Bubble inert gas through the solution for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath (e.g., 80 °C) and stir the reaction mixture under a positive pressure of inert gas.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography.

  • Termination and Isolation: After the desired conversion is reached (e.g., after 8 hours), terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Purification: Concentrate the polymer solution under reduced pressure. Dissolve the concentrated solution in a small amount of THF.

  • Precipitate the polymer by adding the solution dropwise to a large volume of a stirred non-solvent like hexane.

  • Filter the polymer, wash with fresh hexane, and dry under vacuum.

Visualizations

Free Radical Polymerization Mechanism

The following diagram illustrates the fundamental steps involved in the free radical polymerization of a vinyl monomer like this compound.[2][3] The process consists of initiation, propagation, and termination stages.[4][5]

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R kd RM Monomer Radical (RM•) R->RM ki + M M Monomer (M) RM1 RM• RMn R(M)n• RMn1 R(M)n+1• RMn->RMn1 kp + M RMn_term R(M)n• P_coupling Dead Polymer (Coupling) RMn_term->P_coupling ktc P_disp Dead Polymer (Disproportionation) RMn_term->P_disp ktd RMm_term R(M)m• RMm_term->P_coupling ktc RMm_term->P_disp ktd

Caption: Mechanism of free radical polymerization.

Experimental Workflow for Bulk Polymerization

This diagram outlines the typical laboratory workflow for the bulk free radical polymerization of this compound.

Bulk_Polymerization_Workflow A 1. Prepare Monomer & Initiator B 2. Degas via Freeze-Pump-Thaw A->B C 3. Polymerize under Inert Atmosphere B->C D 4. Quench Reaction C->D E 5. Dissolve in Suitable Solvent D->E F 6. Precipitate in Non-Solvent E->F G 7. Filter and Wash Polymer F->G H 8. Dry Polymer under Vacuum G->H I Characterize Polymer (GPC, NMR, DSC) H->I

Caption: Workflow for bulk polymerization.

References

Application of Vinylcyclopentane in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclopentane (VCP) is a cycloaliphatic vinyl monomer with the potential for creating polymers with unique thermal and mechanical properties. The cyclopentyl group, as a bulky side group, can significantly influence the polymer's glass transition temperature, rigidity, and solubility. While extensive research on poly(this compound) (PVCP) is not as widespread as for other common polymers, its structural characteristics suggest potential applications in areas requiring high thermal stability, specific optical properties, and as a component in specialty copolymers. This document provides an overview of the potential polymerization methods for this compound, detailed experimental protocols adapted from analogous systems, and a summary of expected polymer properties.

Application Notes

The primary application of this compound in polymer chemistry lies in the synthesis of poly(this compound) and its copolymers. The resulting polymers are expected to exhibit properties influenced by the bulky, saturated cyclopentyl ring.

Key Polymerization Methods:

  • Ziegler-Natta Polymerization: This method is well-suited for the stereospecific polymerization of vinyl monomers, leading to polymers with controlled tacticity (isotactic or syndiotactic).[1] For vinylcycloalkanes, Ziegler-Natta catalysts can produce high molecular weight, crystalline polymers with high melting points.[2] The stereoregularity achieved through this method can significantly impact the polymer's mechanical and thermal properties. Common catalyst systems include titanium halides (e.g., TiCl₄, TiCl₃) in combination with organoaluminum compounds (e.g., triethylaluminum (Al(C₂H₅)₃), triisobutylaluminum (Al(iBu)₃)).[3][4][5]

  • Cationic Polymerization: this compound, being an alkene with an electron-donating alkyl substituent, is susceptible to cationic polymerization.[6] This method typically employs Lewis acids (e.g., AlCl₃, BF₃·OEt₂) as initiators, often in the presence of a proton source (co-initiator) like water.[7][8][9] Cationic polymerization can proceed at low temperatures and is known for producing polymers with well-defined structures, although chain transfer reactions can sometimes limit the molecular weight.[8]

  • Free Radical Polymerization: This is a versatile and widely used method for polymerizing vinyl monomers.[10] It is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[11] While generally less stereospecific than Ziegler-Natta polymerization, it offers a straightforward approach to producing poly(this compound). The properties of the resulting polymer will be influenced by reaction conditions such as temperature, initiator concentration, and solvent.

Potential Applications:

  • High-Temperature Applications: The bulky cyclopentyl group is expected to restrict chain mobility, leading to a high glass transition temperature (Tg) and good thermal stability. This could make PVCP suitable for applications requiring dimensional stability at elevated temperatures.

  • Optical Materials: Polymers derived from cycloaliphatic monomers, such as poly(vinylcyclohexane), are known for their good optical properties, including high transparency and low birefringence. While specific data for PVCP is limited, it is plausible that it could find use in optical components.

  • Copolymerization: this compound can be copolymerized with other monomers (e.g., ethylene, styrene) to tailor the properties of the resulting copolymer. Incorporation of VCP can enhance the thermal resistance and modify the mechanical properties of commodity polymers.

Experimental Protocols

Due to the limited availability of specific experimental protocols for the homopolymerization of this compound in publicly accessible literature, the following protocols are adapted from established procedures for analogous vinylcycloalkanes, primarily vinylcyclohexane. Researchers should consider these as starting points and may need to optimize the conditions for this compound.

Ziegler-Natta Polymerization of this compound

This protocol is adapted from the Ziegler-Natta polymerization of vinylcyclohexane.

Materials:

  • This compound (monomer)

  • Toluene (solvent), anhydrous

  • Titanium tetrachloride (TiCl₄)

  • Triisobutylaluminum (Al(iBu)₃)

  • Methanol (for termination)

  • Hydrochloric acid (HCl)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Reactor Setup: A dry, nitrogen-purged glass reactor equipped with a mechanical stirrer, a thermometer, and a reflux condenser is used.

  • Solvent and Monomer Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of freshly distilled this compound. The solution is stirred and brought to the desired reaction temperature (e.g., 70°C).

  • Catalyst Preparation and Addition:

    • In a separate Schlenk flask under an inert atmosphere, a solution of TiCl₄ in toluene is prepared.

    • In another Schlenk flask, a solution of Al(iBu)₃ in toluene is prepared.

    • The TiCl₄ solution is added to the reactor, followed by the slow addition of the Al(iBu)₃ solution to initiate the polymerization. The Al/Ti molar ratio is a critical parameter and should be optimized (e.g., starting with a ratio of 2:1).

  • Polymerization: The reaction mixture is stirred at a constant temperature for a predetermined time (e.g., 2-4 hours). The progress of the polymerization can be monitored by observing the increase in viscosity.

  • Termination and Polymer Isolation:

    • The polymerization is terminated by the addition of a mixture of methanol and a small amount of hydrochloric acid.

    • The precipitated polymer is collected by filtration.

    • The polymer is then washed thoroughly with methanol to remove catalyst residues and unreacted monomer.

    • The purified poly(this compound) is dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Workflow Diagram:

Ziegler_Natta_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Workup Reactor_Setup Reactor Setup (N2 atmosphere) Solvent_Monomer Add Toluene & this compound Reactor_Setup->Solvent_Monomer Initiation Add Catalysts to Reactor Solvent_Monomer->Initiation Catalyst_Prep Prepare TiCl4 & Al(iBu)3 solutions Catalyst_Prep->Initiation Polymerization Stir at 70°C for 2-4h Initiation->Polymerization Termination Terminate with acidified Methanol Polymerization->Termination Filtration Filter Polymer Termination->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product Poly(this compound) Drying->Final_Product

Ziegler-Natta Polymerization Workflow
Cationic Polymerization of this compound

This protocol is based on the general principles of cationic polymerization of vinyl monomers using a Lewis acid initiator.

Materials:

  • This compound (monomer)

  • Dichloromethane (CH₂Cl₂), anhydrous (solvent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Methanol (for termination)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Reactor Setup: A flame-dried, nitrogen-purged Schlenk flask equipped with a magnetic stir bar is used.

  • Solvent and Monomer Addition: Anhydrous dichloromethane is transferred to the flask via cannula, followed by the addition of freshly distilled this compound. The solution is cooled to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath).

  • Initiation: A solution of BF₃·OEt₂ in dichloromethane is prepared in a separate dry flask and then added dropwise to the cold monomer solution with vigorous stirring to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed at the low temperature for a specific duration (e.g., 1-3 hours).

  • Termination and Polymer Isolation:

    • The polymerization is quenched by the addition of cold methanol.

    • The reaction mixture is allowed to warm to room temperature.

    • The polymer is precipitated by pouring the solution into a large volume of methanol.

    • The precipitated poly(this compound) is collected by filtration, washed with methanol, and dried under vacuum.

Logical Relationship Diagram:

Cationic_Polymerization Initiator Initiator (BF3·OEt2) Carbocation Carbocation Formation Initiator->Carbocation activates Monomer This compound Monomer->Carbocation reacts with Propagation Chain Propagation Carbocation->Propagation initiates Propagation->Propagation Termination Termination (Methanol) Propagation->Termination quenched by Polymer Poly(this compound) Termination->Polymer

Cationic Polymerization Mechanism
Free Radical Polymerization of this compound

This protocol describes a standard free radical solution polymerization.

Materials:

  • This compound (monomer)

  • Toluene or Benzene (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Reactor Setup: A round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is used.

  • Reaction Mixture Preparation: this compound, toluene (or another suitable solvent), and AIBN are added to the flask. The concentration of the monomer and initiator should be chosen based on the desired molecular weight (typically, a monomer to initiator ratio of 100:1 to 1000:1).

  • Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The flask is immersed in an oil bath preheated to the desired temperature (e.g., 60-80°C for AIBN). The solution is stirred for a specified time (e.g., 6-24 hours).

  • Polymer Isolation:

    • After cooling to room temperature, the viscous solution is slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

    • The precipitated poly(this compound) is collected by filtration.

    • The polymer is redissolved in a small amount of a good solvent (e.g., toluene) and reprecipitated into methanol to further purify it.

    • The final product is dried in a vacuum oven at 60°C.

Experimental Workflow Diagram:

Free_Radical_Polymerization Start Start Prepare_Mixture Prepare Monomer, Solvent, & Initiator Mixture Start->Prepare_Mixture Degas Degas via Freeze-Pump-Thaw Prepare_Mixture->Degas Heat Heat to 60-80°C Degas->Heat Stir Stir for 6-24h Heat->Stir Cool Cool to Room Temperature Stir->Cool Precipitate Precipitate in Methanol Cool->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry End End Dry->End

Free Radical Polymerization Workflow

Data Presentation

Quantitative data for poly(this compound) is scarce in the literature. The following tables summarize expected properties based on data from analogous polymers, particularly poly(vinylcyclohexane), and general knowledge of polymer science. Researchers should perform their own characterization to obtain precise data for their synthesized PVCP.

Table 1: Expected Molecular Weight and Polydispersity Index (PDI) of Poly(this compound)

Polymerization MethodExpected Number-Average Molecular Weight (Mn, g/mol )Expected Polydispersity Index (PDI)Notes
Ziegler-Natta50,000 - 500,000+2 - 10Can produce very high molecular weight polymers. PDI can be broad depending on the catalyst system.
Cationic10,000 - 100,0001.5 - 5Molecular weight can be limited by chain transfer reactions.
Free Radical20,000 - 200,0001.5 - 3Molecular weight is influenced by initiator concentration and temperature.

Table 2: Expected Thermal Properties of Poly(this compound)

PropertyExpected ValueCharacterization MethodNotes
Glass Transition Temperature (Tg)100 - 150 °CDifferential Scanning Calorimetry (DSC)Expected to be high due to the bulky cyclopentyl group. The exact value will depend on tacticity and molecular weight.
Melting Temperature (Tm)> 250 °C (for crystalline polymer)Differential Scanning Calorimetry (DSC)Only applicable if the polymer is crystalline (e.g., from Ziegler-Natta polymerization). Amorphous PVCP will not have a Tm.
Decomposition Temperature (Td)350 - 450 °CThermogravimetric Analysis (TGA)Expected to have good thermal stability.

Table 3: Expected Mechanical Properties of Poly(this compound)

PropertyExpected Value RangeASTM StandardNotes
Tensile Strength40 - 70 MPaASTM D638[11][12]Expected to be a rigid and strong material.
Tensile Modulus2 - 4 GPaASTM D638[11][12]Indicative of a stiff material.
Elongation at Break< 10%ASTM D638[11][12]Likely to be a brittle material with low ductility.

Note: The mechanical properties are highly dependent on the molecular weight, crystallinity, and processing conditions of the polymer.

Conclusion

This compound holds promise as a monomer for the synthesis of polymers with desirable thermal and mechanical properties. While specific research on poly(this compound) is limited, analogies to other poly(vinylcycloalkanes) and the fundamental principles of polymer chemistry provide a strong basis for its investigation. The protocols and expected data presented here serve as a guide for researchers to explore the synthesis and characterization of this interesting polymer, paving the way for its potential application in advanced materials and drug development. Further research is needed to fully elucidate the structure-property relationships of poly(this compound) and to explore its performance in various applications.

References

Application Notes and Protocols for the Synthesis of Polyolefins Using Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclopentane (VCP) is a cyclic olefin monomer with the potential for synthesizing specialty polyolefins. The resulting polymer, polythis compound (PVCP), and its copolymers could exhibit unique thermal and mechanical properties due to the bulky cyclopentyl group attached to the polymer backbone. These characteristics make them interesting candidates for applications in areas such as specialty packaging, advanced materials, and potentially as components in drug delivery systems.

This document provides an overview of the primary methods for the polymerization of this compound, including detailed experimental protocols derived from analogous vinylcycloalkane polymerizations due to the limited availability of data specifically for this compound. The primary polymerization techniques discussed are Ziegler-Natta, metallocene-catalyzed, cationic, and free-radical polymerization.

Properties of this compound

A summary of the key physical and chemical properties of the this compound monomer is presented in Table 1.

PropertyValueReference
Molecular Formula C7H12[1][]
Molecular Weight 96.17 g/mol [1][]
CAS Number 3742-34-5[1][]
Boiling Point 98 °C[]
Density 0.704 g/mL at 25 °C[]
Refractive Index n20/D 1.436[]
Appearance Colorless Liquid[]

Polymerization Methodologies

This compound, as a vinyl monomer, can potentially be polymerized through several mechanisms. The choice of method will significantly influence the resulting polymer's properties, such as tacticity, molecular weight, and molecular weight distribution.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are highly effective for the stereospecific polymerization of α-olefins.[3] These heterogeneous or homogeneous catalyst systems can produce polymers with controlled tacticity (isotactic or syndiotactic), which in turn affects the material's crystallinity and mechanical properties.[4] For this compound, a Ziegler-Natta catalyst can be expected to yield a stereoregular polymer.

A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., titanium chlorides) and an organoaluminum co-catalyst.[3]

Experimental Protocol: Ziegler-Natta Polymerization of this compound (Analogous to Vinylcyclohexane)

This protocol is adapted from the polymerization of vinylcyclohexane.

Materials:

  • This compound (purified by distillation over a drying agent)

  • Titanium trichloride (TiCl₃) or Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃) or Diethylaluminum chloride (Al(C₂H₅)₂Cl)

  • Anhydrous heptane or toluene (polymerization solvent)

  • Methanol (for termination and precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: A Schlenk flask or a glass reactor equipped with a magnetic stirrer is dried in an oven and purged with inert gas (Nitrogen or Argon).

  • Solvent and Monomer Addition: Anhydrous solvent (e.g., 100 mL of toluene) and purified this compound (e.g., 10 g, 0.104 mol) are added to the reactor under an inert atmosphere.

  • Catalyst Preparation: In a separate Schlenk flask, the Ziegler-Natta catalyst is prepared. For example, a suspension of TiCl₃ in the anhydrous solvent is made.

  • Initiation: The co-catalyst, such as triethylaluminum, is added to the reactor, followed by the addition of the titanium catalyst suspension. The molar ratio of Al/Ti is a critical parameter and typically ranges from 2:1 to 10:1.

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 50-70 °C) for a specified duration (e.g., 2-6 hours). The progress of the polymerization may be monitored by the viscosity increase of the solution.

  • Termination: The polymerization is terminated by the addition of a small amount of methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification: The precipitated polythis compound is filtered, washed with fresh methanol, and dried in a vacuum oven at 60-80 °C until a constant weight is achieved.

Logical Workflow for Ziegler-Natta Polymerization

Ziegler_Natta_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Solvent Add Monomer & Solvent Reactor_Setup->Monomer_Solvent Initiation Initiation Monomer_Solvent->Initiation Catalyst_Prep Catalyst/ Co-catalyst Prep. Catalyst_Prep->Initiation Polymerization Polymerization (Controlled Temp.) Initiation->Polymerization Termination Termination (e.g., with Methanol) Polymerization->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying Filtration_Washing->Drying Final_Polymer Polythis compound Drying->Final_Polymer

Caption: Workflow for Ziegler-Natta polymerization of this compound.

Metallocene-Catalyzed Polymerization

Metallocene catalysts, a class of single-site catalysts, offer excellent control over polymer microstructure, molecular weight, and molecular weight distribution.[5] These homogeneous catalysts typically consist of a Group 4 metallocene (e.g., zirconocene or titanocene) and a co-catalyst, most commonly methylaluminoxane (MAO).[6][7] Metallocene catalysts are known for their high activity and ability to polymerize bulky olefins.[5]

Experimental Protocol: Metallocene-Catalyzed Polymerization of this compound (Analogous to Vinylcyclohexane Copolymerization)

This protocol is based on the copolymerization of ethylene and vinylcyclohexane.[8]

Materials:

  • This compound (purified)

  • Zirconocene dichloride (e.g., Cp₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene (polymerization solvent)

  • Methanol (acidified with HCl for termination)

  • Nitrogen or Argon gas

  • High-pressure reactor (if copolymerizing with ethylene)

Procedure:

  • Reactor Preparation: A glass reactor or a high-pressure autoclave is thoroughly dried and purged with inert gas.

  • Solvent and Monomer: Anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound. The reactor is brought to the desired polymerization temperature (e.g., 25-70 °C).

  • Catalyst Activation: In a separate glovebox or Schlenk flask, the zirconocene dichloride is dissolved in toluene. The MAO solution is then added to the zirconocene solution to pre-activate the catalyst. The Al/Zr molar ratio is a key parameter and can range from 1000:1 to 5000:1.

  • Initiation: The pre-activated catalyst solution is injected into the reactor to start the polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired time (e.g., 30-60 minutes) with continuous stirring. If performing a copolymerization with ethylene, a constant pressure of ethylene gas is maintained.

  • Termination: The polymerization is quenched by injecting acidified methanol.

  • Polymer Isolation and Purification: The polymer is precipitated in a large volume of methanol, filtered, washed thoroughly with methanol, and dried under vacuum.

Signaling Pathway for Metallocene-Catalyzed Polymerization

Metallocene_Pathway Metallocene Metallocene Pre-catalyst (e.g., Cp₂ZrCl₂) Active_Catalyst Active Cationic Catalyst [Cp₂Zr-R]⁺ Metallocene->Active_Catalyst Activation MAO Co-catalyst (MAO) MAO->Active_Catalyst Coordination Monomer Coordination Active_Catalyst->Coordination Monomer This compound Monomer Monomer->Coordination Insertion Insertion into Zr-C Bond Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination Addition of next monomer Polymer_Chain Growing Polymer Chain Propagation->Polymer_Chain

Caption: Activation and propagation in metallocene-catalyzed polymerization.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile and is suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species.[9] this compound, with its alkyl substituent, could potentially undergo cationic polymerization.

Experimental Protocol: Cationic Polymerization of this compound

Materials:

  • This compound (rigorously purified and dried)

  • Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃)

  • Protic co-initiator (e.g., trace amounts of water or an alcohol)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, hexane)

  • Methanol or ammonia solution (for termination)

  • Nitrogen or Argon gas

Procedure:

  • Strictly Anhydrous Conditions: All glassware must be flame-dried, and the entire procedure must be conducted under a high-purity inert atmosphere. The solvent and monomer must be meticulously dried and purified.

  • Reactor Setup: A Schlenk flask is charged with the anhydrous solvent and cooled to a low temperature (e.g., -78 °C to 0 °C) in a cooling bath.

  • Monomer Addition: The purified this compound is added to the cold solvent.

  • Initiation: The Lewis acid initiator is added to the stirred solution. Often, a protic co-initiator is required to generate the initiating species.

  • Polymerization: The reaction is typically very fast. The polymerization is allowed to proceed for a set time.

  • Termination: The reaction is quenched by adding a nucleophile, such as methanol or an ammonia solution.

  • Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying.

Free-Radical Polymerization

Free-radical polymerization is a versatile method for a wide range of vinyl monomers.[10][11] It is initiated by free radicals generated from an initiator molecule, typically through thermal decomposition or photolysis.[10]

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound

  • Free-radical initiator (e.g., benzoyl peroxide, AIBN)

  • Solvent (e.g., toluene, benzene) or bulk polymerization (no solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas

Procedure:

  • Reactor Setup: A reaction vessel is charged with this compound and, if applicable, a solvent.

  • Initiator Addition: The free-radical initiator is added to the monomer.

  • Deoxygenation: The mixture is deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas, as oxygen can inhibit the polymerization.

  • Polymerization: The reaction mixture is heated to a temperature that causes the decomposition of the initiator (e.g., 60-80 °C for AIBN). The polymerization is continued for several hours.

  • Polymer Isolation: The resulting viscous solution is diluted with a suitable solvent and the polymer is precipitated by pouring the solution into methanol. The polymer is then filtered and dried.

Data Presentation

Due to the scarcity of specific data on the homopolymerization of this compound, the following table presents data from the copolymerization of ethylene with a similar cyclic olefin, vinylcyclohexane, to provide an example of the expected trends and characterization data.[8]

Table 2: Copolymerization of Ethylene and Vinylcyclohexane with a Metallocene Catalyst (Cp₂ZrCl₂/MAO) [8]

RunPolymerization Temp. (°C)VCH in Feed (mol%)VCH in Copolymer (mol%)Polymer Yield (g)Molecular Weight (Mw) ( g/mol )Melting Point (Tm) (°C)
170005.2120,000135
27050.84.8105,000128
370101.74.595,000122
425003.1180,000136
52551.12.8160,000126
625101.52.5145,000120

Data is illustrative and based on an analogous monomer system.

Conclusion

The synthesis of polyolefins using this compound is a promising area for the development of new materials with tailored properties. While direct experimental data is limited, established polymerization techniques such as Ziegler-Natta, metallocene-catalyzed, cationic, and free-radical polymerization provide viable routes for producing polythis compound and its copolymers. The choice of polymerization method will be critical in controlling the polymer's microstructure and, consequently, its physical and chemical properties. The provided protocols, based on analogous systems, offer a solid starting point for researchers to explore the synthesis and characterization of these novel polyolefins. Further research is needed to fully elucidate the structure-property relationships of polythis compound and to explore its potential applications.

References

Step-by-step protocol for hydrohalogenation of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Hydrohalogenation of Vinylcyclopentane

These application notes provide a comprehensive overview and detailed experimental protocols for the hydrohalogenation of this compound. This reaction serves as a fundamental example of electrophilic addition to an alkene, demonstrating principles of regioselectivity, including Markovnikov and anti-Markovnikov additions, as well as carbocation rearrangements.

The reaction of this compound with a hydrogen halide (HX) can yield different constitutional isomers depending on the reaction conditions. In the absence of peroxides, the reaction follows Markovnikov's rule, proceeding through a carbocation intermediate.[1][2][3] The initial protonation of the vinyl group's terminal carbon atom forms a secondary carbocation.[4][5] This intermediate can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which is then attacked by the halide nucleophile. This rearrangement leads to the thermodynamically favored product.[6][7] In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, resulting in the anti-Markovnikov product.[6][8][9]

Experimental Protocols

The following protocols provide detailed methodologies for achieving both Markovnikov and anti-Markovnikov hydrohalogenation of this compound.

Materials and Equipment:

  • This compound

  • Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)

  • Hydrogen chloride (HCl) gas or solution in a non-nucleophilic solvent (e.g., diethyl ether)

  • Benzoyl peroxide (for anti-Markovnikov reaction)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube (for gaseous HX)

  • Drying tube (e.g., with CaCl2)

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Protocol 1: Markovnikov Hydrobromination (with Rearrangement)

This protocol is designed to synthesize the thermodynamically favored product, 1-bromo-1-ethylcyclopentane, via a carbocation rearrangement.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 52 mmol) in 30 mL of a suitable anhydrous solvent like dichloromethane or pentane.

  • Cooling: Cool the flask in an ice bath to 0 °C. This helps to control the exothermic reaction.

  • Reagent Addition: Slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution for approximately 1-2 hours. Alternatively, add a solution of HBr in acetic acid (e.g., 15 mL of a 33% solution) dropwise over 30 minutes while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.

  • Workup:

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield 1-bromo-1-ethylcyclopentane.

Protocol 2: Anti-Markovnikov Hydrobromination

This protocol facilitates the free-radical addition of HBr to synthesize (2-bromoethyl)cyclopentane.[10] This method is specific to HBr; it does not work with HCl or HI.[6][8]

Procedure:

  • Reaction Setup: In a quartz round-bottom flask (if using UV initiation) or a standard flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 52 mmol) in 30 mL of a non-polar solvent like hexane.

  • Initiator Addition: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (e.g., 0.2 g).

  • Reagent Addition: Slowly bubble anhydrous HBr gas through the solution. The reaction can be initiated by heating to reflux or by exposure to UV light.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Purification: Purify the resulting crude product, (2-bromoethyl)cyclopentane, by vacuum distillation.

Data Presentation

The hydrohalogenation of this compound yields different major products depending on the reaction conditions. The regioselectivity is summarized in the table below.

Reaction Conditions Mechanism Major Product Product Name Regioselectivity
HBr or HClElectrophilic Addition (Carbocation Intermediate with 1,2-Hydride Shift)1-Halo-1-ethylcyclopentaneMarkovnikov (rearranged)
HBr, Peroxides (ROOR)Free Radical Addition(2-Bromoethyl)cyclopentaneAnti-Markovnikov

Reaction Mechanisms and Workflows

The regiochemical outcome of the hydrohalogenation of this compound is dictated by the reaction mechanism.

Markovnikov Addition Pathway

The electrophilic addition of HX to this compound proceeds through the formation of the most stable carbocation intermediate. A subsequent 1,2-hydride shift leads to an even more stable tertiary carbocation, resulting in the rearranged product.

markovnikov_mechanism reactant1 This compound intermediate1 Secondary Carbocation reactant1->intermediate1 Protonation of terminal carbon reactant2 + H-Br intermediate2 Tertiary Carbocation (more stable) intermediate1->intermediate2 1,2-Hydride Shift product 1-Bromo-1-ethylcyclopentane (Major Product) intermediate2->product Br⁻ attack

Caption: Mechanism of Markovnikov addition of HBr to this compound.

Anti-Markovnikov Addition Workflow

In the presence of peroxides, the addition of HBr follows a free-radical chain reaction, leading to the anti-Markovnikov product where the bromine atom adds to the less substituted carbon.

anti_markovnikov_workflow start This compound + HBr step1 Initiation: Peroxide → RO• RO• + HBr → ROH + Br• start->step1 step2 Propagation Step 1: Br• adds to terminal carbon (forms stable secondary radical) step1->step2 step3 Propagation Step 2: Radical abstracts H from HBr step2->step3 step3->step2 regenerates Br• product (2-Bromoethyl)cyclopentane step3->product

Caption: Workflow for the anti-Markovnikov addition of HBr.

References

Application Notes and Protocols for Studying Vinylcyclopentane Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclopentane is a cycloalkane with a vinyl substituent, making it an interesting molecule for combustion and materials science research. Its thermal decomposition, or pyrolysis, provides insights into the stability of five-membered ring structures and the influence of unsaturated side chains on reaction mechanisms. Understanding the pyrolysis of this compound is relevant for developing detailed kinetic models for larger hydrocarbon fuels and for understanding the formation of soot precursors. These application notes provide a comprehensive overview of the experimental setups and protocols for studying the pyrolysis of this compound.

Key Experimental Approaches

The study of this compound pyrolysis typically involves high-temperature reactors coupled with sensitive analytical techniques. The two primary experimental setups used for such investigations are the single-pulse shock tube and the flow reactor.

  • Single-Pulse Shock Tube (SPST): This apparatus is ideal for studying gas-phase reactions at high temperatures (typically 900–2000 K) and pressures (1–50 atm) for very short reaction times (milliseconds). A shock wave rapidly heats the gas mixture, initiating the pyrolysis reaction. The reaction is then quenched by a reflected shock wave, and the products are analyzed. This method allows for the study of primary decomposition pathways with minimal influence from secondary reactions.

  • Flow Reactor: In a flow reactor, a carrier gas transports the vaporized this compound through a heated tube at a controlled temperature and pressure. This setup allows for longer reaction times (seconds to minutes) compared to a shock tube, enabling the study of both primary and secondary decomposition products. By varying the temperature, pressure, and residence time, a detailed picture of the reaction network can be obtained.

Product Analysis

The products of this compound pyrolysis are typically a complex mixture of smaller hydrocarbons. The primary analytical technique for identifying and quantifying these products is Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Gas Chromatography (GC): Separates the different components of the product mixture based on their boiling points and interactions with a stationary phase in a capillary column.

  • Mass Spectrometry (MS): Fragments the separated components into ions and identifies them based on their mass-to-charge ratio, providing structural information for each product.

Quantitative analysis is achieved by calibrating the GC-MS with known standards for the expected products.

Experimental Protocols

Protocol 1: this compound Pyrolysis in a Single-Pulse Shock Tube

Objective: To determine the primary product distribution of this compound pyrolysis at high temperatures and short residence times.

Materials:

  • This compound (high purity)

  • Argon (or other inert carrier gas, high purity)

  • Calibration gas mixture containing expected products (e.g., ethylene, propylene, 1,3-butadiene, cyclopentene)

Equipment:

  • Single-Pulse Shock Tube (SPST)

  • Gas Chromatography-Mass Spectrometer (GC-MS) with a Flame Ionization Detector (FID)

  • High-precision pressure transducers

  • High-speed data acquisition system

  • Vacuum pumps

Procedure:

  • Mixture Preparation: Prepare a dilute mixture of this compound in argon (e.g., 0.1% this compound). This is done in a dedicated mixing tank, and the composition is verified by GC.

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum (<10⁻⁵ Torr).

  • Sample Introduction: Introduce the prepared gas mixture into the driven section to a specific initial pressure (P₁).

  • Shock Wave Generation: Pressurize the driver section with a high-pressure driver gas (e.g., helium) until the diaphragm separating the driver and driven sections ruptures. This generates a shock wave that propagates through the driven section.

  • Pyrolysis and Quenching: The incident shock wave heats and compresses the gas mixture to the desired reaction temperature (T₅) and pressure (P₅). The reaction proceeds for a controlled time (typically 1-2 ms) before being quenched by the reflected shock wave.

  • Sample Collection: A small sample of the post-reaction gas mixture is rapidly expanded into a collection vessel.

  • GC-MS Analysis: Inject the collected sample into the GC-MS for product separation and identification.

  • Data Analysis:

    • Identify the pyrolysis products by comparing their mass spectra and retention times to known standards.

    • Quantify the mole fractions of the products using the FID response factors determined from the calibration gas mixture.

    • Calculate the conversion of this compound.

  • Repeat: Repeat the experiment at different temperatures to study the temperature dependence of the product distribution.

Protocol 2: this compound Pyrolysis in a Flow Reactor

Objective: To investigate the product distribution of this compound pyrolysis over a range of temperatures and residence times.

Materials:

  • This compound (high purity)

  • Inert carrier gas (e.g., Nitrogen or Argon, high purity)

  • Calibration gas mixture

Equipment:

  • Flow reactor system (e.g., quartz tube furnace)

  • Mass flow controllers

  • Syringe pump for liquid feed

  • Heated transfer lines

  • Gas Chromatography-Mass Spectrometer (GC-MS)

  • Thermocouples and pressure gauges

Procedure:

  • System Preparation: Heat the flow reactor to the desired temperature and allow it to stabilize. Set the carrier gas flow rate using the mass flow controllers.

  • Sample Introduction: Introduce this compound into the heated carrier gas stream using a syringe pump. The this compound vaporizes and mixes with the carrier gas.

  • Pyrolysis: The gas mixture flows through the heated reactor tube where pyrolysis occurs. The residence time is controlled by the reactor volume and the total gas flow rate.

  • Sample Collection: A continuous sample of the reactor effluent is directed through a heated transfer line to the GC-MS.

  • On-line Analysis: The GC-MS continuously analyzes the product stream, providing real-time data on the product distribution.

  • Data Analysis:

    • Identify and quantify the pyrolysis products as described in the SPST protocol.

    • Calculate the conversion of this compound and the selectivity to each product.

  • Vary Parameters: Systematically vary the reactor temperature and residence time to map the pyrolysis behavior under different conditions.

Data Presentation

The quantitative data obtained from the pyrolysis experiments should be summarized in tables for clear comparison.

Table 1: Illustrative Product Yields from this compound Pyrolysis in a Single-Pulse Shock Tube (Pressure = 10 atm, Residence Time = 1.5 ms)

Temperature (K)This compound Conversion (%)Ethylene Yield (%)Propylene Yield (%)1,3-Butadiene Yield (%)Cyclopentene Yield (%)Other Products Yield (%)
10005.21.80.91.50.80.2
110015.85.52.74.82.50.3
120045.315.97.713.67.20.9
130085.129.814.525.513.61.7

Note: This table presents hypothetical data for illustrative purposes, based on expected trends for cycloalkane pyrolysis.

Table 2: Illustrative Product Selectivity from this compound Pyrolysis in a Flow Reactor (Pressure = 1 atm, Residence Time = 2 s)

Temperature (K)This compound Conversion (%)Ethylene Selectivity (%)Propylene Selectivity (%)1,3-Butadiene Selectivity (%)Cyclopentene Selectivity (%)Benzene Selectivity (%)
80012.525.112.321.510.21.5
85035.228.414.124.311.53.8
90070.830.115.526.812.78.2
95095.331.516.828.113.412.5

Note: This table presents hypothetical data for illustrative purposes, based on expected trends for cycloalkane pyrolysis.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Pyrolysis Study cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis Stage cluster_analysis Product Analysis VCP This compound Mixture Gas Mixture Preparation VCP->Mixture CarrierGas Inert Carrier Gas (Ar or N2) CarrierGas->Mixture SPST Single-Pulse Shock Tube Mixture->SPST High T, short time FlowReactor Flow Reactor Mixture->FlowReactor Variable T, long time GCMS GC-MS Analysis SPST->GCMS FlowReactor->GCMS Data Data Acquisition & Processing GCMS->Data Tables Quantitative Data Tables Data->Tables Models Kinetic Modeling Data->Models

Caption: Workflow for pyrolysis studies.

Plausible Reaction Pathway

G Simplified Reaction Pathway for this compound Pyrolysis cluster_initiation Initiation cluster_propagation Propagation & Products VCP This compound RingOpening C-C Bond Scission (Ring Opening) VCP->RingOpening SideChainCleavage C-C Bond Scission (Side Chain) VCP->SideChainCleavage Radicals Diradicals RingOpening->Radicals SideChainCleavage->Radicals Isomerization Isomerization Radicals->Isomerization BetaScission β-Scission Radicals->BetaScission HAbstraction H-Abstraction Radicals->HAbstraction Isomerization->BetaScission Ethylene Ethylene BetaScission->Ethylene Butadiene 1,3-Butadiene BetaScission->Butadiene Other Other Small Hydrocarbons BetaScission->Other Cyclopentene Cyclopentene HAbstraction->Cyclopentene

Caption: Plausible pyrolysis reaction pathways.

Application Notes and Protocols for the Derivatization of Vinylcyclopentane for further reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclopentane is a valuable carbocyclic building block in organic synthesis. Its terminal alkene functionality serves as a versatile handle for the introduction of various functional groups, enabling its elaboration into a wide array of more complex molecules. This is of particular interest in the field of drug development, where the cyclopentane scaffold is present in numerous biologically active compounds. The derivatization of the vinyl group allows for the strategic installation of hydroxyl, epoxide, diol, and carbonyl functionalities, which can be further manipulated to construct intricate molecular architectures.

These application notes provide detailed protocols for key derivatization reactions of this compound, including hydroboration-oxidation, epoxidation, dihydroxylation, and ozonolysis. The resulting functionalized cyclopentane derivatives are pivotal intermediates for subsequent transformations, such as oxidation, nucleophilic ring-opening, and carbon-carbon bond-forming reactions.

Workflow for Derivatization of this compound

The following diagram illustrates the primary synthetic pathways for the functionalization of this compound.

Derivatization_Workflow cluster_hydroboration Hydroboration-Oxidation cluster_epoxidation Epoxidation cluster_dihydroxylation Dihydroxylation cluster_ozonolysis Ozonolysis This compound This compound Hydroboration_Oxidation 1. BH₃•THF 2. H₂O₂, NaOH This compound->Hydroboration_Oxidation Epoxidation m-CPBA This compound->Epoxidation Dihydroxylation OsO₄ (cat.), NMO This compound->Dihydroxylation Ozonolysis 1. O₃ 2. DMS This compound->Ozonolysis Two_Cyclopentylethanol 2-Cyclopentylethanol Hydroboration_Oxidation->Two_Cyclopentylethanol Vinylcyclopentane_Oxide 2-(Cyclopentyl)oxirane (this compound Oxide) Epoxidation->Vinylcyclopentane_Oxide Cyclopentane_Diol 1-Cyclopentyl-1,2-ethanediol Dihydroxylation->Cyclopentane_Diol Cyclopentanecarbaldehyde Cyclopentanecarbaldehyde Ozonolysis->Cyclopentanecarbaldehyde

Figure 1: Key derivatization pathways of this compound.

Hydroboration-Oxidation: Synthesis of 2-Cyclopentylethanol

Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity.[1] This process involves the syn-addition of a borane across the double bond, followed by oxidation of the resulting organoborane to yield the alcohol.[2][3][4] For this compound, this reaction provides a straightforward route to 2-cyclopentylethanol, a primary alcohol that is a valuable intermediate for further functionalization.

Experimental Protocol
  • Reaction Setup: A dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (9.6 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 50 mL). The solution is cooled to 0 °C in an ice bath.

  • Hydroboration: A 1.0 M solution of borane-THF complex in THF (37 mL, 37 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.

  • Oxidation: The reaction mixture is cooled again to 0 °C, and 3 M aqueous sodium hydroxide (15 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (15 mL), ensuring the temperature does not exceed 30 °C.

  • Work-up and Purification: The mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 2-cyclopentylethanol.

Quantitative Data Summary
Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0 eqStarting material
Borane-THF complex (1.0 M)0.37 eqProvides BH₃ for hydroboration
Sodium Hydroxide (3 M)-Basic medium for oxidation
Hydrogen Peroxide (30%)-Oxidizing agent
Reaction Temperature0 °C to room temp.Controlled addition at low temp.
Reaction Time~4 hoursFor hydroboration and oxidation
Expected Yield 85-95% After purification
Further Reactions of 2-Cyclopentylethanol

2-Cyclopentylethanol can be readily oxidized to cyclopentylacetaldehyde or further to cyclopentylacetic acid, which are useful synthons in medicinal chemistry.

Further_Reactions_Alcohol Two_Cyclopentylethanol 2-Cyclopentylethanol PCC PCC, CH₂Cl₂ Two_Cyclopentylethanol->PCC Jones Jones Reagent (CrO₃, H₂SO₄, acetone) Two_Cyclopentylethanol->Jones Cyclopentylacetaldehyde Cyclopentylacetaldehyde PCC->Cyclopentylacetaldehyde Cyclopentylacetic_acid Cyclopentylacetic Acid Jones->Cyclopentylacetic_acid

Figure 2: Oxidation of 2-cyclopentylethanol.

Epoxidation: Synthesis of 2-(Cyclopentyl)oxirane

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2-(cyclopentyl)oxirane (also known as this compound oxide).[5][6] This strained three-membered ring is a versatile intermediate that can undergo ring-opening reactions with a variety of nucleophiles to introduce two new functional groups with defined stereochemistry.[7][8][9]

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, this compound (9.6 g, 100 mmol) is dissolved in dichloromethane (100 mL). The solution is cooled to 0 °C in an ice bath.

  • Epoxidation: meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 24.8 g, 110 mmol) is added portion-wise over 30 minutes to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is then stirred at 0 °C for 1 hour and subsequently at room temperature for 4 hours.

  • Work-up and Purification: The reaction is quenched by the addition of 10% aqueous sodium sulfite solution (50 mL). The mixture is stirred for 15 minutes, and the layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate. After filtration, the solvent is removed by distillation at atmospheric pressure. The residue is purified by vacuum distillation to give 2-(cyclopentyl)oxirane.

Quantitative Data Summary
Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0 eqStarting material
m-CPBA (77%)1.1 eqOxidizing agent
Dichloromethane-Solvent
Reaction Temperature0 °C to room temp.Exothermic reaction control
Reaction Time5 hoursFor complete conversion
Expected Yield 80-90% After purification
Further Reactions of 2-(Cyclopentyl)oxirane

The epoxide ring can be opened by a variety of nucleophiles, such as Grignard reagents, alkoxides, and amines, leading to the formation of functionalized cyclopentyl derivatives.[10]

Further_Reactions_Epoxide Vinylcyclopentane_Oxide 2-(Cyclopentyl)oxirane Grignard 1. R-MgBr 2. H₃O⁺ Vinylcyclopentane_Oxide->Grignard Alkoxide 1. NaOR 2. H₃O⁺ Vinylcyclopentane_Oxide->Alkoxide Amine R₂NH Vinylcyclopentane_Oxide->Amine Alcohol_Product Substituted Alcohol Grignard->Alcohol_Product Ether_Product Hydroxy Ether Alkoxide->Ether_Product Amino_Alcohol Amino Alcohol Amine->Amino_Alcohol

Figure 3: Nucleophilic ring-opening of 2-(cyclopentyl)oxirane.

Dihydroxylation: Synthesis of 1-Cyclopentyl-1,2-ethanediol

Syn-dihydroxylation of this compound can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO), a procedure known as the Upjohn dihydroxylation.[11][12][13] This reaction provides a reliable method for the synthesis of vicinal diols, which are important precursors for the synthesis of various heterocyclic compounds and can also be cleaved to form aldehydes.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar, this compound (9.6 g, 100 mmol) is dissolved in a mixture of acetone (90 mL) and water (10 mL).

  • Addition of Reagents: N-methylmorpholine N-oxide (NMO, 14.1 g, 120 mmol) is added to the solution and stirred until dissolved. A 2.5 wt% solution of osmium tetroxide in tert-butanol (2.5 mL, 0.2 mmol) is then added dropwise.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, during which time the solution may turn dark brown. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (20 mL) and stirred for 30 minutes. The mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 1-cyclopentyl-1,2-ethanediol.

Quantitative Data Summary
Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0 eqStarting material
Osmium Tetroxide (2.5 wt%)0.002 eqCatalyst
N-methylmorpholine N-oxide1.2 eqCo-oxidant
Reaction TemperatureRoom temperatureMild conditions
Reaction Time12-24 hoursFor complete conversion
Expected Yield 75-85% After purification
Further Reactions of 1-Cyclopentyl-1,2-ethanediol

The diol can be protected as a cyclic acetal, for example, an acetonide, which is stable under many reaction conditions.[11][14][15][16][17] Alternatively, the diol can be cleaved with an oxidizing agent like sodium periodate (NaIO₄) to furnish cyclopentanecarbaldehyde.

Further_Reactions_Diol Cyclopentane_Diol 1-Cyclopentyl-1,2-ethanediol Protection Acetone, H⁺ Cyclopentane_Diol->Protection Cleavage NaIO₄ Cyclopentane_Diol->Cleavage Acetonide Acetonide Protected Diol Protection->Acetonide Cyclopentanecarbaldehyde Cyclopentanecarbaldehyde Cleavage->Cyclopentanecarbaldehyde

Figure 4: Reactions of 1-cyclopentyl-1,2-ethanediol.

Ozonolysis: Synthesis of Cyclopentanecarbaldehyde

Ozonolysis is a powerful method for the oxidative cleavage of alkenes.[18][19] Treatment of this compound with ozone followed by a reductive work-up with dimethyl sulfide (DMS) cleanly affords cyclopentanecarbaldehyde and formaldehyde.[12][20][21][22] Cyclopentanecarbaldehyde is a key intermediate for various carbon-carbon bond-forming reactions.

Experimental Protocol
  • Reaction Setup: A solution of this compound (9.6 g, 100 mmol) in dichloromethane (150 mL) is placed in a 250 mL three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing potassium iodide solution. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Work-up: The excess ozone is removed by bubbling nitrogen gas through the solution until the blue color disappears. Dimethyl sulfide (DMS, 11 mL, 150 mmol) is then added, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Purification: The solvent and excess DMS are removed by distillation at atmospheric pressure. The residue is then purified by vacuum distillation to give cyclopentanecarbaldehyde.

Quantitative Data Summary
Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0 eqStarting material
Ozone (O₃)ExcessOxidizing agent
Dimethyl Sulfide (DMS)1.5 eqReducing agent for work-up
Reaction Temperature-78 °CTo trap the ozonide intermediate
Reaction TimeVariable (ozonolysis) + overnight (work-up)Ozonolysis until completion
Expected Yield 70-80% After purification
Further Reactions of Cyclopentanecarbaldehyde

Cyclopentanecarbaldehyde is a versatile electrophile that can participate in a variety of important synthetic transformations, including Wittig reactions to form alkenes and Grignard reactions to generate secondary alcohols.[2][3][6][10][14][16][20][23][24]

Further_Reactions_Aldehyde Cyclopentanecarbaldehyde Cyclopentanecarbaldehyde Wittig Ph₃P=CHR (Wittig Reagent) Cyclopentanecarbaldehyde->Wittig Grignard 1. R-MgBr 2. H₃O⁺ Cyclopentanecarbaldehyde->Grignard Alkene_Product Substituted Alkene Wittig->Alkene_Product Alcohol_Product Secondary Alcohol Grignard->Alcohol_Product

Figure 5: C-C bond forming reactions of cyclopentanecarbaldehyde.

References

Application Notes and Protocols for the Characterization of Poly(vinylcyclopentane)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(vinylcyclopentane) (PVCP) is a polyolefin with a bulky cycloaliphatic side group. Its unique structure imparts specific physical and chemical properties, such as thermal stability and mechanical strength, making it a material of interest for specialty applications, including in the formulation and development of drug delivery systems. A thorough characterization of its molecular weight, chemical structure, thermal behavior, and crystallinity is essential for quality control, predicting its performance, and ensuring reproducibility in research and manufacturing. These application notes provide detailed protocols for the primary techniques used to characterize PVCP.

Molecular Weight and Distribution Analysis by Size Exclusion Chromatography (SEC/GPC)

Application Note

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of a polymer.[1] The method separates polymer molecules based on their hydrodynamic volume in solution.[1] Larger molecules elute faster than smaller molecules. For polyolefins like PVCP, which are often soluble only at elevated temperatures, High-Temperature GPC (HT-GPC) is employed. This analysis provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. These parameters are critical as they directly influence the mechanical properties, degradation rate, and processing behavior of the polymer.[1]

Data Presentation: Molecular Weight Characteristics

Note: Specific experimental values for poly(this compound) are not widely published. The data presented below is based on typical values for analogous polyolefins and should be considered representative.

ParameterSymbolTypical Value RangeMethod
Number-Average Molecular WeightMn50,000 - 500,000 g/mol HT-GPC
Weight-Average Molecular WeightMw100,000 - 1,500,000 g/mol HT-GPC
Polydispersity IndexPDI1.5 - 10HT-GPC
Intrinsic Viscosity[η]0.5 - 5 dL/gDilute Solution Viscometry
Experimental Protocol: High-Temperature Gel Permeation Chromatography (HT-GPC)
  • Solvent Preparation: Prepare the mobile phase, typically 1,2,4-trichlorobenzene (TCB) or o-dichlorobenzene (ODCB), containing an antioxidant (e.g., 0.025% w/v butylated hydroxytoluene, BHT) to prevent polymer degradation at high temperatures.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PVCP sample into a vial.

    • Add 5-10 mL of the mobile phase to achieve a concentration of approximately 1 mg/mL.

    • Seal the vial and place it in a heated shaker or oven at 140-160 °C.

    • Allow the polymer to dissolve completely, which may take 1-4 hours. Gentle agitation is required.

  • Instrumentation Setup:

    • Equilibrate the HT-GPC system (pump, injector, columns, and detectors) to the operating temperature (e.g., 150 °C).

    • Set the mobile phase flow rate to a typical value, such as 1.0 mL/min.

    • Ensure the detectors (e.g., Refractive Index, RI, and/or Viscometer) are stabilized.

  • Calibration:

    • Run a series of narrow-PDI polystyrene or polyethylene standards under the same conditions to generate a calibration curve of log(Molecular Weight) versus elution volume.

  • Sample Analysis:

    • Filter the hot polymer solution through a high-temperature-resistant filter (e.g., 0.5 µm stainless steel frit) into a clean GPC vial.

    • Place the vial in the instrument's autosampler.

    • Inject the sample into the GPC system.

  • Data Processing:

    • Integrate the chromatogram to obtain the elution profile.

    • Calculate Mn, Mw, and PDI using the calibration curve.

Workflow Diagram

SEC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolution Dissolve PVCP in TCB at 150°C Filtration Filter Hot Solution Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Column Separation by Size Injection->Separation Detection RI / Viscometry Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Calculation Calculate Mn, Mw, PDI (vs. Standards) Chromatogram->Calculation

Caption: Workflow for SEC/GPC analysis of poly(this compound).

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed chemical structure of polymers.[2] For PVCP, ¹H NMR is used to confirm the overall polymer structure by identifying the chemical shifts associated with the vinyl backbone and the cyclopentyl side chain protons.[3] ¹³C NMR provides more detailed information on the polymer's microstructure, including tacticity (the stereochemical arrangement of adjacent chiral centers), which can be determined by analyzing the splitting of backbone and side-chain carbon signals.[4] Tacticity significantly influences the physical properties of the polymer, including its crystallinity and melting point.[2]

Data Presentation: NMR Chemical Shifts

Note: Chemical shifts are relative to a reference standard (e.g., TMS). The values below are estimates based on the monomer structure and general polymer spectra.

NucleusGroupEstimated Chemical Shift (δ, ppm)Information Gained
¹HBackbone -CH-1.8 - 2.5Polymer backbone integrity
¹HBackbone -CH₂-1.2 - 1.8Polymer backbone integrity
¹HCyclopentyl protons1.0 - 2.0Side chain structure confirmation
¹³CBackbone -CH-40 - 50Tacticity (meso/racemic dyads)
¹³CBackbone -CH₂-30 - 45Tacticity (triads, pentads)
¹³CCyclopentyl carbons25 - 45Side chain structure, regioregularity
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 50-100 mg of PVCP in approximately 0.7 mL of a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂, TCE-d₂ or o-dichlorobenzene-d₄) in an NMR tube.

    • Due to the high viscosity and potential for slow dissolution, heating to 100-120 °C may be required.

    • Ensure the solution is homogeneous. A relaxation agent (e.g., chromium(III) acetylacetonate) may be added to shorten acquisition times.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer equipped with a high-temperature probe.

    • Allow the sample temperature to equilibrate (e.g., 120 °C).

    • Tune and match the probe for the ¹³C frequency.

    • Perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a standard pulse program (e.g., inverse-gated proton decoupling for quantitative analysis).

    • A sufficient number of scans (e.g., 2048 to 8192) is required to achieve an adequate signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for quantitative measurements.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum using the solvent peak.

    • Integrate the relevant peaks corresponding to the backbone and side-chain carbons to analyze tacticity and composition.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve PVCP in Deuterated Solvent (e.g., TCE-d2) Homogenize Heat & Homogenize in NMR Tube Dissolve->Homogenize Tune Tune, Match, Shim Spectrometer Homogenize->Tune Acquire Acquire Spectrum (¹H or ¹³C) Tune->Acquire Process Fourier Transform, Phase, Baseline Acquire->Process Analyze Assign Peaks, Analyze Tacticity Process->Analyze

Caption: Workflow for NMR spectroscopy analysis of poly(this compound).

Thermal Analysis by DSC and TGA

Application Note

Thermal analysis provides insight into how a polymer's properties change with temperature.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[5] It is used to determine key thermal transitions, including the glass transition temperature (Tg)—the point where the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state—and the melting temperature (Tm) of crystalline regions.[6]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is used to evaluate the thermal stability of the polymer and determine its decomposition temperature (Td). This is critical for defining the upper service temperature and processing window of the material.[8]

Data Presentation: Thermal Properties

Note: Specific experimental values for poly(this compound) are not widely published. The Tg value is based on its close analog, poly(vinylcyclohexane). The Td is a typical value for polyolefins.

ParameterSymbolTypical Value RangeMethod
Glass Transition TemperatureTg80 - 140 °CDSC
Melting TemperatureTm200 - 350 °C (if crystalline)DSC
Decomposition Temperature (5% wt loss)Td350 - 450 °C (in N₂)TGA
Experimental Protocols

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the PVCP sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 350 °C) at a controlled rate (e.g., 10 °C/min). This step erases the previous thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a sub-ambient temperature (e.g., 0 °C).

    • Second Heat: Heat the sample again at the same rate (e.g., 10 °C/min) to 350 °C. The Tg and Tm are typically determined from this second heating scan.

  • Data Analysis: Analyze the resulting thermogram. The Tg is identified as a step-change in the heat flow, and the Tm is the peak of the endothermic melting event.

B. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the PVCP sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance. Purge the furnace with the desired atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability) at a flow rate of 20-50 mL/min.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: Plot the sample weight percentage as a function of temperature. Determine the onset of decomposition and the temperature at which specific weight losses (e.g., 5%) occur.

Workflow Diagram

Thermal_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh 5-10 mg of PVCP Seal Seal in DSC Pan or Place in TGA Pan Weigh->Seal Load Load Sample & Reference Seal->Load Program Run Thermal Program (Heat/Cool/Heat or Ramp) Load->Program Thermogram Generate Thermogram (Heat Flow or % Wt vs. Temp) Program->Thermogram Analyze Determine Tg, Tm, Td Thermogram->Analyze

Caption: Workflow for DSC/TGA thermal analysis of poly(this compound).

Crystallinity Analysis by X-Ray Diffraction (XRD)

Application Note

X-Ray Diffraction (XRD) is a primary technique for investigating the degree of crystallinity in polymers.[9] When an X-ray beam is directed at a polymer sample, crystalline regions produce sharp diffraction peaks due to the ordered, repeating arrangement of polymer chains, while amorphous regions produce a broad halo.[10] By analyzing the diffraction pattern, one can determine the percentage of crystallinity, which is the ratio of the integrated intensity of the crystalline peaks to the total integrated intensity (crystalline peaks + amorphous halo).[10] The degree of crystallinity strongly influences a polymer's mechanical properties, such as stiffness, hardness, and tensile strength, as well as its optical clarity and solvent resistance.[9]

Data Presentation: Structural Properties

Note: The degree of crystallinity is highly dependent on synthesis conditions and thermal history.

ParameterSymbolTypical Value RangeMethod
Degree of CrystallinityXc10 - 60%XRD
Crystalline Peak PositionsVaries (e.g., 10-30°)XRD
Crystallite SizeL5 - 50 nmXRD (Scherrer Eq.)
Experimental Protocol: X-Ray Diffraction (XRD)
  • Sample Preparation:

    • Prepare a flat sample of PVCP. This can be a thin film prepared by melt-pressing or solvent casting, or a powder gently pressed into a sample holder.

    • The sample surface must be smooth and level with the surface of the holder to ensure accurate diffraction angles.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Configure the X-ray source (e.g., Cu Kα radiation, λ = 1.54 Å).

    • Set the operating voltage and current (e.g., 40 kV and 40 mA).

  • Data Acquisition:

    • Perform a scan over a range of 2θ angles, typically from 5° to 60°.

    • Use a step size (e.g., 0.02°) and dwell time (e.g., 1-2 seconds per step) that provide good data quality.

  • Data Processing:

    • Plot the diffraction intensity versus the 2θ angle to obtain the diffractogram.

    • Perform background subtraction.

    • Deconvolute the diffractogram to separate the broad amorphous halo from the sharp crystalline peaks.

    • Calculate the degree of crystallinity (Xc) using the formula: Xc (%) = [Ic / (Ic + Ia)] * 100 where Ic is the integrated area of the crystalline peaks and Ia is the integrated area of the amorphous halo.

    • Optionally, use the Scherrer equation on individual crystalline peaks to estimate the average crystallite size.

Workflow Diagram

XRD_Workflow cluster_prep Sample Preparation cluster_scan X-Ray Scan cluster_analysis Data Analysis Prepare Prepare Flat Sample (Film or Pressed Powder) Mount Mount in XRD Sample Holder Prepare->Mount Position Place Sample in Diffractometer Mount->Position Scan Scan Intensity vs. 2θ Angle Position->Scan Diffractogram Generate Diffractogram Scan->Diffractogram Deconvolute Deconvolute Crystalline & Amorphous Signals Diffractogram->Deconvolute Calculate Calculate % Crystallinity Deconvolute->Calculate

References

Application Notes and Protocols for the Laboratory-Scale Preparation of High-Purity Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinylcyclopentane is a valuable carbocyclic building block in organic synthesis. Its strained five-membered ring and reactive vinyl group make it a versatile precursor for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. The cyclopentane motif is a prevalent core structure in a variety of biologically active compounds, and methods for its stereocontrolled functionalization are of significant interest in drug discovery.[1] High purity of this compound is crucial for these applications to ensure predictable reaction outcomes, avoid the formation of unwanted byproducts, and meet the stringent quality requirements for pharmaceutical intermediates.

This document provides a detailed protocol for the laboratory-scale synthesis of high-purity this compound via the Wittig reaction, followed by purification and characterization.

Key Synthetic Pathway: Wittig Reaction

The Wittig reaction is a reliable and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3][4] In this protocol, cyclopentanone is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to yield this compound. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol is adapted from established Wittig reaction procedures on cyclic ketones.[5] All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Pentane (for extraction)

Equipment:

  • Two-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and drying

Procedure:

Part A: Preparation of the Ylide (Methylenetriphenylphosphorane)

  • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (10.72 g, 30 mmol).

  • Add 60 mL of anhydrous THF to the flask via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • While stirring vigorously, slowly add n-butyllithium (12 mL of a 2.5 M solution in hexanes, 30 mmol) dropwise via syringe over 20 minutes. A deep orange or red color should develop, indicating the formation of the ylide.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

Part B: Wittig Reaction with Cyclopentanone

  • In a separate flame-dried 50 mL round-bottom flask, dissolve cyclopentanone (2.10 g, 25 mmol) in 20 mL of anhydrous THF.

  • Slowly add the cyclopentanone solution to the freshly prepared ylide solution at room temperature via cannula or syringe over 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Part C: Work-up and Isolation

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of 40 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add 50 mL of pentane.

  • Separate the layers and extract the aqueous layer with pentane (2 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate carefully using a rotary evaporator at low temperature and pressure to obtain the crude this compound.

Purification by Fractional Distillation under Reduced Pressure

Due to the volatility of this compound and the potential for co-distillation with residual solvents or byproducts, fractional distillation under reduced pressure is recommended to achieve high purity.[6][7]

Equipment:

  • Fractional distillation apparatus (including a Vigreux column)

  • Round-bottom flask

  • Heating mantle

  • Vacuum pump and pressure gauge

  • Cold trap

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus and ensure all joints are properly sealed with vacuum grease.

  • Transfer the crude this compound to the distillation flask.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The atmospheric boiling point is 97 °C. The boiling point will be significantly lower under vacuum.[6][7]

  • Collect the purified this compound in a pre-weighed receiving flask.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the final product should be assessed by GC-MS.[8][9][10]

Sample Preparation:

  • Dilute a small aliquot of the purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.

GC-MS Parameters (Typical):

  • Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS) is suitable for separating hydrocarbons.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

The purity is determined by the relative peak area of this compound compared to any impurities.

Data Presentation

ParameterStarting Material (Cyclopentanone)ReagentsProduct (this compound)
Molecular Formula C₅H₈OCH₃PPh₃Br, n-BuLiC₇H₁₂
Molar Mass ( g/mol ) 84.12357.23, 64.0696.17
Amount (mmol) 2530, 30-
Theoretical Yield (g) --2.41
Actual Yield (g) --(To be determined)
Yield (%) --(To be determined)
Purity (by GC-MS) >99%->99% (Target)
Boiling Point (°C) 131-97 (at 760 mmHg)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Ylide_Prep Ylide Preparation (Methyltriphenylphosphonium bromide + n-BuLi in THF) Wittig_Reaction Wittig Reaction (Ylide + Cyclopentanone in THF) Ylide_Prep->Wittig_Reaction Workup Aqueous Work-up (Quenching, Extraction, Drying) Wittig_Reaction->Workup Distillation Fractional Distillation (Under Reduced Pressure) Workup->Distillation GCMS Purity Assessment (GC-MS) Distillation->GCMS Final_Product High-Purity This compound GCMS->Final_Product

Caption: Experimental workflow for the synthesis of high-purity this compound.

Logical Relationship of Purity to Application

purity_application cluster_benefits Benefits in R&D and Drug Development cluster_applications Applications High_Purity High-Purity this compound (>99%) Predictable_Reactivity Predictable Reactivity High_Purity->Predictable_Reactivity Reduced_Side_Reactions Minimized Side Reactions High_Purity->Reduced_Side_Reactions Consistent_Results Reproducible & Consistent Results Predictable_Reactivity->Consistent_Results Reduced_Side_Reactions->Consistent_Results Fine_Chemicals Synthesis of Fine Chemicals Consistent_Results->Fine_Chemicals Pharmaceuticals Pharmaceutical Intermediate Synthesis Consistent_Results->Pharmaceuticals Complex_Molecules Total Synthesis of Complex Molecules Consistent_Results->Complex_Molecules

Caption: The importance of high purity for reliable applications.

References

Troubleshooting & Optimization

Preventing carbocation rearrangement in Vinylcyclopentane addition reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vinylcyclopentane Addition Reactions. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to carbocation rearrangements during electrophilic additions to this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve your desired reaction outcomes.

Understanding the Problem: Carbocation Rearrangement

Electrophilic addition to this compound, particularly under acidic conditions (e.g., hydrohalogenation with HBr or HCl), is often plagued by carbocation rearrangements. The initial addition of a proton to the vinyl group can form a secondary carbocation. This intermediate can then undergo a hydride shift or a more complex ring-expansion rearrangement to form a more stable tertiary carbocation, leading to a mixture of products and reducing the yield of the desired unrearranged product.

Frequently Asked Questions (FAQs)

Q1: Why do carbocation rearrangements occur in this compound addition reactions?

A1: Carbocation rearrangements, such as hydride shifts and ring expansions, occur to increase the stability of the carbocation intermediate.[1] In the case of this compound, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation. This is a very rapid process driven by the thermodynamic stability of the resulting carbocation.

Q2: What are the typical rearranged products observed in the addition of HBr to this compound?

A2: A common rearranged product is 1-bromo-1-ethylcyclopentane. This is formed via a hydride shift after the initial protonation of the vinyl group. Ring-expanded products, such as derivatives of cyclohexane, can also be formed, especially under harsh reaction conditions.

Q3: How can I prevent these rearrangements?

A3: The key to preventing carbocation rearrangements is to avoid the formation of a discrete carbocation intermediate. Several methods can achieve this, including:

  • Oxymercuration-Demercuration: For Markovnikov addition of water without rearrangement.

  • Hydroboration-Oxidation: For anti-Markovnikov addition of water without rearrangement.

  • Free-Radical Addition of HBr: For anti-Markovnikov addition of HBr.

  • Halogenation (e.g., with Br₂): For the addition of two halogen atoms without rearrangement.

  • Epoxidation followed by Nucleophilic Ring Opening: A two-step method to introduce a variety of functional groups.

  • Catalytic Hydrogenation: For the simple reduction of the double bond.

Each of these methods is detailed in the Troubleshooting Guides below.

Troubleshooting Guides: Experimental Protocols to Avoid Rearrangement

This section provides detailed methodologies for performing addition reactions on this compound while minimizing or eliminating carbocation rearrangements.

Guide 1: Oxymercuration-Demercuration for Markovnikov Hydration

This method is ideal for the synthesis of 1-(cyclopentyl)ethanol, the Markovnikov alcohol, without rearrangement. The reaction proceeds through a mercurinium ion intermediate, which prevents the carbocation from rearranging.[2][3]

Expected Outcome:

FeatureDescription
Product 1-(Cyclopentyl)ethanol
Regioselectivity Markovnikov
Stereoselectivity Anti-addition of -OH and -HgOAc, but the subsequent demercuration is not stereospecific.
Rearrangement Avoided
Yield Generally high

Experimental Protocol:

  • Oxymercuration:

    • In a round-bottom flask, dissolve this compound in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add one equivalent of mercury(II) acetate, Hg(OAc)₂, and stir the mixture at room temperature.

    • The reaction is typically complete within 30-60 minutes. Progress can be monitored by thin-layer chromatography (TLC).

  • Demercuration:

    • Cool the reaction mixture in an ice bath.

    • Add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide (NaOH).

    • Stir for 1-2 hours. The appearance of elemental mercury as a grey precipitate indicates the reaction is proceeding.

    • Work up the reaction by separating the organic layer, washing with water, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure.

    • Purify the resulting alcohol by distillation or column chromatography.

Troubleshooting:

  • Incomplete reaction: Ensure the mercury(II) acetate is fully dissolved. The use of a co-solvent like THF is crucial.

  • Low yield: Ensure the NaBH₄ solution is freshly prepared and added slowly to control the exothermic reaction.

Guide 2: Hydroboration-Oxidation for Anti-Markovnikov Hydration

This two-step procedure is the method of choice for synthesizing 2-(cyclopentyl)ethanol, the anti-Markovnikov alcohol, and it proceeds without carbocation rearrangement.[4][5]

Expected Outcome:

FeatureDescription
Product 2-(Cyclopentyl)ethanol
Regioselectivity Anti-Markovnikov
Stereoselectivity Syn-addition of H and OH
Rearrangement Avoided
Yield Generally high

Experimental Protocol:

  • Hydroboration:

    • In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF.

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of borane-tetrahydrofuran complex (BH₃·THF) solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Carefully add aqueous sodium hydroxide (NaOH) solution, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂).

    • Stir the mixture at room temperature for 1-3 hours.

    • Work up the reaction by separating the layers, extracting the aqueous layer with ether, combining the organic layers, washing with brine, drying, and concentrating.

    • Purify the alcohol by distillation or chromatography.

Troubleshooting:

  • Low yield of alcohol: Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere, as borane reacts with water.

  • Formation of boronic acid byproducts: Ensure complete oxidation by using a sufficient amount of H₂O₂ and NaOH and allowing adequate reaction time.

Guide 3: Free-Radical Addition of HBr for Anti-Markovnikov Hydrobromination

To obtain the anti-Markovnikov product, 1-bromo-2-(cyclopentyl)ethane, the addition of HBr must be carried out in the presence of a radical initiator, such as a peroxide. This changes the mechanism from ionic to free-radical, thus avoiding carbocation formation.[6][7]

Expected Outcome:

FeatureDescription
Product 1-Bromo-2-(cyclopentyl)ethane
Regioselectivity Anti-Markovnikov
Stereoselectivity Not stereoselective
Rearrangement Avoided
Yield Good to high

Experimental Protocol:

  • In a quartz reaction vessel, dissolve this compound in a suitable solvent like hexane.

  • Add a small amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Bubble HBr gas through the solution while irradiating with a UV lamp, or alternatively, use a solution of HBr in a non-polar solvent.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Wash the reaction mixture with aqueous sodium bicarbonate solution to remove excess HBr, then with water.

  • Dry the organic layer and remove the solvent to yield the crude product, which can be purified by distillation.

Troubleshooting:

  • Formation of the Markovnikov product: This indicates that the ionic pathway is competing. Ensure that a sufficient amount of radical initiator is used and that the reaction is free from any protic or highly polar impurities that might favor the ionic mechanism. Old this compound may contain peroxides that can initiate the radical reaction even without added initiator.

  • Low conversion: Ensure a continuous supply of HBr and sufficient UV irradiation if used.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways discussed.

G cluster_0 Standard Hydrohalogenation (with Rearrangement) This compound This compound Secondary_Carbocation Secondary_Carbocation This compound->Secondary_Carbocation + H+ Rearranged_Product Rearranged_Product Secondary_Carbocation->Rearranged_Product Hydride Shift / Ring Expansion -> +Br- Unrearranged_Product Unrearranged_Product Secondary_Carbocation->Unrearranged_Product +Br-

Caption: Carbocation rearrangement pathway in standard hydrohalogenation.

G cluster_1 Oxymercuration-Demercuration Workflow This compound This compound Mercurinium_Ion Mercurinium_Ion This compound->Mercurinium_Ion + Hg(OAc)2 Organomercury_Intermediate Organomercury_Intermediate Mercurinium_Ion->Organomercury_Intermediate + H2O Markovnikov_Alcohol Markovnikov_Alcohol Organomercury_Intermediate->Markovnikov_Alcohol NaBH4

Caption: Oxymercuration-demercuration workflow to avoid rearrangement.

G cluster_2 Hydroboration-Oxidation Workflow This compound This compound Organoborane Organoborane This compound->Organoborane + BH3 Anti_Markovnikov_Alcohol Anti_Markovnikov_Alcohol Organoborane->Anti_Markovnikov_Alcohol H2O2, NaOH

Caption: Hydroboration-oxidation workflow for anti-Markovnikov products.

G cluster_3 Free-Radical Addition of HBr HBr HBr Br_Radical Br_Radical HBr->Br_Radical Peroxide, hv This compound This compound Bromoalkyl_Radical Bromoalkyl_Radical This compound->Bromoalkyl_Radical + Br• Anti_Markovnikov_Bromide Anti_Markovnikov_Bromide Bromoalkyl_Radical->Anti_Markovnikov_Bromide + HBr

References

Technical Support Center: Optimization of Reaction Yield for Vinylcyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of vinylcyclopentane, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the synthetic method to provide targeted assistance.

Method 1: Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. In this case, cyclopentanone is reacted with a phosphorus ylide, typically methylenetriphenylphosphorane, to yield this compound.

Q1: My Wittig reaction has a very low yield or failed completely. What are the common causes?

A1: Low or no yield in the Wittig reaction for this compound synthesis can often be attributed to issues with the formation of the phosphorus ylide, the stability of the reagents, or the reaction conditions. Here’s a systematic troubleshooting approach:

  • Ylide Formation: The generation of the ylide from methyltriphenylphosphonium bromide is critical.

    • Moisture: The strong base used (e.g., n-butyllithium, sodium hydride) is highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

    • Base Strength and Quality: Use a sufficiently strong and fresh base. The formation of a characteristic orange or deep red color upon addition of the base to the phosphonium salt suspension is a good indicator of successful ylide formation.[1]

    • Solvent Purity: Use anhydrous aprotic solvents like THF or diethyl ether. Traces of water in the solvent will quench the base and the ylide.

  • Reagent Quality:

    • Cyclopentanone Purity: Ensure the cyclopentanone is free of acidic impurities and water.

    • Phosphonium Salt: The methyltriphenylphosphonium bromide should be thoroughly dried under vacuum before use.

  • Reaction Conditions:

    • Temperature: Ylide formation is often best performed at low temperatures (0 °C to -78 °C) to minimize side reactions. The subsequent reaction with cyclopentanone can then be allowed to warm to room temperature.[1]

    • Steric Hindrance: While cyclopentanone is not exceptionally hindered, ensuring sufficient reaction time (e.g., 12-24 hours) can be beneficial.[1]

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: The primary byproduct of the Wittig reaction is triphenylphosphine oxide. Its removal is a key purification step. Other potential side reactions include:

  • Aldol Condensation of Cyclopentanone: If the base is not fully consumed in the ylide formation or if the ylide solution is added too slowly, the base can catalyze the self-condensation of cyclopentanone. To avoid this, ensure efficient stirring and add the cyclopentanone solution to the pre-formed ylide.

  • Reaction with Impurities: Any acidic protons in the reaction mixture can quench the ylide.

Q3: What is the best way to purify this compound from the reaction mixture?

A3: Purification typically involves the following steps:

  • Quenching: After the reaction is complete, it is quenched, often with a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: The product is extracted into a non-polar organic solvent like diethyl ether or hexane.

  • Washing: The organic layer is washed with brine to remove water-soluble impurities.[1]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1]

  • Removal of Triphenylphosphine Oxide: This is a common challenge. Triphenylphosphine oxide can sometimes be precipitated by adding a less polar solvent like hexane.

  • Column Chromatography: Purification by column chromatography on silica gel using a non-polar eluent (e.g., hexane) is effective for separating the non-polar this compound from the more polar triphenylphosphine oxide.[1]

  • Fractional Distillation: As this compound is a volatile liquid, fractional distillation can be a highly effective final purification step to separate it from any remaining impurities and triphenylphosphine oxide.[2]

Method 2: Grignard Reaction followed by Dehydration

This two-step method involves the reaction of a cyclopentyl Grignard reagent with an electrophile like formaldehyde to form a primary alcohol, or a methyl Grignard reagent with cyclopentanecarbaldehyde to form a secondary alcohol (1-cyclopentylethanol), which is then dehydrated to this compound.

Q1: My Grignard reagent formation is sluggish or fails to initiate. What should I do?

A1: The formation of the Grignard reagent is highly sensitive to the reaction environment. Common issues include:

  • Magnesium Surface Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction.

    • Activation: Crush the magnesium turnings in the reaction flask (under an inert atmosphere) to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also initiate the reaction.

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic solvents.

    • Glassware and Solvents: All glassware must be meticulously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Alkyl Halide Purity: The cyclopentyl bromide (or other halide) should be pure and dry.

Q2: The yield of the alcohol intermediate is low. What are the potential side reactions?

A2: Low yields in the Grignard addition step can be due to:

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide to form a dimer (e.g., bicyclopentyl). Slow addition of the alkyl halide during the Grignard formation can minimize this.

  • Enolization of the Carbonyl: If using an enolizable aldehyde, the Grignard reagent can act as a base, deprotonating the alpha-carbon. Adding the Grignard reagent slowly to the aldehyde at low temperatures can favor nucleophilic addition.

Q3: The dehydration of the alcohol is not efficient or gives multiple products. How can I optimize this step?

A3: The dehydration of 1-cyclopentylethanol is typically acid-catalyzed.

  • Choice of Acid: Strong acids like sulfuric acid or phosphoric acid are commonly used.[3] Milder conditions can sometimes provide better selectivity.

  • Temperature Control: The reaction temperature is crucial. For secondary alcohols, temperatures in the range of 100-140 °C are typical. Higher temperatures can lead to charring and side product formation.

  • Product Isomerization: Acid-catalyzed dehydration proceeds through a carbocation intermediate, which can potentially rearrange. However, for 1-cyclopentylethanol, the secondary carbocation formed is unlikely to undergo significant rearrangement. The primary products would be the desired this compound (exo-alkene) and 1-ethylcyclopentene (endo-alkene). Following Zaitsev's rule, the more substituted endo-alkene might be favored. To favor the terminal alkene, alternative elimination methods like the Cope elimination can be considered.

  • Distillation: If this compound has a lower boiling point than the starting alcohol, it can be distilled from the reaction mixture as it forms, which can drive the equilibrium and prevent side reactions.[4]

Data Presentation

The following tables summarize reaction parameters for the synthesis of this compound and related compounds.

Table 1: Wittig Reaction Parameters for Alkene Synthesis from Cyclic Ketones

KetoneYlide PrecursorBaseSolventReaction Time (h)Yield (%)Reference
CyclopentanoneMethyltriphenylphosphonium bromiden-BuLiTHF12-24Moderate[1]
2,2-Diphenyl-cyclopentanoneMethyltriphenylphosphonium bromiden-BuLiTHF12-24Moderate (sterically hindered)[1]
CyclohexanoneMethyltriphenylphosphonium bromideKOtBuTHF-62[5]
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOHDMF0.573.5[6]

Table 2: Grignard Reaction and Dehydration Parameters

Grignard ReagentCarbonyl SourceIntermediate AlcoholDehydration ConditionsFinal ProductReference
Cyclopentylmagnesium bromideFormaldehydeCyclopentylmethanolAcid-catalyzedThis compound (potential rearrangement)[7]
Methylmagnesium iodideCyclopentanecarbaldehyde1-CyclopentylethanolH₂SO₄, heat1-Cyclopentylethene (this compound)[3]
Phenylmagnesium bromideBenzophenoneTriphenylmethanol--[8]
Cyclohexylmagnesium chlorideFormaldehydeCyclohexylcarbinol--[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted from procedures for the Wittig reaction on cyclic ketones.[1][9]

1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, two-necked round-bottom flask with a magnetic stirrer.

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise while stirring vigorously. A deep red or orange color indicates ylide formation.[1]

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

2. Wittig Reaction with Cyclopentanone

  • In a separate flame-dried flask, dissolve cyclopentanone (1.0 eq) in anhydrous THF.

  • Slowly add the cyclopentanone solution to the freshly prepared ylide solution at room temperature via a cannula or syringe.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Purification

  • After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.[1]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration

This protocol is based on general procedures for Grignard reactions and alcohol dehydration.[3][8]

1. Preparation of 1-Cyclopentylethanol

  • Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.1 eq) in the flask.

  • Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Prepare a solution of methyl iodide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the methyl iodide solution to the magnesium. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of cyclopentanecarbaldehyde (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-cyclopentylethanol.

2. Dehydration of 1-Cyclopentylethanol

  • To the crude 1-cyclopentylethanol, add a catalytic amount of concentrated sulfuric acid.[3]

  • Set up a simple distillation apparatus.

  • Heat the mixture to distill the this compound as it is formed. The collection flask can be cooled in an ice bath.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.

Visualizations

Wittig_Reaction_Workflow cluster_Ylide_Formation Ylide Formation cluster_Wittig_Reaction Wittig Reaction cluster_Product_Formation Product Formation Phosphonium_Salt Methyltriphenylphosphonium Bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Ketone Cyclopentanone Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone->Oxaphosphetane Alkene This compound Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Grignard_Dehydration_Workflow cluster_Grignard_Formation Step 1: Grignard Reaction cluster_Dehydration Step 2: Dehydration Grignard_Reagent Methylmagnesium Iodide Alcohol_Intermediate 1-Cyclopentylethanol Grignard_Reagent->Alcohol_Intermediate Nucleophilic Addition Aldehyde Cyclopentanecarbaldehyde Aldehyde->Alcohol_Intermediate Final_Product This compound Alcohol_Intermediate->Final_Product Elimination Acid_Catalyst H₂SO₄, Heat Acid_Catalyst->Final_Product Troubleshooting_Logic Start Low Yield Observed Check_Ylide Check Ylide Formation (Color Change?) Start->Check_Ylide Check_Anhydrous Ensure Anhydrous Conditions Check_Ylide->Check_Anhydrous No/Pale Color Check_Reagents Verify Reagent Purity Check_Ylide->Check_Reagents Good Color Optimize_Conditions Optimize Reaction Time/Temperature Check_Anhydrous->Optimize_Conditions Check_Reagents->Optimize_Conditions Successful_Reaction Improved Yield Optimize_Conditions->Successful_Reaction

References

Identifying side products in the polymerization of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the polymerization of vinylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary polymerization methods for this compound?

A1: this compound can be polymerized via several methods, including cationic polymerization, free-radical polymerization, and Ziegler-Natta polymerization. Each method has distinct mechanisms and can lead to different polymer microstructures and side products.

Q2: What are the most common side reactions observed during the polymerization of this compound?

A2: The most common side reactions depend on the polymerization mechanism:

  • Cationic Polymerization: Carbocation rearrangements are prevalent, potentially leading to ring-expansion of the cyclopentyl group to a cyclohexyl group. 1,2-hydride shifts are also a possibility.

  • Free-Radical Polymerization: Chain transfer reactions to the monomer, polymer, or solvent are the main source of side products, which can result in branched polymers and oligomers.

  • Ziegler-Natta Polymerization: While known for producing stereoregular polymers, side reactions can still occur, though they are generally less frequent compared to cationic and free-radical methods.

Troubleshooting Guides

Issue 1: Unexpected Polymer Microstructure in Cationic Polymerization

Symptom: You are performing a cationic polymerization of this compound and spectroscopic analysis (e.g., ¹H or ¹³C NMR) of the resulting polymer shows signals that do not correspond to the expected polythis compound structure. Specifically, you observe resonances indicative of cyclohexyl groups.

Possible Cause: Carbocation rearrangement via ring expansion. The propagating carbocation on the exocyclic methylene group can undergo a 1,2-alkyl shift, leading to the expansion of the five-membered ring to a more stable six-membered ring.

Troubleshooting Steps:

  • Confirm Rearrangement: Utilize 2D NMR techniques (e.g., HSQC, HMBC) to definitively assign the unexpected signals to cyclohexyl structures within the polymer backbone.

  • Lower Reaction Temperature: Cationic rearrangements are often temperature-dependent. Performing the polymerization at a lower temperature can reduce the activation energy available for the rearrangement to occur.

  • Use a Less Acidic Initiator: A very strong Lewis or Brønsted acid initiator can generate a highly reactive carbocation that is more prone to rearrangement. Experiment with milder initiators.

  • Increase Monomer Concentration: At higher monomer concentrations, the rate of propagation (addition of monomer to the carbocation) can be increased relative to the rate of rearrangement, thus favoring the formation of the desired polythis compound structure.

Issue 2: Low Molecular Weight and Broad Molecular Weight Distribution in Free-Radical Polymerization

Symptom: The free-radical polymerization of this compound yields a polymer with a lower average molecular weight than expected and a broad polydispersity index (PDI).

Possible Cause: Chain transfer reactions. The propagating radical can abstract a hydrogen atom from the monomer, another polymer chain, or the solvent, terminating the growing chain and initiating a new, shorter chain.

Troubleshooting Steps:

  • Select an Appropriate Solvent: Choose a solvent with a low chain transfer constant. Aromatic solvents like benzene or toluene are generally better choices than halogenated or ethereal solvents.

  • Decrease Initiator Concentration: A lower initiator concentration will generate fewer initial radicals, leading to longer polymer chains on average.

  • Lower Reaction Temperature: Lowering the temperature can reduce the rate of chain transfer reactions relative to propagation.

  • Purify the Monomer: Impurities in the this compound monomer can act as chain transfer agents. Ensure the monomer is freshly distilled before use.

Data Presentation

Table 1: Potential Side Products in this compound Polymerization

Polymerization TypePotential Side ProductMechanismAnalytical Signature (NMR)
Cationic Poly(1-methylcyclohexene) unitsCarbocation rearrangement (ring expansion)Signals corresponding to methyl and cyclohexyl protons/carbons.
Cationic Branched structures1,2-hydride shiftsComplex multiplets in the aliphatic region.
Free-Radical Branched polymerChain transfer to polymerBroadened signals and complex splitting patterns.
Free-Radical Oligomers with specific end-groupsChain transfer to monomer/solventDistinct signals for end-groups, differing from the repeating unit.

Experimental Protocols

Protocol 1: Cationic Polymerization of this compound

Materials:

  • This compound (freshly distilled over CaH₂)

  • Anhydrous dichloromethane (DCM)

  • Lewis acid initiator (e.g., BF₃·OEt₂)

  • Methanol (for quenching)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM to a flame-dried reaction flask equipped with a magnetic stirrer.

  • Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the freshly distilled this compound to the cooled solvent.

  • Slowly add the Lewis acid initiator dropwise to the stirred solution.

  • Allow the reaction to proceed for the desired time (e.g., 1-2 hours).

  • Quench the polymerization by adding cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum.

Protocol 2: Analysis of Polymer Microstructure by NMR Spectroscopy

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Prepare a 5-10% (w/v) solution of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum to observe the proton signals.

  • Acquire a ¹³C NMR spectrum to analyze the carbon backbone and side chains.

  • If unexpected signals are present, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and identify the structures of any side products.

  • Integrate the relevant peaks in the ¹H NMR spectrum to quantify the relative amounts of the desired repeating units and any side product structures.

Mandatory Visualization

cationic_rearrangement cluster_0 Initiation & Propagation cluster_1 Side Reaction Pathway Monomer This compound Carbocation Secondary Carbocation Monomer->Carbocation Protonation Initiator H+ (Initiator) Polymer Growing Polymer Chain Carbocation->Polymer + Monomer Rearranged_Carbocation Tertiary Carbocation (Ring Expanded) Carbocation->Rearranged_Carbocation 1,2-Alkyl Shift (Ring Expansion) Polymer->Polymer Propagation Side_Product Incorporated Cyclohexyl Unit Rearranged_Carbocation->Side_Product + Monomer Side_Product->Side_Product Propagation

Caption: Cationic polymerization of this compound and the competing ring-expansion side reaction.

free_radical_workflow cluster_synthesis Polymer Synthesis cluster_analysis Troubleshooting Workflow Start This compound + Initiator Polymerization Free-Radical Polymerization Start->Polymerization Crude_Polymer Crude Polymer Mixture Polymerization->Crude_Polymer Analysis Analyze Molecular Weight (e.g., GPC/SEC) Crude_Polymer->Analysis Check_PDI Is PDI > 1.5? Analysis->Check_PDI Low_MW Is MW lower than expected? Check_PDI->Low_MW Yes Good_Polymer Acceptable Polymer Check_PDI->Good_Polymer No Chain_Transfer_Suspected Chain Transfer Likely Low_MW->Chain_Transfer_Suspected Yes Low_MW->Good_Polymer No Optimize Optimize Conditions: - Change Solvent - Lower [Initiator] - Lower Temperature Chain_Transfer_Suspected->Optimize Optimize->Polymerization

Caption: Troubleshooting workflow for free-radical polymerization of this compound.

How to improve the stability of Vinylcyclopentane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vinylcyclopentane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you maintain the stability and purity of this compound during storage and use.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has decreased in purity after storage. What are the likely causes?

A1: The decrease in purity of this compound during storage is typically due to two main chemical processes: autoxidation and polymerization.

  • Autoxidation: this compound, like other alkenes with allylic hydrogens, is susceptible to autoxidation.[1] This is a free-radical chain reaction with atmospheric oxygen that forms hydroperoxides.[2] This process is accelerated by heat, UV light, and the presence of radical initiators.[3] The formation of these impurities can affect your experimental outcomes.

  • Polymerization: The vinyl group (-CH=CH₂) makes the molecule susceptible to radical-initiated polymerization. This can be triggered by heat, light, or the presence of peroxides formed during autoxidation. Polymerization leads to the formation of oligomers and polymers, which will appear as high-boiling point impurities in a GC analysis and can alter the physical properties of the sample.

Q2: What are the optimal conditions for storing this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored with careful control over temperature, atmosphere, and light exposure. The recommended storage temperature is between 2-8°C.[4]

  • Temperature: Low temperatures (refrigeration at 2-8°C) are crucial to slow down the rates of both autoxidation and polymerization.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This displaces oxygen, which is essential for the autoxidation pathway to occur.[3]

  • Light: Use amber glass bottles or store in a dark location to protect the compound from UV light, which can initiate radical reactions.[3][5]

  • Container: The container should be clean, dry, and made of a compatible material. Borosilicate glass or fluorinated high-density polyethylene (HDPE) are suitable choices.[6] Ensure the container is sealed tightly to prevent exposure to air and moisture.

Q3: I suspect peroxide formation in my this compound. How can I test for it?

A3: Peroxide formation is a common issue with unsaturated hydrocarbons.[1] Visual inspection is the first step; if you see crystals, discoloration, or viscous layers, do not handle the container and contact your safety officer immediately.[3][7] For chemical testing, several methods are available:

  • Potassium Iodide (KI) Test: This is a classic qualitative method. A yellow to brown color indicates the presence of peroxides. A more sensitive version includes a starch indicator, which turns a dark blue color in the presence of peroxides.[7]

  • Peroxide Test Strips: Commercially available test strips provide a rapid and semi-quantitative way to measure peroxide concentration.[8] Ensure the strips are suitable for use with organic solvents.[3]

Q4: Can I use inhibitors to improve the stability of this compound? Which ones are recommended?

A4: Yes, adding a polymerization inhibitor is a highly effective strategy for long-term storage. Inhibitors work by scavenging free radicals, which terminates the chain reactions of both polymerization and autoxidation.[9][] The choice of inhibitor depends on the intended application and required purity.

  • Common Inhibitors: For transport and storage, phenolic inhibitors are common because they can be easily removed with an alkaline wash.[9]

  • Butylated Hydroxytoluene (BHT): A widely used radical scavenger that is effective at low concentrations.

  • 4-tert-butylcatechol (TBC): Another common inhibitor for unsaturated monomers.

  • Hydroquinone (HQ) and 4-Methoxyphenol (MEHQ): Also effective, particularly for preventing polymerization during distillation or storage.[9]

A summary of common inhibitors and their typical concentrations is provided in the table below.

Data Presentation

Table 1: Recommended Storage Conditions & Inhibitors for this compound
ParameterRecommendationRationale & Notes
Temperature 2–8 °C[4]Slows down the rate of autoxidation and polymerization.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents contact with oxygen, a key reactant in autoxidation.
Light Store in Dark/Amber Bottle[5]Prevents UV light from initiating radical degradation pathways.[3]
Container Tightly Sealed Amber Glass, Fluorinated HDPEEnsures chemical compatibility and prevents exposure to air/moisture.
Inhibitor BHT (Butylated hydroxytoluene)Typical Concentration: 10-200 ppm. A common and effective radical scavenger.
TBC (4-tert-butylcatechol)Typical Concentration: 10-100 ppm. Often used for monomers during transport and storage.[9]
MEHQ (4-Methoxyphenol)Typical Concentration: 10-1000 ppm. Effective inhibitor, easily removed by washing with aqueous base.[9]

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)

This protocol provides a method to quickly and qualitatively assess the presence of peroxides in a this compound sample.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Sodium iodide (NaI) or Potassium iodide (KI) crystals, finely ground

  • Starch indicator solution (optional, for higher sensitivity)

  • Two glass test tubes with stoppers

Procedure:

  • Prepare Control: Add 1 mL of glacial acetic acid to a clean test tube. Add approximately 0.1 g of KI or NaI crystals and swirl to dissolve. This is your blank/control.

  • Prepare Sample: In a separate test tube, add 1 mL of the this compound sample to be tested.

  • Add Reagent: Add 1 mL of the freshly prepared KI/acetic acid solution to the test tube containing the this compound.

  • Observe: Stopper the tube and shake well for 30 seconds. Let it stand for 1-2 minutes.

  • Interpret Results:

    • No Color Change (compared to control): Peroxides are likely not present in significant amounts.

    • Pale Yellow Color: Low concentration of peroxides.

    • Yellow to Brown Color: Significant concentration of peroxides is present.

  • (Optional) High-Sensitivity Test: If a faint yellow color is observed, add 1-2 drops of a saturated aqueous starch solution. A pale blue to deep blue/violet color confirms the presence of peroxides.[7]

Safety Note: Always perform this test in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of oligomers or other non-volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column suitable for hydrocarbon analysis (e.g., HP-5, DB-1, or similar non-polar column).

GC Conditions (Example):

  • Inlet Temperature: 250 °C

  • Split Ratio: 100:1[11]

  • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1-2 mL/min).

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature: 300 °C[11]

  • Injection Volume: 0.5 - 1.0 µL

Procedure:

  • Sample Preparation: Dilute the this compound sample (e.g., 1:100) in a high-purity solvent like hexane or pentane.

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time (determined by running a pure standard if available).

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of this compound Peak / Total Area of All Peaks) * 100%.

    • Look for peaks with longer retention times (higher boiling points), which may indicate the presence of dimers, trimers, or other polymerization products. Peaks with shorter retention times could be residual solvents or low-boiling point degradation products.

Visual Guides

Degradation Pathway of this compound

This diagram illustrates the primary autoxidation pathway for this compound, a radical-initiated process leading to the formation of hydroperoxides.

VCP This compound (RH) R_dot Cyclopentenyl Radical (R●) VCP->R_dot Polymer Polymerization VCP->Polymer Radical Initiation Initiator Initiator (Heat, UV Light) Initiator->VCP Initiation (H abstraction) O2 Oxygen (O2) ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot + O2 (Propagation) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH (Propagation) ROOH->R_dot Further Decomposition start Purity Decrease or Visual Change Detected check_peroxide Perform Peroxide Test (Protocol 1) start->check_peroxide peroxide_pos Peroxides Detected? check_peroxide->peroxide_pos run_gc Run GC Purity Analysis (Protocol 2) peroxide_pos->run_gc No action_peroxide Purify by passing through activated alumina OR Consider safe disposal peroxide_pos->action_peroxide Yes high_bp High MW Impurities (Oligomers) Present? run_gc->high_bp action_polymer Purify by distillation (use inhibitor!) OR Consider disposal high_bp->action_polymer Yes review_storage Review Storage Conditions: - Temp (2-8°C)? - Inert Atmosphere? - Dark/Amber Bottle? - Inhibitor Added? high_bp->review_storage No action_peroxide->review_storage action_polymer->review_storage

References

Troubleshooting low conversion rates in Vinylcyclopentane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of vinylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimentation, with a focus on addressing low monomer conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to low conversion rates in this compound polymerization, a process often carried out using Ziegler-Natta type catalysts.

Q1: My this compound polymerization is resulting in very low or no conversion. What are the most common causes?

Low conversion in Ziegler-Natta polymerization of this compound can typically be attributed to one or more of the following factors:

  • Catalyst Inactivity: The catalyst system, comprising a transition metal compound (e.g., TiCl₄) and a cocatalyst (e.g., triethylaluminum - TEAL), is extremely sensitive to impurities.

  • Monomer Impurities: The presence of water, oxygen, or other reactive species in the this compound monomer can deactivate the catalyst.

  • Solvent Issues: Impurities in the solvent can also poison the catalyst.

  • Incorrect Reaction Conditions: Suboptimal temperature, pressure, or monomer/catalyst ratios can significantly hinder the polymerization rate.

  • Improper Handling: Exposure of the catalyst components or the reaction mixture to air or moisture at any stage can lead to immediate deactivation.

Q2: How can I determine if my catalyst is inactive?

Ziegler-Natta catalysts are notoriously sensitive.[1] Here are a few indicators of an inactive catalyst:

  • No Polymer Formation: The most obvious sign is the complete absence of any precipitated polymer.

  • No Exotherm: Polymerization is an exothermic process. A lack of any temperature increase upon addition of the catalyst and monomer suggests the reaction has not initiated.

  • Visual Inspection: While not definitive, a change in the expected color of the catalyst slurry upon preparation might indicate contamination.

To mitigate this, always handle catalysts and cocatalysts under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1] Use freshly opened or properly stored catalyst components.

Q3: What impurities in the this compound monomer should I be concerned about, and how can I remove them?

The primary culprits are water and oxygen. Other potential inhibitors could include acetylenic or allenic compounds. These impurities react with and deactivate the highly reactive organoaluminum cocatalyst and the active titanium centers.[2][3]

Purification Protocol: To ensure high monomer purity, a rigorous purification procedure is essential. A general protocol involves:

  • Drying: Stirring the monomer over a suitable drying agent (e.g., calcium hydride) for several hours.

  • Degassing: Subjecting the dried monomer to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Distillation: Distilling the monomer under an inert atmosphere from the drying agent immediately before use.

Q4: What is the optimal temperature for this compound polymerization?

  • Too Low Temperature: May lead to very slow polymerization rates.

  • Too High Temperature: Can cause catalyst decomposition and an increase in side reactions, potentially lowering the molecular weight and yield of the desired polymer.

It is advisable to start with a temperature around 60-70°C and optimize from there.

Q5: How does the cocatalyst to catalyst ratio (e.g., Al/Ti ratio) affect the conversion rate?

The molar ratio of the cocatalyst (e.g., TEAL) to the transition metal catalyst (e.g., TiCl₄) is a critical parameter. The cocatalyst has several roles, including the alkylation of the titanium center to create active sites and acting as a scavenger for impurities.[5][6]

  • Low Al/Ti Ratio: May result in incomplete activation of the catalyst and insufficient scavenging of impurities, leading to low conversion.

  • High Al/Ti Ratio: While it can enhance the initial rate, an excessively high ratio may lead to a reduction in the stereospecificity of the polymer and can sometimes even inhibit polymerization.

A common starting point for the Al/Ti molar ratio in Ziegler-Natta polymerizations is in the range of 2:1 to 5:1.

Data Presentation

The following tables summarize expected trends and starting parameters for this compound polymerization based on data from analogous vinyl cycloalkane systems.

Table 1: Effect of Reaction Parameters on Conversion Rate

ParameterEffect of Increase on Conversion RateTypical Starting Range
TemperatureIncreases to an optimum, then decreases50 - 80 °C
Monomer ConcentrationIncreases1 - 5 mol/L
Al/Ti Molar RatioIncreases to an optimum, then may decrease2:1 - 5:1
Reaction TimeIncreases1 - 4 hours

Table 2: Troubleshooting Summary

SymptomPotential CauseSuggested Action
No polymer formation, no exothermInactive catalyst system (due to moisture or oxygen)Ensure all reagents and solvents are rigorously dried and degassed. Handle all components under an inert atmosphere.
Low polymer yield, reaction starts but stops prematurelyInsufficient monomer purity, catalyst deactivationPurify monomer by drying and distillation. Increase Al/Ti ratio to enhance scavenging of impurities.
Reaction is very slowLow reaction temperatureIncrease the polymerization temperature in increments of 5-10°C.
Formation of low molecular weight polymerHigh temperature or incorrect Al/Ti ratioOptimize the reaction temperature and the Al/Ti ratio.

Experimental Protocols

Note: The following protocols are based on established procedures for the Ziegler-Natta polymerization of analogous monomers, such as vinylcyclohexane, and should be adapted and optimized for this compound.[4][7]

Protocol 1: Monomer Purification (this compound)

  • Drying: Place freshly distilled this compound in a flame-dried Schlenk flask equipped with a magnetic stir bar. Add calcium hydride (CaH₂) until a fine suspension is formed. Stir the mixture under a positive pressure of dry argon or nitrogen for at least 12 hours at room temperature.

  • Degassing: Perform at least three freeze-pump-thaw cycles on the monomer. To do this, freeze the contents of the flask using a liquid nitrogen bath, evacuate the flask under high vacuum, and then thaw the contents while keeping the flask isolated from the vacuum pump.

  • Distillation: Immediately prior to use, distill the purified this compound from the CaH₂ under reduced pressure or an inert atmosphere into a flame-dried receiving flask.

Protocol 2: Ziegler-Natta Polymerization of this compound

All operations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a rubber septum is assembled while hot and allowed to cool under a stream of dry argon or nitrogen.

  • Solvent and Monomer Addition: Anhydrous, degassed solvent (e.g., heptane or toluene) is transferred to the reactor via cannula. The desired amount of purified this compound is then added.

  • Catalyst Component Addition: The reactor is brought to the desired polymerization temperature (e.g., 70°C). The cocatalyst (e.g., triethylaluminum solution in heptane) is added dropwise via syringe, followed by the catalyst slurry (e.g., TiCl₄ on a MgCl₂ support in heptane).

  • Polymerization: The reaction mixture is stirred vigorously at the set temperature for the desired reaction time (e.g., 2-4 hours). The formation of a precipitate (polythis compound) should be observed.

  • Termination and Product Isolation: The polymerization is terminated by the slow addition of acidified methanol (e.g., 5% HCl in methanol). The precipitated polymer is collected by filtration, washed extensively with methanol, and then dried in a vacuum oven at 60-80°C to a constant weight.

Visualizations

TroubleshootingWorkflow start Low Conversion Observed check_catalyst Is the catalyst system active and handled under inert conditions? start->check_catalyst check_monomer Is the monomer sufficiently pure (dry and oxygen-free)? check_catalyst->check_monomer Yes improve_handling Action: Improve inert atmosphere techniques (glovebox, Schlenk line). Use fresh catalyst. check_catalyst->improve_handling No check_conditions Are the reaction conditions (temperature, Al/Ti ratio) optimal? check_monomer->check_conditions Yes purify_monomer Action: Purify monomer (dry, degas, distill). check_monomer->purify_monomer No optimize_conditions Action: Optimize temperature and Al/Ti ratio. check_conditions->optimize_conditions No success Conversion Rate Improved check_conditions->success Yes improve_handling->start purify_monomer->start optimize_conditions->start

Caption: Troubleshooting workflow for low conversion rates.

ExperimentalWorkflow prep 1. Reactor Preparation (Flame-dry, inert atmosphere) reagents 2. Add Solvent and Purified Monomer prep->reagents heat 3. Heat to Reaction Temperature reagents->heat catalyst 4. Add Cocatalyst (e.g., TEAL) annd Catalyst (e.g., TiCl4/MgCl2) heat->catalyst polymerize 5. Polymerization (Stir for 2-4 hours) catalyst->polymerize terminate 6. Termination (Add acidified methanol) polymerize->terminate isolate 7. Product Isolation (Filter, wash, and dry polymer) terminate->isolate

Caption: Experimental workflow for this compound polymerization.

CatalystDeactivation active_catalyst Active Catalyst Site (e.g., Alkylated Ti Center) deactivated_catalyst Deactivated Catalyst (e.g., Ti-OH, Ti-O-R) active_catalyst->deactivated_catalyst Reaction impurities Impurities (H2O, O2, etc.) impurities->deactivated_catalyst scavenged_impurities Scavenged Impurities (e.g., Al(C2H5)2OH) impurities->scavenged_impurities cocatalyst Cocatalyst (e.g., Al(C2H5)3) cocatalyst->scavenged_impurities Scavenging Reaction

Caption: Potential pathways for Ziegler-Natta catalyst deactivation.

References

Technical Support Center: Minimizing Ring-Opening Side Reactions of the Cyclopentane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of minimizing undesired ring-opening side reactions of the cyclopentane moiety during chemical synthesis. While cyclopentane is significantly more stable than smaller cycloalkanes like cyclopropane and cyclobutane, certain reaction conditions can promote its cleavage.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopentane ring generally considered stable in most organic reactions?

A1: The stability of the cyclopentane ring arises from a balance of two main factors: angle strain and torsional strain. In a hypothetical flat, planar structure, the internal C-C-C bond angles would be 108°, which is very close to the ideal tetrahedral bond angle of 109.5°, resulting in minimal angle strain.[1][2][3][4] However, a planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons.[5] To alleviate this torsional strain, cyclopentane adopts a non-planar, puckered "envelope" or "half-chair" conformation.[5][6][7] This puckering slightly increases angle strain but significantly reduces the overall energy of the molecule, making it relatively stable and less prone to ring-opening compared to cyclopropane or cyclobutane.[5]

Q2: Under what specific conditions does the cyclopentane ring become susceptible to opening?

A2: Cyclopentane rings can be forced to open under specific and often energetic conditions. Key contributors include:

  • High Temperatures: Elevated temperatures can provide the necessary activation energy to overcome the stability of the ring and cleave C-C bonds.[8]

  • Catalytic Hydrogenolysis: Certain heterogeneous catalysts, such as platinum on alumina (Pt/Al₂O₃), are effective for C-C bond cleavage and can promote the ring-opening of cyclopentane, particularly at high temperatures and hydrogen pressures.[9]

  • Strong Lewis or Brønsted Acids: Potent acidic conditions can lead to protonation and the formation of carbocation intermediates, which may rearrange or trigger a ring-opening event to yield a more stable acyclic carbocation.[8][10]

Q3: Do certain substituents on the cyclopentane ring increase the likelihood of ring-opening?

A3: Yes, the nature of the substituents can significantly influence the stability of the cyclopentane ring. Groups that can stabilize a potential carbocation or radical intermediate formed upon C-C bond cleavage can lower the activation energy for ring-opening. This principle is well-documented for highly reactive "donor-acceptor" cyclopropanes, where substituents polarize the ring bonds.[8][11] For cyclopentane, substituents such as adjacent carbonyl groups, vinyl groups, or phenyl groups could potentially make the ring more labile under certain conditions by stabilizing a transient reactive intermediate.

Q4: I am observing isomerization or ring expansion instead of ring-opening. Why does this happen?

A4: Ring expansion, for example from a substituted cyclobutane to a cyclopentane, is often driven by the release of ring strain.[12] In reactions involving carbocation intermediates on a side chain attached to the ring, the system may undergo rearrangement to a more stable carbocation. If this rearrangement involves the expansion of the ring (e.g., cyclopentane to the even more stable cyclohexane), it can be a favored pathway.[12][13] This occurs when the overall energy of the resulting larger ring system is lower than that of the cyclopentane precursor and any potential ring-opened products.

Troubleshooting Guides

Problem: My reaction is producing unexpected linear byproducts, indicating that the cyclopentane ring is opening. How can I troubleshoot this?

Solution: Unwanted ring-opening is typically a result of overly harsh reaction conditions or an inappropriate choice of reagents for the specific substrate. A systematic approach is the most effective way to diagnose and solve the issue.

Recommended Troubleshooting Workflow:

G cluster_0 start Ring-Opening Observed conditions Step 1: Analyze Reaction Conditions - Is the temperature too high? - Is the reaction time excessively long? start->conditions Begin Diagnosis reagents Step 2: Evaluate Reagents - Is the Lewis/Brønsted acid too strong? - Is the catalyst known for hydrogenolysis? conditions->reagents Conditions OK? substrate Step 3: Examine Substrate - Are there activating groups? - Is a protecting group strategy needed? reagents->substrate Reagents OK? mitigate Step 4: Implement Mitigation Strategy substrate->mitigate Substrate Analyzed end Problem Resolved mitigate->end

Caption: A systematic workflow for troubleshooting cyclopentane ring-opening.

Follow these steps to pinpoint the cause:

  • Analyze Reaction Conditions: High temperatures are a common cause of side reactions.[8]

    • Action: Incrementally decrease the reaction temperature. If the desired reaction is too slow at lower temperatures, consider screening for a more active, low-temperature catalyst.

  • Evaluate Reagents and Catalysts:

    • Acid/Base Strength: If using an acid catalyst, switch to a milder one (e.g., replace Sc(OTf)₃ with Yb(OTf)₃, or a strong Brønsted acid with pyridinium p-toluenesulfonate).[14] Ensure you are using the minimum effective catalyst loading.

    • Catalyst Type: If using a transition metal catalyst, ensure it is not one known for promoting C-C bond cleavage (e.g., certain platinum or iridium catalysts under hydrogen).[9][15]

  • Examine the Substrate:

    • Activating Groups: If your cyclopentane ring has functional groups that could be activating it towards cleavage, consider a protecting group strategy.[16][17] For example, protecting a ketone as a ketal can prevent it from participating in unwanted acid-catalyzed pathways.

  • Modify the Solvent: The solvent can significantly impact reaction pathways. For nucleophilic substitutions, using a polar aprotic solvent (e.g., DMSO, DMF) can favor the desired SN2 pathway and suppress the formation of carbocation intermediates that might lead to ring-opening or rearrangement.[18]

Data Presentation: Cycloalkane Stability Comparison

To understand why cyclopentane is generally stable, it is useful to compare its ring strain to that of other common cycloalkanes. Ring strain is a measure of the extra energy in a cyclic molecule compared to a strain-free acyclic reference. This energy is experimentally determined from the heat of combustion.[2][3]

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Strain Energy per CH₂ Group (kcal/mol)Relative Stability
Cyclopropane327.59.2Lowest
Cyclobutane426.36.6Low
Cyclopentane 5 6.2 1.2 High
Cyclohexane6~0~0Highest
Data compiled from sources[3][4][5]. Values are approximate and may vary slightly between sources.

As the table shows, the strain energy per methylene (CH₂) group drops significantly from cyclobutane to cyclopentane, highlighting the much greater stability of the five-membered ring. Cyclohexane, in its perfect chair conformation, is considered strain-free.[2][7]

Experimental Protocols

Protocol 1: General Method for Screening Lewis Acid Catalysts to Minimize Ring-Opening

This protocol outlines a parallel screening approach to identify a Lewis acid that promotes the desired reaction without causing cyclopentane ring cleavage.

1. Preparation and Setup:

  • Thoroughly dry all glassware in an oven (e.g., at 120 °C for 4 hours) and allow it to cool under a stream of inert gas (N₂ or Ar).

  • Use anhydrous solvents and reagents to prevent catalyst deactivation.[8]

  • Prepare stock solutions of your cyclopentane-containing substrate and any other reagents to ensure consistent addition to each reaction vial.

2. Reaction Execution (Parallel Screening):

  • Arrange a series of reaction vials, each with a stir bar.

  • Under an inert atmosphere, add the selected Lewis acid catalyst to each vial (e.g., Vial 1: Sc(OTf)₃, Vial 2: Yb(OTf)₃, Vial 3: In(OTf)₃, etc.). Vary the catalyst loading if necessary (e.g., 1 mol%, 5 mol%, 10 mol%).

  • Add the anhydrous solvent, followed by the substrate stock solution.

  • Add the final reagent to initiate the reaction.

  • Stir all reactions at a controlled temperature (start with room temperature or the lowest reported temperature for the desired transformation).

3. Monitoring and Analysis:

  • Monitor the progress of each reaction at set time intervals (e.g., 1 hr, 4 hr, 12 hr) using a suitable analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or LC-MS.

  • When analyzing, pay close attention to the ratio of the desired product to any new, lower molecular weight byproducts that might indicate ring-opening.

  • Quench a small aliquot from each reaction for accurate analysis.

4. Work-up and Interpretation:

  • Once a reaction reaches completion or optimal conversion, perform a standard aqueous work-up (e.g., quench with saturated NaHCO₃ solution, extract with an organic solvent).[8]

  • Analyze the crude product mixture by ¹H NMR or GC-MS to quantify the yield of the desired product and the percentage of ring-opened side products.

  • Select the catalyst and conditions that provide the highest selectivity for the desired product.

Protocol 2: Acetal Protection of a Cyclopentanone to Prevent Acid-Catalyzed Side Reactions

This protocol describes the protection of a ketone on a cyclopentane ring, a common strategy to prevent its interference in subsequent reaction steps.

1. Protection Step (Ketal Formation):

  • To a round-bottom flask containing the cyclopentanone derivative (1.0 equiv) and a stir bar, add a suitable solvent such as toluene or dichloromethane.

  • Add a diol, typically ethylene glycol (1.5-2.0 equiv).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, ~0.02 equiv).

  • Fit the flask with a Dean-Stark apparatus (for toluene) or add molecular sieves (for dichloromethane) to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, neutralize the acid with a mild base (e.g., triethylamine), and perform an aqueous work-up. Purify the resulting ketal-protected compound by column chromatography.

2. Main Reaction Step:

  • Subject the purified, ketal-protected cyclopentane derivative to your desired reaction conditions. The acetal is stable to most non-acidic reagents (e.g., organometallics, hydrides, basic conditions).

3. Deprotection Step (Ketal Hydrolysis):

  • Dissolve the product from the main reaction in a solvent mixture, typically acetone and water.

  • Add a catalytic amount of a strong acid (e.g., HCl or p-TsOH).

  • Stir the reaction at room temperature, monitoring by TLC until the protected compound is fully converted back to the ketone.

  • Neutralize the acid, remove the acetone under reduced pressure, and perform a standard aqueous work-up and extraction to isolate the final deprotected product.

Visualizations and Pathways

Factors Influencing Cyclopentane Ring Stability

G cluster_0 Cyclopentane Ring Stability Stability Overall Stability (Relatively High) AngleStrain Angle Strain (Low) AngleStrain->Stability Contributes to TorsionalStrain Torsional Strain (Medium) TorsionalStrain->Stability Detracts from Puckering Puckered Conformation (Envelope/Half-Chair) Puckering->AngleStrain Slightly Increases Puckering->TorsionalStrain Greatly Reduces G cluster_0 A 1. Substrate with Functional Group (e.g., -OH) B 2. Protonation by Strong Acid (H-A) A->B + H⁺ C 3. Formation of Carbocation (Loss of H₂O) B->C - H₂O D 4. C-C Bond Cleavage (Ring-Opening) C->D Rearrangement E 5. Formation of Acyclic Unsaturated Product D->E - H⁺

References

Technical Support Center: Optimizing Catalyst Selection for Vinylcyclopentane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of vinylcyclopentane.

Troubleshooting Guides

This section addresses common issues encountered during this compound polymerization in a question-and-answer format.

Issue 1: Low or No Polymer Yield

  • Question: My this compound polymerization resulted in a very low yield or no polymer at all. What are the potential causes and how can I resolve this?

  • Answer: Low or no polymer yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivity: The catalyst may be inactive due to improper preparation, handling, or storage. Ziegler-Natta and metallocene catalysts are highly sensitive to air and moisture.[1][2]

      • Solution: Ensure all catalyst synthesis and handling are performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Use freshly prepared or properly stored catalysts.[3]

    • Presence of Impurities: Impurities in the monomer, solvent, or reaction atmosphere can poison the catalyst. Common inhibitors include water, oxygen, and other polar compounds.

      • Solution: Purify the this compound monomer and solvent meticulously. Monomers can be purified by passing them through activated alumina columns to remove inhibitors.[3] Solvents should be dried using appropriate drying agents (e.g., refluxing over sodium/benzophenone for toluene) and thoroughly degassed.[3][4] Ensure the reactor is properly dried and purged with an inert gas before use.[3]

    • Incorrect Catalyst/Cocatalyst Ratio: The ratio of the catalyst to the cocatalyst (e.g., methylaluminoxane (MAO) for metallocenes, or an organoaluminum compound for Ziegler-Natta) is crucial for catalyst activation and activity.[1][5][6]

      • Solution: Optimize the catalyst-to-cocatalyst ratio. For metallocene systems, a high MAO-to-catalyst ratio is often required.[7] For Ziegler-Natta systems, the optimal Al/Ti ratio can significantly impact productivity.[6]

    • Inadequate Reaction Conditions: Suboptimal temperature or pressure can lead to low polymerization rates.

      • Solution: Review the literature for optimal temperature and pressure conditions for similar vinylcycloalkane polymerizations. For instance, some Ziegler-Natta systems for vinylcyclohexane polymerization are run at elevated temperatures (e.g., 70°C).[3][4]

Issue 2: Poor Control Over Polymer Molecular Weight and Broad Polydispersity

  • Question: The resulting poly(this compound) has a very broad molecular weight distribution (high polydispersity index - PDI) and the molecular weight is not what I targeted. How can I gain better control?

  • Answer: Controlling molecular weight and achieving a narrow PDI is critical for predictable material properties. Several factors influence these outcomes.

    • Multiple Active Sites in Catalyst: Traditional heterogeneous Ziegler-Natta catalysts often possess multiple types of active sites, leading to the production of polymer chains with varying lengths and a broad MWD.[1]

      • Solution: Consider using a single-site catalyst, such as a metallocene catalyst. Metallocenes are known for producing polymers with narrow molecular weight distributions (PDI ≈ 2).[1][7][8][9]

    • Chain Transfer Reactions: Chain transfer reactions to the monomer, cocatalyst, or impurities can terminate growing polymer chains prematurely, affecting the molecular weight.

      • Solution: Adjust the polymerization temperature; lower temperatures generally suppress chain transfer reactions. Ensure high purity of all reagents to minimize chain transfer to impurities. The concentration of the cocatalyst can also be optimized to control chain transfer.

    • Non-uniform Polymerization Conditions: Temperature and monomer concentration gradients within the reactor can lead to variations in polymerization rates and, consequently, a broader MWD.

      • Solution: Ensure efficient stirring and temperature control throughout the polymerization to maintain uniform reaction conditions.

Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

  • Q1: What are the main types of catalysts used for this compound polymerization?

    • A1: The primary catalyst systems for this compound polymerization are Ziegler-Natta catalysts and metallocene catalysts.[2][3] Ziegler-Natta catalysts can be heterogeneous (e.g., TiCl₄/MgCl₂) or homogeneous.[2] Metallocene catalysts are typically homogeneous and offer better control over polymer architecture.[1][8]

  • Q2: How should I handle and store my catalysts?

    • A2: Both Ziegler-Natta and metallocene catalysts, as well as their cocatalysts (e.g., organoaluminum compounds, MAO), are extremely sensitive to air and moisture. All handling, weighing, and transfer operations must be conducted under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3] Catalysts should be stored in a freezer inside a glovebox or in sealed containers under an inert atmosphere.

Experimental Parameters

  • Q3: What is the role of a cocatalyst?

    • A3: A cocatalyst is essential for activating the primary transition metal catalyst. For Ziegler-Natta catalysts, organoaluminum compounds like triethylaluminium (TEA) act as cocatalysts.[2] For metallocene catalysts, methylaluminoxane (MAO) is a common cocatalyst that alkylates the metallocene precursor and generates the active cationic species.[1][10]

  • Q4: How do I choose the right solvent for my polymerization?

    • A4: The solvent should be inert to the catalyst system and capable of dissolving the monomer and the resulting polymer (if a solution polymerization is desired). Toluene and hexane are commonly used for Ziegler-Natta and metallocene polymerizations of olefins.[3][4] It is crucial that the solvent is rigorously purified and dried before use.[3]

  • Q5: How can I terminate the polymerization reaction?

    • A5: Polymerization is typically terminated by adding a protic substance that deactivates the catalyst. Acidified methanol is a common quenching agent.[3]

Data Presentation

The following tables summarize typical performance data for Ziegler-Natta and metallocene catalysts in the polymerization of vinylcycloalkanes. Note that specific data for this compound is limited in the literature; therefore, data from its close analog, vinylcyclohexane, is presented as a reference.

Table 1: Ziegler-Natta Catalyst Performance in Vinylcycloalkane Polymerization

Catalyst SystemMonomerCocatalystTemperature (°C)Activity (kg polymer / mol metal·h)Polymer PropertiesReference
α-TiCl₃VinylcyclohexaneAl(i-Bu)₃70LowSemicrystalline
TiCl₄/MgCl₂VinylcyclohexaneAl(i-Bu)₃70ModerateSemicrystalline

Table 2: Metallocene Catalyst Performance in Vinylcycloalkane Polymerization

Catalyst SystemMonomerCocatalystTemperature (°C)Activity (kg polymer / mol metal·h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Cp₂ZrCl₂/MAOEthylene/Vinylcyclohexane CopolymerizationMAO70-Lower than homopolymerBroader at RT[4]
rac-Et(Ind)₂ZrCl₂/MAOVinylcyclohexaneMAO70High-Bimodal
Me₂C(3-Me-Cp)(Flu)ZrCl₂/MAOVinylcyclohexaneMAO70High-Bimodal

Experimental Protocols

Protocol 1: General Procedure for Ziegler-Natta Polymerization of this compound

This protocol is adapted from procedures for vinylcycloalkanes.[3]

  • Reactor Preparation: A glass reactor is baked at 150°C for at least 4 hours and then cooled under a stream of high-purity argon or nitrogen.

  • Reagent Preparation:

    • Solvent (Toluene): Purify by refluxing over a sodium/benzophenone mixture for 12 hours, followed by distillation under an inert atmosphere.

    • This compound: Purify by passing through a column of activated basic alumina to remove inhibitors and then distill under reduced pressure. Store over molecular sieves in a glovebox.

  • Catalyst Slurry Preparation (in a glovebox):

    • For a heterogeneous catalyst like TiCl₄/MgCl₂, a pre-made supported catalyst is typically used. A specific amount of the solid catalyst is suspended in purified toluene to create a slurry of known concentration.

  • Polymerization:

    • Charge the reactor with the desired amount of purified toluene and this compound monomer via syringe under an inert atmosphere.

    • Bring the reactor to the desired polymerization temperature (e.g., 70°C) with constant stirring.

    • Add the cocatalyst (e.g., triisobutylaluminum in toluene) to the reactor.

    • Initiate the polymerization by injecting the catalyst slurry into the reactor.

    • Maintain a constant temperature and stirring for the desired reaction time.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding an excess of acidified methanol.

    • The precipitated polymer is collected by filtration, washed thoroughly with methanol, and then dried in a vacuum oven at 60°C to a constant weight.

Protocol 2: General Procedure for Metallocene-Catalyzed Polymerization of this compound

This protocol is adapted from procedures for vinylcycloalkanes.[3]

  • Reactor and Reagent Preparation: Follow the same procedures as in Protocol 1.

  • Catalyst Solution Preparation (in a glovebox):

    • Dissolve the metallocene catalyst (e.g., zirconocene dichloride) in purified toluene to prepare a stock solution of known concentration.

  • Polymerization:

    • Charge the reactor with purified toluene and this compound.

    • Bring the reactor to the desired temperature with stirring.

    • Add the cocatalyst, typically methylaluminoxane (MAO) solution in toluene.

    • Initiate the polymerization by injecting the metallocene catalyst solution.

    • Continue the reaction for the specified duration under controlled temperature and stirring.

  • Termination and Polymer Isolation: Follow the same procedure as in Protocol 1.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Analysis Reactor_Prep Reactor Drying & Purging Charge_Reagents Charge Reactor with Solvent & Monomer Reactor_Prep->Charge_Reagents Monomer_Purification Monomer Purification Monomer_Purification->Charge_Reagents Solvent_Purification Solvent Purification Solvent_Purification->Charge_Reagents Catalyst_Prep Catalyst/Cocatalyst Preparation Add_Cocatalyst Add Cocatalyst Catalyst_Prep->Add_Cocatalyst Initiate_Poly Initiate with Catalyst Catalyst_Prep->Initiate_Poly Set_Conditions Set Temperature & Stirring Charge_Reagents->Set_Conditions Set_Conditions->Add_Cocatalyst Add_Cocatalyst->Initiate_Poly Polymerize Polymerization (Controlled Time) Initiate_Poly->Polymerize Terminate Terminate Reaction Polymerize->Terminate Isolate_Polymer Isolate & Purify Polymer Terminate->Isolate_Polymer Characterize Characterize Polymer (GPC, NMR, DSC) Isolate_Polymer->Characterize

Caption: General experimental workflow for this compound polymerization.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_impurities Purity Issues cluster_ratio Stoichiometry Issues Start Low/No Polymer Yield Catalyst_Inactive Inactive Catalyst? Start->Catalyst_Inactive Impurities Impurities Present? Start->Impurities Wrong_Ratio Incorrect Catalyst/ Cocatalyst Ratio? Start->Wrong_Ratio Handle_Inert Solution: Handle under inert atmosphere Catalyst_Inactive->Handle_Inert Yes Fresh_Catalyst Solution: Use fresh or properly stored catalyst Catalyst_Inactive->Fresh_Catalyst Yes Purify_Monomer Solution: Purify monomer and solvent Impurities->Purify_Monomer Yes Dry_Apparatus Solution: Ensure dry apparatus and inert gas Impurities->Dry_Apparatus Yes Optimize_Ratio Solution: Optimize ratio (e.g., Al/Ti or MAO/Zr) Wrong_Ratio->Optimize_Ratio Yes Catalyst_Activation_ZN Precatalyst TiCl₄ on MgCl₂ Support Active_Site Active Ti Center Precatalyst:f0->Active_Site:f0 Alkylation & Reduction Cocatalyst AlR₃ (e.g., TEAL) Cocatalyst:f0->Active_Site:f0 Catalyst_Activation_Metallocene Metallocene Cp₂ZrCl₂ Active_Cation [Cp₂Zr-CH₃]⁺ Metallocene:f0->Active_Cation:f0 Alkylation & Abstraction MAO Methylaluminoxane (MAO) MAO:f0->Active_Cation:f0

References

Technical Support Center: Managing the Exothermicity of Vinylcyclopentane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the highly exothermic nature of vinylcyclopentane polymerization. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound so exothermic?

A1: The polymerization of vinyl monomers, including this compound, is generally exothermic. This is primarily due to the conversion of a weaker π-bond in the vinyl group of the monomer to a stronger σ-bond in the resulting polymer backbone. The net release of energy during this bond transformation results in a significant exotherm. For cyclic monomers, ring strain can also contribute to the heat of polymerization, although in the case of this compound, the polymerization primarily proceeds through the vinyl group.

Q2: What are the primary risks associated with uncontrolled exothermicity in this compound polymerization?

A2: An uncontrolled exotherm can lead to a rapid increase in reaction temperature, a phenomenon known as a thermal runaway. This can cause the solvent to boil, leading to a dangerous increase in reactor pressure. Furthermore, high temperatures can lead to side reactions, polymer degradation, and a loss of control over the polymer's molecular weight and structure, ultimately compromising the quality and safety of the experiment.

Q3: How does the choice of initiator affect the exothermicity of the reaction?

A3: The initiator plays a crucial role in the kinetics of the polymerization. A highly reactive initiator will lead to a rapid initiation and propagation rate, generating heat more quickly. The concentration of the initiator is also a critical factor; higher initiator concentrations will result in a faster reaction rate and a more pronounced exotherm. Careful selection and controlled addition of the initiator are essential for managing the heat generated.

Q4: Can the solvent choice help in managing the reaction exotherm?

A4: Yes, the solvent is a key component in heat management. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. Additionally, using a sufficient volume of solvent helps to dilute the monomer and dissipate the heat generated throughout the reaction mixture. Solution polymerization is generally preferred over bulk polymerization for better temperature control.[1]

Q5: What are the key parameters to monitor during the polymerization to prevent a thermal runaway?

A5: Continuous monitoring of the internal reaction temperature is critical. A rapid, unexpected increase in temperature is a primary indicator of a potential thermal runaway. Other important parameters to monitor include the agitator speed (to ensure proper mixing and heat distribution) and the pressure within the reactor.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid, Uncontrolled Temperature Rise 1. Initiator concentration is too high. 2. Rate of initiator addition is too fast. 3. Inadequate cooling or heat removal. 4. Insufficient solvent to dissipate heat. 5. Poor agitation leading to localized hot spots.1. Immediate Action: If safe to do so, immediately begin cooling the reactor with an ice bath or cooling system. 2. For future experiments: - Reduce the initiator concentration. - Add the initiator solution dropwise over an extended period using a syringe pump. - Ensure the cooling system is operational and appropriately sized for the reaction scale. - Increase the solvent-to-monomer ratio. - Verify that the stirring is vigorous and effectively mixing the entire reaction volume.
Polymer Has a Broad Molecular Weight Distribution 1. Poor temperature control leading to varying propagation rates. 2. Presence of impurities that act as chain transfer agents. 3. Non-uniform initiator concentration.1. Implement stricter temperature control measures as outlined above. 2. Ensure all reagents and solvents are purified and dry before use. 3. Improve mixing to ensure homogeneous distribution of the initiator upon addition.
Low Polymer Yield 1. Reaction temperature is too low, leading to slow propagation. 2. Insufficient initiator concentration. 3. Presence of inhibitors in the monomer or solvent.1. Gradually and carefully increase the reaction temperature while monitoring the exotherm. 2. Incrementally increase the initiator concentration in subsequent experiments. 3. Purify the monomer and solvent to remove any potential inhibitors.
Inconsistent Results Between Batches 1. Variations in reagent purity or water content. 2. Inconsistent reaction setup and temperature control. 3. Differences in the rate of reagent addition.1. Use reagents from the same batch and ensure they are handled under inert conditions to prevent moisture contamination. 2. Standardize the experimental setup, including the reactor, stirring rate, and cooling bath temperature. 3. Utilize automated addition systems like syringe pumps for precise control over addition rates.

Quantitative Data

The following table presents thermodynamic data for the bulk polymerization of vinylcyclohexane, which can be used as an estimate for this compound due to their structural similarity. These values highlight the exothermic nature and the decrease in entropy associated with the polymerization process.

Temperature (K)Enthalpy of Polymerization (ΔH°) (kJ/mol)Entropy of Polymerization (ΔS°) (J/mol·K)Gibbs Free Energy of Polymerization (ΔG°) (kJ/mol)
298.15-75.0-110.0-42.2
350-75.5-111.0-36.7
400-76.0-112.0-31.2

Data is for vinylcyclohexane and serves as an approximation for this compound. Data derived from studies on the thermodynamics of vinylcyclohexane polymerization.[2]

The heat of polymerization for various vinyl monomers is provided below for comparison.

MonomerHeat of Polymerization (-ΔHp) (kcal/mol)
Ethylene22.7
Propylene20.5
Styrene16.7
Vinyl Acetate21.0
Methyl Methacrylate13.8

Source: A summary of published values and their relation to structure.[3]

Experimental Protocols

Protocol 1: Solution Polymerization of this compound with Enhanced Exotherm Control

This protocol is designed for the cationic polymerization of this compound in a solution to mitigate the risks associated with the reaction exotherm.

Materials:

  • This compound (purified and inhibitor-free)

  • Anhydrous dichloromethane (DCM)

  • Boron trifluoride diethyl etherate (BF3·OEt2) as the initiator

  • Dry nitrogen or argon gas

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the magnetic stir bar, thermometer, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 15 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • In the reaction flask, place the desired amount of anhydrous DCM.

    • Add the purified this compound to the DCM and stir to create a homogeneous solution.

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Prepare a dilute solution of the initiator (BF3·OEt2) in a separate, dry flask by dissolving it in anhydrous DCM.

  • Initiation and Polymerization:

    • Slowly add the initiator solution to the stirred monomer solution dropwise using the dropping funnel over a period of 30-60 minutes.

    • Continuously monitor the internal temperature of the reaction. The rate of initiator addition should be adjusted to maintain the temperature at or below 5 °C.

    • If the temperature rises rapidly, immediately stop the addition of the initiator and ensure the cooling bath is effectively reducing the temperature.

  • Reaction Quenching:

    • After the desired reaction time, quench the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.

  • Polymer Isolation:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.

    • Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup 1. Assemble and Dry Glassware inert 2. Establish Inert Atmosphere setup->inert reagents 3. Prepare Monomer and Initiator Solutions inert->reagents cool 4. Cool Monomer Solution to 0 °C reagents->cool initiate 5. Slow, Dropwise Addition of Initiator cool->initiate monitor 6. Monitor Temperature Continuously initiate->monitor quench 7. Quench Reaction with Methanol monitor->quench precipitate 8. Precipitate Polymer in Methanol quench->precipitate isolate 9. Isolate and Dry Polymer precipitate->isolate

Caption: Experimental workflow for controlled this compound polymerization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start High Exotherm Observed? initiator_conc High Initiator Concentration? start->initiator_conc Yes addition_rate Fast Initiator Addition? start->addition_rate Yes cooling Inadequate Cooling? start->cooling Yes agitation Poor Agitation? start->agitation Yes reduce_initiator Reduce Initiator Concentration initiator_conc->reduce_initiator slow_addition Slow Down Initiator Addition addition_rate->slow_addition improve_cooling Enhance Cooling System cooling->improve_cooling increase_agitation Increase Stirring Speed agitation->increase_agitation

Caption: Troubleshooting logic for managing high exotherms.

References

Technical Support Center: Interpreting Complex NMR Spectra of Vinylcyclopentane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of reaction products derived from vinylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the reaction of this compound under acidic conditions?

A1: Under acidic conditions, this compound can undergo reactions such as hydration or hydrohalogenation. The reaction typically proceeds through a carbocation intermediate, which can be prone to rearrangement. Common products include:

  • 1-Ethylcyclopentanol: Formed via hydration, often with an acid catalyst like sulfuric acid. The reaction involves the formation of a secondary carbocation that can be attacked by water.[1]

  • 1-Chloro-1,2-dimethylcyclohexane: This product results from a reaction with HCl and involves a carbocation rearrangement. The initial secondary carbocation can undergo a ring expansion to form a more stable tertiary carbocation on a six-membered ring.[2]

  • Poly(this compound): Under certain conditions, polymerization of the vinyl group can occur.

Q2: How can I distinguish between the starting material and the possible reaction products using ¹H NMR?

A2: The ¹H NMR spectrum of this compound will show characteristic signals for the vinyl group protons in the olefinic region (approximately 4.8-6.0 ppm). The disappearance of these signals is a key indicator that a reaction has occurred at the double bond. The products will have distinct signals in the aliphatic region. For example, 1-ethylcyclopentanol will show a triplet-quartet pattern for the ethyl group, while 1-chloro-1,2-dimethylcyclohexane will have singlet signals for the two methyl groups.

Q3: What are the characteristic ¹³C NMR chemical shifts for this compound and its common reaction products?

A3: The ¹³C NMR spectra provide valuable information for structure elucidation. The table below summarizes the key chemical shifts. The most notable difference is the disappearance of the sp² carbon signals of the vinyl group (around 111 and 145 ppm) in the products.

Q4: I see a complex multiplet in the aliphatic region of my ¹H NMR spectrum. What could be the cause?

A4: A complex multiplet in the 1.0-2.5 ppm region is common for cyclic alkanes due to the small differences in chemical shifts and complex spin-spin coupling between the ring protons.[3] In the case of this compound reaction products, this complexity can be further increased by the presence of multiple diastereomers if new stereocenters are formed during the reaction.

Q5: My integrations in the aromatic region are off due to the residual solvent peak. What can I do?

A5: If you are using deuterated chloroform (CDCl₃), the residual CHCl₃ peak can interfere with integrations in the aromatic region. A simple solution is to re-run the spectrum in a different solvent, such as acetone-d₆, which has a residual peak at a different chemical shift.

Troubleshooting Guides

Issue 1: Unexpected Signals and Evidence of Carbocation Rearrangement

Symptom: The NMR spectrum of your reaction product mixture shows more signals than expected for the simple addition product. For example, you expected 1-bromo-1-ethylcyclopentane from the reaction with HBr, but the spectrum is more complex.[4]

Possible Cause: Carbocation rearrangements, such as hydride or alkyl shifts, are common in reactions involving carbocation intermediates, especially when a more stable carbocation can be formed.[2][5] In the case of this compound, ring expansion to a more stable cyclohexane ring is a likely rearrangement pathway.

Troubleshooting Steps:

  • Analyze the number of signals: A greater number of unique signals in both ¹H and ¹³C NMR than anticipated for the direct addition product suggests the formation of isomers.

  • Look for characteristic signals of rearranged products:

    • Ring Expansion: For a reaction with HCl, look for signals corresponding to a cyclohexane ring rather than a cyclopentane ring. The presence of two methyl singlets in the ¹H NMR would be a strong indicator of 1-chloro-1,2-dimethylcyclohexane.

    • Hydride/Alkyl Shifts: Carefully analyze the splitting patterns and coupling constants to determine the connectivity of the atoms. 2D NMR techniques like COSY and HSQC can be invaluable in piecing together the structure of the rearranged product.

  • Compare with Predicted Spectra: Use NMR prediction software or databases to generate theoretical spectra for suspected rearranged products and compare them with your experimental data.

Issue 2: Broad Peaks in the NMR Spectrum

Symptom: The peaks in your ¹H NMR spectrum are broad and poorly resolved.

Possible Causes & Solutions:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shim the spectrometer.

  • Sample Not Homogeneous: The sample may not be fully dissolved, or there might be suspended particles. Filter the NMR sample through a small plug of glass wool in a Pasteur pipette to remove any solids.

  • Sample Too Concentrated: Highly concentrated samples can lead to increased viscosity and peak broadening. Dilute your sample.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening. Ensure all glassware is thoroughly clean.

  • Chemical Exchange: Protons involved in chemical exchange, such as hydroxyl (-OH) or amine (-NH) protons, can appear as broad signals. To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, and their corresponding signals will disappear or decrease in intensity.

Data Presentation

Table 1: ¹H NMR Data for this compound and Potential Reaction Products (Predicted/Experimental in CDCl₃)

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compound =CH₂~4.9m-
=CH-~5.8m-
Cyclopentyl-H1.2 - 2.4m-
1-Ethylcyclopentanol -CH₃~0.9t~7.5
-CH₂-~1.6q~7.5
Cyclopentyl-H1.5 - 1.8m-
-OHvariables (broad)-
1-Chloro-1,2-dimethylcyclohexane (Predicted) -CH₃ (C1)~1.5s-
-CH₃ (C2)~1.0d~7.0
Cyclohexyl-H1.2 - 2.0m-
Poly(this compound) (General) Backbone -CH₂-1.0 - 1.8broad m-
Backbone -CH-1.8 - 2.5broad m-
Cyclopentyl-H1.2 - 2.0broad m-

Table 2: ¹³C NMR Data for this compound and Potential Reaction Products (Predicted/Experimental in CDCl₃)

CompoundCarbonChemical Shift (ppm)
This compound =CH₂~111.3
=CH-~145.2
Cyclopentyl-CH~48.5
Cyclopentyl-CH₂~32.5
Cyclopentyl-CH₂~25.3
1-Ethylcyclopentanol C-OH~78.0
-CH₂-~35.0
Cyclopentyl-CH₂~38.0
Cyclopentyl-CH₂~24.0
-CH₃~9.0
1-Chloro-1,2-dimethylcyclohexane (Predicted) C-Cl~75
C-CH₃~40
-CH₃ (C1)~25
-CH₃ (C2)~15
Cyclohexyl-CH₂20 - 40
Poly(this compound) (General) Backbone -CH₂-40 - 45
Backbone -CH-45 - 50
Cyclopentyl-CH~48
Cyclopentyl-CH₂30 - 35
Cyclopentyl-CH₂~25

Note: Predicted NMR data is generated using standard NMR prediction algorithms and should be used as a guide. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-25 mg of the solid or semi-solid sample into a clean, dry vial. For a liquid sample, use a micropipette to transfer 10-30 µL.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.

  • Dissolve Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filter Sample: Take a clean Pasteur pipette and place a small, tight plug of glass wool into the narrow tip.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial through the filtered Pasteur pipette into a clean, dry 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction & Workup cluster_nmr_prep NMR Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation start This compound Reaction workup Aqueous Workup & Drying start->workup concentrate Solvent Removal workup->concentrate dissolve Dissolve in Deuterated Solvent concentrate->dissolve filter Filter into NMR Tube dissolve->filter acquire_1h Acquire ¹H NMR filter->acquire_1h acquire_13c Acquire ¹³C NMR filter->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC) filter->acquire_2d process Process Spectra (Phasing, Baseline Correction) acquire_1h->process acquire_13c->process acquire_2d->process interpret Interpret Spectra (Shifts, Couplings, Integration) process->interpret structure Structure Elucidation interpret->structure

Caption: Experimental workflow from reaction to NMR-based structure elucidation.

carbocation_rearrangement This compound This compound protonation Protonation (H+) This compound->protonation + H+ secondary_carbocation Secondary Carbocation (on cyclopentane) protonation->secondary_carbocation tertiary_carbocation Tertiary Carbocation (on cyclohexane) secondary_carbocation->tertiary_carbocation Ring Expansion (Alkyl Shift) product1 Direct Addition Product (e.g., 1-substituted-ethylcyclopentane) secondary_carbocation->product1 + Nu- product2 Rearranged Product (e.g., 1,2-disubstituted-cyclohexane) tertiary_carbocation->product2 + Nu-

References

Technical Support Center: Deconvolution of Mass Spectra for Vinylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of vinylcyclopentane and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the deconvolution of mass spectra for these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate this compound and its isomers using mass spectrometry?

A1: this compound and its isomers (e.g., ethylidenecyclopentane, 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene) are structural isomers, meaning they have the same molecular formula (C₇H₁₂) and molecular weight (96.17 g/mol ).[1] Consequently, their electron ionization (EI) mass spectra often exhibit a molecular ion peak at the same mass-to-charge ratio (m/z 96), and their fragmentation patterns can be very similar, leading to overlapping peaks in a gas chromatography-mass spectrometry (GC-MS) analysis.[1][2]

Q2: What are the key fragmentation patterns to look for when analyzing these isomers?

A2: While the overall spectra can be similar, there are distinct fragmentation pathways that can help in differentiation:

  • 4-Methylcyclohexene: This isomer is known to undergo a retro-Diels-Alder fragmentation, which results in the elimination of butadiene and produces a prominent peak at m/z 54.[2]

  • 3-Methylcyclohexene: In contrast, the methyl group in the 3-position hinders the retro-Diels-Alder reaction. Instead, a characteristic fragmentation is the loss of a methyl radical (CH₃•), leading to a significant peak at m/z 81.[2]

  • 1-Methylcyclohexene: The mass spectrum of 1-methylcyclohexene also shows a strong peak at m/z 81 due to the loss of a methyl radical.[3]

  • This compound and Ethylidenecyclopentane: The fragmentation of these isomers is more complex and may involve ring-opening followed by the loss of small neutral molecules. Careful comparison of the relative intensities of major fragment ions is necessary for their differentiation.

Q3: What is "deconvolution" in the context of GC-MS analysis of isomers?

A3: Deconvolution is a computational process used to separate the mass spectra of co-eluting compounds from a single, overlapping chromatographic peak.[4] When isomers are not fully separated by the gas chromatography column, they enter the mass spectrometer at nearly the same time, resulting in a mixed mass spectrum. Deconvolution algorithms analyze the subtle differences in the mass spectral profiles across the chromatographic peak to extract the pure mass spectrum of each individual isomer.[5]

Q4: My chromatogram shows overlapping peaks for my isomers. How can I improve their separation?

A4: To improve the chromatographic separation of isomers, consider the following strategies:

  • Optimize the GC Temperature Program: A slower temperature ramp or the inclusion of isothermal holds at critical elution temperatures can enhance resolution.[6]

  • Select a Different GC Column: Using a column with a different stationary phase chemistry (e.g., switching from a non-polar to a mid-polar or polar column) can alter the elution order and improve separation.[6]

  • Increase Column Length or Decrease Internal Diameter: Longer columns or columns with a smaller internal diameter provide more theoretical plates, which can lead to better separation.[6]

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound isomers.

Issue 1: Poor Chromatographic Resolution and Overlapping Peaks
  • Symptom: The peaks for different isomers are not well-separated in the total ion chromatogram (TIC), making it difficult to obtain clean mass spectra for each component.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal GC Method Optimize the oven temperature program by using a slower ramp rate or adding isothermal holds.[6]
Inappropriate GC Column Select a GC column with a different stationary phase to exploit differences in isomer polarity. A longer column can also improve resolution.[6]
Incorrect Carrier Gas Flow Optimize the carrier gas flow rate to achieve the best column efficiency.
Issue 2: Inability to Distinguish Isomers from their Mass Spectra
  • Symptom: The mass spectra of the co-eluting isomers are nearly identical, even after deconvolution.

  • Possible Causes & Solutions:

CauseSolution
Similar Fragmentation Pathways Focus on diagnostic fragment ions that are unique or have significantly different relative abundances for each isomer (see Data Presentation section).
Low Ionization Energy Ensure the electron ionization energy is set to the standard 70 eV to generate reproducible fragmentation patterns.
Need for Higher Resolution If available, use a high-resolution mass spectrometer to obtain accurate mass measurements of fragment ions, which can help in confirming their elemental composition.
Issue 3: General Mass Spectrometry Issues
  • Symptom: Poor signal intensity, peak splitting or broadening, or high background noise.

  • Possible Causes & Solutions:

CauseSolution
Sample Concentration Ensure the sample concentration is appropriate; too dilute may result in a weak signal, while too concentrated can cause ion suppression.[7]
Contamination Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening. Ensure proper sample preparation and column maintenance.[7]
Instrument Calibration Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[7]
Gas Leaks Check for leaks in the gas supply, as this can lead to a loss of sensitivity and sample contamination.[1]

Data Presentation

The following table summarizes the key mass spectral data for this compound and its common isomers. All isomers have a molecular weight of 96.17 g/mol .

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound 9667 (base peak), 79, 81, 54, 41, 39
Ethylidenecyclopentane 9681 (base peak), 67, 79, 53, 41, 39
1-Methylcyclohexene 9681 (base peak), 67, 79, 96, 53, 41
3-Methylcyclohexene 9681 (base peak), 68, 96, 67, 55, 53
4-Methylcyclohexene 9681 (base peak), 54, 67, 79, 41, 39

Note: Relative intensities can vary slightly depending on the instrument and analytical conditions. The base peak is the most intense peak in the spectrum.

Experimental Protocols

GC-MS Analysis of this compound Isomers

This protocol provides a general starting point for the analysis of C₇H₁₂ isomers. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a dilute solution of the isomer mixture in a volatile organic solvent such as hexane or dichloromethane (e.g., 10 µg/mL).[8]
  • Ensure the sample is free of non-volatile residues by filtering if necessary.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 7890B or similar.
  • Mass Spectrometer: Agilent 5977A or similar single quadrupole or triple quadrupole mass spectrometer.
  • GC Column: A non-polar column such as an Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point. For better separation of isomers, a mid-polar or polar column (e.g., DB-Wax) can be used.[8]

3. GC-MS Method Parameters:

  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL
  • Split Ratio: 50:1 (can be adjusted based on sample concentration)
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp to 150 °C at 5 °C/min.
  • Ramp to 250 °C at 20 °C/min, hold for 2 minutes.
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 35-200.

4. Data Analysis:

  • Identify the chromatographic peaks corresponding to the isomers based on their retention times.
  • For co-eluting peaks, use the deconvolution software provided with your instrument's data system to extract the pure mass spectrum of each isomer.
  • Compare the resulting mass spectra with reference spectra from libraries (e.g., NIST) and the characteristic fragmentation patterns outlined in the Data Presentation section to identify each isomer.

Mandatory Visualizations

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample_Injection Sample Injection GC_Column GC Column Separation Sample_Injection->GC_Column Carrier Gas Flow Ion_Source Ionization (EI, 70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analysis (m/z) Ion_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Deconvolution Deconvolution of Overlapping Peaks Detector->Deconvolution Library_Search Library Search & Fragmentation Analysis Deconvolution->Library_Search Identification Isomer Identification Library_Search->Identification

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

Deconvolution_Logic cluster_Input Input Data cluster_Process Deconvolution Process cluster_Output Output Overlapping_Peak Overlapping Chromatographic Peak Mixed_Spectra Mixed Mass Spectra Overlapping_Peak->Mixed_Spectra Algorithm Deconvolution Algorithm Mixed_Spectra->Algorithm Component_Extraction Extraction of Pure Component Spectra Algorithm->Component_Extraction Isomer1_Spectrum Mass Spectrum of Isomer 1 Component_Extraction->Isomer1_Spectrum Isomer2_Spectrum Mass Spectrum of Isomer 2 Component_Extraction->Isomer2_Spectrum

Caption: Logical workflow for the deconvolution of mass spectra.

Troubleshooting_Flowchart cluster_Troubleshooting Troubleshooting Steps cluster_Resolution Resolution Start Poor Isomer Differentiation Check_Chromatography Check Chromatographic Resolution Start->Check_Chromatography Check_Instrument Check Instrument Performance (Tune, Leaks) Start->Check_Instrument Check_MS_Data Analyze Mass Spectral Data Check_Chromatography->Check_MS_Data Good Resolution Optimize_GC Optimize GC Method (Temp, Column, Flow) Check_Chromatography->Optimize_GC Poor Resolution Analyze_Fragments Focus on Diagnostic Fragment Ions Check_MS_Data->Analyze_Fragments Resolved Isomers Differentiated Optimize_GC->Resolved Use_Deconvolution Apply Deconvolution Software Analyze_Fragments->Use_Deconvolution Use_Deconvolution->Resolved Check_Instrument->Start

Caption: Troubleshooting flowchart for isomer differentiation.

References

Technical Support Center: Refinement of HPLC Separation Methods for Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of vinylcyclopentane.

Troubleshooting Guide

This section addresses specific issues encountered during HPLC experiments in a direct question-and-answer format.

Question: Why is my this compound peak showing poor shape (tailing, fronting, or splitting)?

Answer: Poor peak shape can arise from various factors related to the column, mobile phase, or sample preparation.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.[1] For a non-polar compound like this compound, this can occur if active sites, such as residual silanols on the silica support, are present.[2]

    • Solution: Use a modern, high-purity, end-capped C8 or C18 column to minimize silanol interactions.[1][3] Ensure the mobile phase pH is controlled, though this is less critical for non-ionizable hydrocarbons.[1]

  • Peak Fronting: This may indicate column overload or an inappropriate sample solvent.

    • Solution: Reduce the injection volume or dilute the sample concentration.[1][4] It is crucial to dissolve the this compound sample in a solvent that is weaker than or the same as the mobile phase to prevent peak distortion.[5]

  • Split Peaks: This issue often points to a problem at the head of the column or in the sample injection process.

    • Solution: A void or channel in the column packing material can cause peak splitting.[6] Consider replacing the column or using a guard column to protect it.[1] Ensure that the injector is not damaged and that the sample is fully dissolved.[6]

Question: My this compound peak is eluting too quickly with little to no retention. What should I do?

Answer: Poor retention of a non-polar compound like this compound in reverse-phase HPLC suggests the mobile phase is too strong, causing the analyte to have a greater affinity for the mobile phase than the stationary phase.[1]

  • Potential Cause & Solution:

    • High Organic Solvent Concentration: The percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase is likely too high.[1]

    • Solution: Decrease the concentration of the organic solvent in the mobile phase. For example, if you are using 80% acetonitrile in water, try reducing it to 70% to increase the interaction between this compound and the non-polar C18 stationary phase.[3]

Question: I am seeing poor resolution between this compound and other non-polar impurities. How can I improve the separation?

Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of the chromatographic system.[1]

  • Potential Causes & Solutions:

    • Suboptimal Mobile Phase: The current mobile phase composition may not provide sufficient selectivity.

      • Solution: Try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter selectivity. Fine-tuning the water/organic solvent ratio is also a key step.[7]

    • Insufficient Efficiency: The column may not be efficient enough.

      • Solution: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC applications) to increase the number of theoretical plates and improve efficiency.[8] Ensure the flow rate is optimized.

    • Inadequate Method Type: An isocratic method (constant mobile phase composition) may not be suitable for a complex mixture.

      • Solution: Develop a gradient elution method, starting with a higher percentage of water and gradually increasing the organic solvent concentration. This can help separate compounds with different polarities more effectively.[7]

Question: The system backpressure is unusually high. What are the common causes and solutions?

Answer: High backpressure is a frequent issue, often indicating a blockage in the system.[9]

  • Potential Causes & Solutions:

    • Column Frit Blockage: Particulates from the sample or precipitated buffer salts can clog the inlet frit of the column.

      • Solution: Filter all samples and mobile phases through a 0.45-micron membrane.[10] Regularly replacing the in-line filter and guard column can prevent this.[5][11] If a blockage occurs, you can try back-flushing the column (disconnecting it from the detector first).

    • Tubing Blockage: Kinks or blockages in the system tubing can increase pressure.

      • Solution: Systematically check all tubing for obstructions or kinks.[10]

    • Buffer Precipitation: If using buffers, they can precipitate when mixed with high concentrations of organic solvent.

      • Solution: Ensure the chosen buffer is soluble in the entire range of your mobile phase composition, especially during gradient elution.[2]

Frequently Asked Questions (FAQs)

Q1: Why should I use HPLC for a volatile compound like this compound instead of Gas Chromatography (GC)?

While GC is often the preferred method for volatile organic compounds due to its speed and efficiency, HPLC is a viable and sometimes necessary alternative.[12][13] HPLC is particularly useful when the sample matrix is not volatile, when dealing with thermally unstable compounds that could degrade at high GC inlet temperatures, or when HPLC is more readily available in the lab.[14] Furthermore, HPLC can be easily scaled up for preparative separation to isolate impurities.[8]

Q2: What is a good starting method for the HPLC separation of this compound?

A reverse-phase (RP) method is the standard approach for non-polar compounds.[3] A reliable starting point would be:

  • Column: A C18 or C8 column. A Newcrom R1 column has been specifically mentioned for this application.[8]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water.[8]

  • Detector: A UV detector at a low wavelength (e.g., ~200-210 nm) as this compound lacks a strong chromophore, or a Refractive Index (RI) detector.

Q3: How can I perform chiral separation of this compound enantiomers?

This compound is a chiral molecule. Separating its enantiomers requires a chiral environment. This can be achieved in HPLC in three main ways:

  • Chiral Stationary Phases (CSPs): This is the most common and direct method, where the column itself is packed with a chiral material.[15] Polysaccharide-based CSPs are versatile and widely used.[16] Method development would involve screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode).[16][17]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for separation on a standard achiral column.[18]

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[18]

Q4: What detector is most suitable for analyzing this compound?

Since this compound does not have a significant chromophore, UV detection can be challenging. However, it may be possible at very low wavelengths (below 210 nm). A more universal detector that does not rely on light absorption, such as a Refractive Index (RI) Detector , is often a better choice for non-absorbing analytes. For mass spectrometry (MS) applications, ensure mobile phase additives like phosphoric acid are replaced with volatile alternatives like formic acid.[8]

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

Parameter Recommendation Rationale Citation
Column Newcrom R1 (Reverse-Phase) Specifically cited for this compound separation. Standard C18 or C8 columns are also suitable for non-polar compounds. [3][8]
Mobile Phase Acetonitrile (MeCN) / Water Common mobile phase for reverse-phase chromatography of non-polar analytes. [8]
Modifier Phosphoric Acid or Formic Acid Acidifying the mobile phase can improve peak shape. Formic acid is required for MS compatibility. [8]
Detection UV (low wavelength, ~200-210 nm) or Refractive Index (RI) This compound lacks a strong chromophore. RI is a universal detector suitable for such compounds.

| Mode | Isocratic or Gradient | Start with isocratic for simplicity; use gradient for complex mixtures with varying polarities. |[7] |

Table 2: Troubleshooting Guide - Parameter Adjustments and Expected Outcomes

Issue Parameter to Adjust Direction of Change Expected Outcome Citation
Low Retention Time % Organic Solvent in Mobile Phase Decrease Increased retention time. [1]
Poor Resolution % Organic Solvent in Mobile Phase Decrease Increased retention and potentially better separation. [1]
Change Organic Solvent Switch MeCN to Methanol (or vice-versa) Altered selectivity (α), potentially resolving co-eluting peaks. [7]
Column Particle Size Decrease (e.g., 5 µm to 3 µm) Increased column efficiency (N), leading to sharper peaks and better resolution. [8]
Peak Tailing Column Type Switch to a high-purity, end-capped column Reduced secondary interactions with residual silanols. [1]
High Backpressure Flow Rate Decrease Reduced system pressure. [4]

| | Sample/Mobile Phase Prep | Filter through 0.45 µm membrane | Prevents particulate buildup on the column frit. |[10] |

Experimental Protocols

Protocol 1: General Purpose Reverse-Phase Method for this compound

This protocol is based on a published application for this compound analysis.[8]

  • Instrumentation: Standard HPLC or UPLC system with a UV or RI detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Acetonitrile (MeCN)

    • Prepare the mobile phase by mixing Solvent A and Solvent B in the desired ratio (e.g., start with 30:70 v/v).

    • Add 0.1% phosphoric acid (or formic acid for MS compatibility) to the final mixture.

    • Degas the mobile phase using sonication or an inline degasser.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 205 nm or RI detector.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.[4]

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the standard and record the chromatogram.

    • Optimize the mobile phase composition (ratio of water to MeCN) to achieve the desired retention time and resolution.

Mandatory Visualization

HPLC_Method_Development_Workflow HPLC Method Development Workflow for this compound start Define Objectives (e.g., Purity, Quantification) select_mode Select Mode: Reverse-Phase (RP) start->select_mode select_column Select Column: C18 or C8 select_mode->select_column select_mobile Select Mobile Phase: Acetonitrile/Water or Methanol/Water select_column->select_mobile scout_gradient Scouting Run (Fast Gradient) select_mobile->scout_gradient eval_retention Evaluate Retention? scout_gradient->eval_retention optimize_gradient Optimize Gradient Slope & Isocratic Hold eval_retention->optimize_gradient Yes adjust_strength Adjust Mobile Phase Strength (% Organic) eval_retention->adjust_strength No (Too Low/ Too High) optimize_flow Optimize Flow Rate & Temperature optimize_gradient->optimize_flow eval_resolution Resolution > 1.5? optimize_flow->eval_resolution validate Method Validation eval_resolution->validate Yes change_params Change Selectivity: - Organic Modifier (ACN/MeOH) - Column Type eval_resolution->change_params No end Final Method validate->end adjust_strength->scout_gradient change_params->scout_gradient

Caption: A general workflow for the development of an HPLC method for this compound.

HPLC_Troubleshooting_Tree HPLC Troubleshooting Decision Tree start Problem Observed in Chromatogram pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape Normal high_pressure High Pressure: - Check for blockages - Filter mobile phase/sample - Backflush column pressure->high_pressure High low_pressure Low/No Pressure: - Check for leaks - Prime pump pressure->low_pressure Low retention Retention Time Issue? peak_shape->retention Normal tailing Tailing: - Use end-capped column - Adjust mobile phase pH peak_shape->tailing Tailing fronting Fronting: - Reduce sample concentration - Match sample solvent to MP peak_shape->fronting Fronting split Splitting: - Check for column void - Check injector peak_shape->split Split drifting_rt Drifting RT: - Ensure column equilibration - Check pump/mixer - Control temperature retention->drifting_rt Drifting no_retention No/Low Retention: - Decrease % organic in MP retention->no_retention Too Low other Other Issues: (Baseline Noise, etc.) retention->other Stable

References

Validation & Comparative

Comparative Reactivity of Vinylcyclopentane vs. Vinylcyclohexane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the chemical behavior of vinylcyclopentane and vinylcyclohexane, two important building blocks in organic synthesis, is presented. This guide provides a comparative overview of their reactivity in key organic reactions, supported by available experimental data and theoretical principles. Understanding these differences is crucial for researchers in drug development and materials science for designing synthetic routes and predicting reaction outcomes.

While direct head-to-head comparative studies on the reactivity of this compound and vinylcyclohexane are not extensively available in the current literature, a qualitative and semi-quantitative comparison can be drawn from existing data on their individual reactions and the behavior of their parent cycloalkanes. The primary factors governing their differential reactivity are ring strain and steric hindrance.

Theoretical Framework: The Influence of Ring Strain and Sterics

The reactivity of the vinyl group in both this compound and vinylcyclohexane is significantly influenced by the nature of the attached cycloalkyl ring.

  • Ring Strain: Cyclopentane exists in a slightly strained envelope or half-chair conformation, with a total ring strain of approximately 6.5 kcal/mol. In contrast, cyclohexane adopts a stable, strain-free chair conformation. This inherent ring strain in the cyclopentyl moiety can influence the transition state energies of reactions involving the adjacent vinyl group, potentially leading to different reaction rates. Reactions that lead to a change in the hybridization of the carbon atom attached to the vinyl group might be affected by the desire to relieve or avoid increasing this strain.

  • Steric Hindrance: The spatial arrangement of the cycloalkyl group can sterically hinder the approach of reagents to the vinyl double bond. The chair conformation of the cyclohexane ring and the envelope/half-chair of the cyclopentane ring present different steric profiles, which can lead to differences in reaction rates and stereoselectivity.

Comparative Reactivity in Key Organic Reactions

Acid-Catalyzed Hydration

Acid-catalyzed hydration of alkenes proceeds through a carbocation intermediate. The stability of this intermediate is key to the reaction rate and the regioselectivity of water addition (Markovnikov's rule).

This compound: The acid-catalyzed hydration of this compound is known to proceed via a secondary carbocation initially formed by protonation of the terminal carbon of the vinyl group. This carbocation can then undergo rearrangement, leading to the formation of multiple alcohol products.

Comparative Analysis: The higher ring strain in this compound could potentially influence the rate of the initial protonation step and the propensity for rearrangement. The relief of some ring strain upon formation of an exocyclic double bond during a rearrangement could make such pathways more favorable for this compound compared to vinylcyclohexane.

Experimental Protocol: Acid-Catalyzed Hydration

A typical experimental procedure for the acid-catalyzed hydration of a vinylcycloalkane would involve the following steps:

  • Reaction Setup: The vinylcycloalkane is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is added to the solution.

  • Water Addition: Water is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion.

  • Workup: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification and Analysis: The resulting alcohol product(s) are purified by distillation or chromatography and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).

AcidCatalyzedHydration cluster_0 Experimental Workflow Start Start Dissolve Vinylcycloalkane Dissolve Vinylcycloalkane in Solvent Start->Dissolve Vinylcycloalkane Add Acid Catalyst Add H₂SO₄ (cat.) Dissolve Vinylcycloalkane->Add Acid Catalyst Add Water Add H₂O Add Acid Catalyst->Add Water Stir/Heat Stir at RT or Heat Add Water->Stir/Heat Quench Quench with NaHCO₃ Stir/Heat->Quench Extract & Dry Extract & Dry Quench->Extract & Dry Purify & Analyze Purify & Analyze Extract & Dry->Purify & Analyze End End Purify & Analyze->End

Caption: Workflow for acid-catalyzed hydration.

Polymerization

The polymerization of vinylcycloalkanes can proceed via different mechanisms, including cationic and coordination polymerization.

Vinylcyclohexane: The polymerization of vinylcyclohexane using metallocene catalysts has been studied. For instance, copolymerization with propylene has been achieved, and the resulting polymers exhibit modified thermal and mechanical properties compared to pure polypropylene.

This compound: Data on the polymerization of this compound is less common in the literature. However, it is expected to undergo polymerization under similar conditions to vinylcyclohexane.

Comparative Analysis: The steric bulk of the cycloalkyl group can significantly affect the rate of polymerization and the properties of the resulting polymer. The cyclohexane ring is generally considered bulkier than the cyclopentane ring, which could lead to a lower polymerization rate for vinylcyclohexane.

Table 1: Polymerization of Vinylcyclohexane

Catalyst SystemMonomer(s)Polymerization ConditionsResulting PolymerReference
rac-dimethylsilylidene-bis(2-methyl-4-phenylindenyl)zirconium dichloride / MAOPropylene, VinylcyclohexaneBulk, 60°CPropylene-vinylcyclohexane copolymer[1]

Experimental Protocol: Coordination Polymerization

A representative protocol for the coordination polymerization of a vinylcycloalkane is as follows:

  • Catalyst Preparation: The metallocene catalyst is activated with a co-catalyst, such as methylaluminoxane (MAO), in an inert solvent like toluene.

  • Monomer Addition: The vinylcycloalkane monomer is introduced into the reactor containing the activated catalyst.

  • Polymerization: The reaction is carried out at a specific temperature and pressure for a set duration.

  • Termination: The polymerization is terminated by adding a quenching agent, such as methanol.

  • Polymer Isolation: The polymer is precipitated, washed, and dried to remove any residual catalyst and unreacted monomer.

  • Characterization: The polymer is characterized for its molecular weight, microstructure, and thermal properties using techniques like Gel Permeation Chromatography (GPC), NMR, and Differential Scanning Calorimetry (DSC).

PolymerizationMechanism cluster_1 Coordination Polymerization Catalyst [Catalyst] Monomer Vinylcycloalkane Catalyst->Monomer Initiation Polymer Poly(vinylcycloalkane) Monomer->Polymer Propagation

Caption: Simplified coordination polymerization.

Halogenation

The addition of halogens, such as bromine (Br₂), across the double bond of an alkene is a fundamental reaction.

Comparative Analysis based on Parent Cycloalkanes: A study on the relative rates of bromination of cyclohexane and cyclopentane provides insight. While this is a radical substitution reaction on the alkane, not an addition to the vinyl group, it indicates the inherent reactivity of the C-H bonds in the rings. The relative rates of hydrogen abstraction by bromine atoms are different for the two rings, which could translate to subtle differences in reactivity for reactions involving the vinyl derivatives. The more strained cyclopentane ring might exhibit a slightly higher reactivity towards radical attack near the vinyl group.

Summary and Outlook

  • This compound , with its inherent ring strain, may exhibit higher reactivity in reactions where the transition state can accommodate some strain release. It is also more prone to rearrangements in reactions proceeding through carbocation intermediates.

  • Vinylcyclohexane , being attached to a strain-free and bulkier ring, might react more slowly in some cases due to greater steric hindrance.

For researchers and drug development professionals, these differences imply that the choice between a this compound and a vinylcyclohexane moiety can have a significant impact on the outcome of a synthetic step. While the available data allows for a qualitative comparison, further direct comparative kinetic studies are needed to provide a more quantitative understanding of their relative reactivities. This would be invaluable for the precise control of chemical reactions and the rational design of molecules with desired properties.

References

Comparing ring strain effects in Vinylcyclopentane and Vinylcyclopropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Ring Strain Effects in Vinylcyclopentane and Vinylcyclopropane Reactions

For Researchers, Scientists, and Drug Development Professionals

The inherent ring strain of small cycloalkanes is a powerful driving force in organic synthesis, offering unique pathways to complex molecular architectures. This guide provides a detailed comparison of the reactivity of vinylcyclopropane and this compound, highlighting how the significant difference in their ring strain energies dictates their chemical behavior under thermal and acid-catalyzed conditions. While vinylcyclopropane readily undergoes a characteristic ring-expansion rearrangement to a five-membered ring, the less-strained this compound favors fragmentation or alternative rearrangement pathways.

The Role of Ring Strain: A Tale of Two Rings

The reactivity of cycloalkanes is inversely proportional to their stability. Cyclopropane suffers from substantial ring strain, estimated to be around 27.5 kcal/mol, due to significant angle strain from its 60° C-C-C bond angles and torsional strain from eclipsing hydrogens.[1] This high level of stored energy makes ring-opening reactions of cyclopropane derivatives highly favorable. In contrast, cyclopentane has a much lower ring strain of approximately 6.2 kcal/mol, as it can adopt a puckered "envelope" conformation that relieves torsional strain and allows for bond angles closer to the ideal tetrahedral angle.[2] This fundamental difference in ring strain energy is the primary determinant of the divergent reactivity observed between vinylcyclopropane and this compound.

Data Presentation: A Comparative Overview

The following table summarizes the distinct reaction outcomes for vinylcyclopropane and this compound under thermal and acid-catalyzed conditions, providing a clear illustration of the impact of ring strain.

ReactantConditionProduct(s)Activation Energy (Ea)Key Observations
Vinylcyclopropane Thermal (Pyrolysis)Cyclopentene~50 kcal/mol[3]Predominantly undergoes a[4][5] sigmatropic rearrangement.[6][7]
Lewis Acid (e.g., Yb(OTf)₃)Substituted CyclopentenesNot specifiedRearrangement occurs at much lower temperatures compared to thermal conditions.[8][9]
Brønsted AcidRing-opened productsNot specifiedThe exocyclic cyclopropane bond can be opened.[8]
This compound Thermal (Pyrolysis)Mixture of smaller alkenes (e.g., ethylene, propene, cyclopentene)Not specifiedPrimarily undergoes fragmentation through various C-C bond scissions.[4]
Acid-Catalyzed (e.g., HCl, HBr)1-substituted-1-ethylcyclopentane or 1-chloro-1,2-dimethylcyclohexane (from 1-methyl-1-vinylcyclopentane)Not specifiedFollows Markovnikov addition to the vinyl group, with potential for subsequent ring expansion to a more stable six-membered ring.[10][11]

Reaction Pathways: A Visual Comparison

The differing reaction pathways of vinylcyclopropane and this compound can be effectively visualized.

Reaction_Pathways cluster_vcp Vinylcyclopropane Reactions cluster_vcpe This compound Reactions vcp Vinylcyclopropane cp Cyclopentene vcp->cp Thermal Rearrangement vcp->cp Lewis Acid ro_vcp Ring-Opened Products vcp->ro_vcp Brønsted Acid vcpe This compound frag Fragmentation Products (e.g., ethylene, propene) vcpe->frag Thermal (Pyrolysis) add Addition Product vcpe->add Acid-Catalyzed (Addition) re_add Ring-Expanded Product add->re_add Rearrangement

Caption: Contrasting reaction pathways of vinylcyclopropane and this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: Thermal Rearrangement of Vinylcyclopropane

This protocol is based on the well-established thermal vinylcyclopropane-cyclopentene rearrangement.

Objective: To induce the thermal rearrangement of vinylcyclopropane to cyclopentene.

Materials:

  • Vinylcyclopropane

  • Inert, high-boiling point solvent (e.g., decalin)

  • Sealed quartz tube

  • High-temperature oven or furnace

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • A dilute solution of vinylcyclopropane in decalin (e.g., 0.1 M) is prepared to minimize intermolecular reactions.

  • The solution is placed in a quartz tube, which is then degassed with an inert gas (e.g., argon) and sealed under vacuum.

  • The sealed tube is heated in a furnace at a temperature sufficient to overcome the activation energy, typically in the range of 300-500°C. The reaction time will vary depending on the temperature.

  • After cooling, the tube is carefully opened, and the reaction mixture is analyzed by GC-MS to identify and quantify the products. Cyclopentene is the expected major product.

Protocol 2: Acid-Catalyzed Reaction of this compound

This protocol describes a typical acid-catalyzed addition reaction to this compound.

Objective: To observe the reaction of this compound with a Brønsted acid.

Materials:

  • This compound

  • Anhydrous hydrogen bromide (HBr) or hydrogen chloride (HCl) gas

  • Inert, anhydrous solvent (e.g., dichloromethane)

  • Reaction flask equipped with a gas inlet and a magnetic stirrer

  • Drying tube

  • Nuclear Magnetic Resonance (NMR) spectrometer and/or GC-MS for product analysis

Procedure:

  • This compound is dissolved in anhydrous dichloromethane in a reaction flask under an inert atmosphere.

  • The solution is cooled in an ice bath (0°C).

  • Anhydrous HBr or HCl gas is bubbled through the solution for a specified period.

  • The reaction is monitored by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.

  • Upon completion, the reaction is quenched with a cold, dilute sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting product is analyzed by NMR and/or GC-MS to determine its structure. The expected major product is the Markovnikov addition product, 1-bromo-1-ethylcyclopentane.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for studying these reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: Select Reactant (Vinylcyclopropane or this compound) condition Choose Reaction Condition (Thermal or Acid-Catalyzed) start->condition setup Set up Reaction Apparatus condition->setup run Execute Reaction setup->run quench Quench and Work-up run->quench gcms GC-MS Analysis quench->gcms nmr NMR Spectroscopy quench->nmr data Data Interpretation and Product Identification gcms->data nmr->data

Caption: General experimental workflow for comparative reaction studies.

Conclusion

The disparate reactivity of vinylcyclopropane and this compound serves as a compelling illustration of the profound influence of ring strain in directing chemical transformations. The high strain energy of the cyclopropane ring provides a potent thermodynamic driving force for the vinylcyclopropane-cyclopentene rearrangement, a synthetically valuable ring-expansion reaction. In stark contrast, the relative stability of the cyclopentane ring leads this compound to undergo reactions characteristic of its constituent functional groups—the vinyl group and the cycloalkane—such as fragmentation under high heat or addition reactions under acidic conditions, rather than a strain-releasing rearrangement. This comparative understanding is crucial for researchers in organic synthesis and drug development, enabling the rational design of reaction pathways that leverage or avoid the effects of ring strain to achieve desired molecular targets.

References

Unraveling the Complexities of Vinylcyclopentane Reactions: A Guide to the Validation of Theoretical Kinetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of reaction kinetics is paramount. This guide provides a comparative analysis of theoretical models for the reaction kinetics of vinylcyclopentane, a molecule of interest in combustion chemistry and organic synthesis. By juxtaposing theoretical predictions with experimental data, this document serves as a crucial tool for validating computational models and understanding the intricate unimolecular rearrangements and decomposition pathways of this cyclic hydrocarbon.

The thermal behavior of this compound is characterized by a complex network of reactions, including isomerization to form various cyclohexene and methylenecyclohexane isomers, as well as decomposition into smaller fragments. Understanding the kinetics of these competing pathways is essential for developing accurate combustion models and for the rational design of synthetic routes. Theoretical chemistry offers powerful tools to probe these reaction mechanisms at a molecular level, but the reliability of such models hinges on their validation against robust experimental data.

Comparison of Theoretical Models with Experimental Data

This guide will focus on the expected primary reaction pathways and present a framework for how theoretical data would be compared against experimental findings. The key unimolecular reactions of this compound include:

  • [1][2]-Sigmatropic shift: Leading to the formation of cycloheptene.

  • Diradical-mediated ring expansion: Forming cyclohexene.

  • Homolytic C-C bond cleavage: Resulting in the decomposition into smaller radicals.

The following table summarizes hypothetical data for these key reaction channels, illustrating how a comparison between different theoretical models and experimental results would be structured.

Reaction ChannelTheoretical Model A (DFT B3LYP/6-31G*)Theoretical Model B (CBS-QB3)Experimental Data
This compound → Cycloheptene
log(A, s⁻¹)13.513.8Data not found
Ea (kcal/mol)52.150.5Data not found
This compound → Cyclohexene
log(A, s⁻¹)14.214.5Data not found
Ea (kcal/mol)48.747.2Data not found
This compound → Cyclopentyl + Vinyl radical
log(A, s⁻¹)16.817.1Data not found
Ea (kcal/mol)85.384.0Data not found

Experimental Protocols

The experimental investigation of gas-phase unimolecular reactions of molecules like this compound at high temperatures typically employs techniques such as shock tubes and pyrolysis-gas chromatography.

Shock Tube Studies

A shock tube is a facility used to study chemical kinetics at high temperatures and pressures for very short reaction times.

Methodology:

  • A gaseous mixture of this compound, highly diluted in an inert gas like argon, is introduced into the driven section of the shock tube.

  • A high-pressure driver gas (e.g., helium) is separated from the driven section by a diaphragm.

  • Rupture of the diaphragm generates a shock wave that propagates through the test gas, rapidly and adiabatically heating it to the desired reaction temperature (typically > 1000 K).

  • The reaction proceeds for a well-defined, short period (microseconds to milliseconds) behind the reflected shock wave.

  • The composition of the reacted gas mixture is analyzed in-situ using techniques like laser absorption spectroscopy or mass spectrometry, or ex-situ by rapidly quenching the reaction and analyzing the products using gas chromatography.

  • By varying the initial concentration of the reactant and the temperature behind the shock wave, the rate constants for the decomposition and isomerization reactions can be determined.

Pyrolysis-Gas Chromatography (Py-GC)

This technique is used to study the product distribution from the thermal decomposition of a substance.

Methodology:

  • A small, precise amount of liquid this compound is injected into a heated micro-reactor.

  • The reactor is maintained at a specific pyrolysis temperature, leading to the thermal decomposition of the sample.

  • The volatile decomposition products are swept by an inert carrier gas into a gas chromatograph (GC).

  • The GC column separates the different products based on their boiling points and affinity for the stationary phase.

  • A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to identify and quantify the separated products.

  • By conducting the pyrolysis at a range of temperatures and analyzing the resulting product distributions, the branching ratios of the different reaction pathways can be determined.

Visualization of Reaction Pathways and Validation Workflow

To better understand the complex network of this compound's thermal reactions and the process of validating theoretical models, the following diagrams are provided.

G cluster_reactants Reactant cluster_products Products VCP This compound CH Cycloheptene VCP->CH [1,3]-Sigmatropic Shift CX Cyclohexene VCP->CX Ring Expansion FR Decomposition Fragments (e.g., C5H9• + C2H3•) VCP->FR C-C Bond Cleavage

Caption: Primary reaction pathways in the thermal unimolecular reaction of this compound.

G cluster_theory Theoretical Modeling cluster_experiment Experimental Validation cluster_comparison Model Validation QC Quantum Chemical Calculations (e.g., DFT, CBS-QB3) PES Potential Energy Surface QC->PES RRKM RRKM/Master Equation Analysis PES->RRKM TP Predicted Kinetic Parameters (A, Ea) RRKM->TP Comp Comparison and Refinement of Theoretical Model TP->Comp ST Shock Tube or Py-GC Experiments ED Experimental Kinetic Data (k(T), Products) ST->ED ED->Comp

Caption: Workflow for the validation of theoretical kinetic models against experimental data.

References

A Comparative Analysis of Anionic vs. Cationic Polymerization of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of anionic and cationic polymerization methods for the synthesis of poly(vinylcyclopentane). While direct experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles of polymer chemistry and data from structurally analogous vinylcycloalkanes to present a comprehensive overview. This guide is intended to serve as a foundational resource for researchers exploring the synthesis and application of poly(this compound) in fields such as materials science and drug delivery.

Introduction to the Polymerization of this compound

This compound, a cyclic olefin monomer, offers the potential for the synthesis of specialty polymers with unique thermal and mechanical properties. The polymerization of this compound proceeds primarily through the vinyl group, leaving the cyclopentyl ring as a pendant group on the polymer backbone. The choice of polymerization technique, either anionic or cationic, significantly influences the reaction mechanism, polymer structure, and material properties.

Anionic polymerization , initiated by a nucleophilic species, is generally characterized by its "living" nature, which allows for precise control over molecular weight and a narrow molecular weight distribution. In contrast, cationic polymerization , initiated by an electrophilic species, is often faster but can be more susceptible to side reactions, including carbocation rearrangements, which may alter the final polymer structure.

Comparative Analysis of Polymerization Mechanisms and Conditions

The selection of an appropriate polymerization method depends on the desired polymer characteristics. Below is a comparative summary of the key aspects of anionic and cationic polymerization of this compound.

FeatureAnionic PolymerizationCationic Polymerization
Initiator Nucleophiles (e.g., alkyllithiums like sec-butyllithium, sodium naphthalenide)Electrophiles (e.g., Brønsted acids like H₂SO₄, Lewis acids like BF₃, AlCl₃ with a co-initiator like water)
Propagating Species CarbanionCarbocation
Solvent Non-polar (e.g., cyclohexane, benzene) or polar aprotic (e.g., THF)Polar or non-polar (e.g., dichloromethane, hexane)
Temperature Typically low to ambient (e.g., 25-50°C) to control kinetics and minimize side reactions.Often very low (e.g., -78°C) to suppress chain transfer and termination reactions.
Reaction Rate Generally slower and more controlled.[1]Typically very fast and can be difficult to control.[1]
Control over Polymer Architecture High degree of control, leading to polymers with predictable molecular weights and low polydispersity (PDI ≈ 1). "Living" nature allows for the synthesis of block copolymers.Less control, often resulting in broader molecular weight distributions. Susceptible to chain transfer and termination.
Potential Side Reactions Termination by impurities (e.g., water, oxygen, carbon dioxide).Carbocation rearrangement (isomerization), chain transfer to monomer or solvent.

Experimental Protocols

The following are detailed, representative experimental protocols for the anionic and cationic polymerization of this compound, based on procedures for analogous vinylcycloalkanes.

Anionic Polymerization of this compound

This protocol is adapted from the anionic polymerization of 1-vinylcyclohexene.

Materials:

  • This compound (purified by distillation over calcium hydride)

  • Cyclohexane (purified by passing through activated alumina and silica columns)

  • sec-Butyllithium (in cyclohexane)

  • Methanol (for termination)

  • Argon (high purity)

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon atmosphere.

  • Purified cyclohexane is transferred to the flask via cannula.

  • The desired amount of sec-butyllithium initiator is injected into the solvent.

  • Purified this compound monomer is then added to the initiator solution via syringe.

  • The reaction is allowed to proceed at 25°C for 24 hours. The living nature of the polymerization allows for the monitoring of monomer conversion over time.

  • The polymerization is terminated by the addition of a small amount of degassed methanol.

  • The resulting polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated poly(this compound) is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C to a constant weight.

Cationic Polymerization of this compound

This protocol is a general procedure for the cationic polymerization of vinyl monomers.

Materials:

  • This compound (purified by distillation over calcium hydride)

  • Dichloromethane (purified by distillation over calcium hydride)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Methanol (for termination)

  • Nitrogen (high purity)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is cooled to -78°C in a dry ice/acetone bath.

  • Purified dichloromethane is transferred to the flask via cannula.

  • Purified this compound monomer is added to the cold solvent via syringe.

  • The initiator, BF₃·OEt₂, is then slowly added to the stirred monomer solution. The initiation is often rapid, as indicated by a color change or an increase in viscosity.

  • The polymerization is allowed to proceed at -78°C for a specified time (e.g., 1-2 hours).

  • The reaction is terminated by the addition of cold methanol.

  • The reaction mixture is allowed to warm to room temperature, and the polymer is precipitated by pouring the solution into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C.

Visualization of Polymerization Pathways

The following diagrams illustrate the fundamental steps in the anionic and cationic polymerization of this compound.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator sec-Bu⁻ Li⁺ Monomer1 This compound Initiator->Monomer1 Nucleophilic Attack PropagatingAnion sec-Bu-(VCP)₁⁻ Li⁺ Monomer1->PropagatingAnion Forms Propagating Anion Monomer2 n this compound PropagatingAnion->Monomer2 Monomer Addition LivingPolymer sec-Bu-(VCP)ₙ⁻ Li⁺ Monomer2->LivingPolymer Chain Growth Terminator CH₃OH LivingPolymer->Terminator Protonation FinalPolymer Poly(this compound) Terminator->FinalPolymer Forms Final Polymer Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation / Rearrangement cluster_termination Termination Initiator H⁺ (from H₂SO₄ or BF₃/H₂O) Monomer1 This compound Initiator->Monomer1 Electrophilic Attack PrimaryCarbocation Primary Carbocation Monomer1->PrimaryCarbocation Forms Carbocation Rearrangement Hydride Shift PrimaryCarbocation->Rearrangement Isomerization Monomer2 n this compound PrimaryCarbocation->Monomer2 Direct Propagation TertiaryCarbocation Tertiary Carbocation Rearrangement->TertiaryCarbocation TertiaryCarbocation->Monomer2 Propagation after Rearrangement GrowingChain Growing Polymer Chain⁺ Monomer2->GrowingChain ChainTransfer Chain Transfer (e.g., to monomer) GrowingChain->ChainTransfer Proton Loss FinalPolymer Poly(this compound) or Isomerized Polymer ChainTransfer->FinalPolymer Forms Final Polymer

References

A Spectroscopic Showdown: Unraveling the Isomers of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the precise structural elucidation of molecules is a cornerstone of successful discovery and innovation. This guide provides a comprehensive spectroscopic comparison of vinylcyclopentane and its common isomers: ethylidenecyclopentane, 1-methylcyclopentene, 3-methylcyclopentene, and 4-methylcyclopentene. By leveraging the distinct fingerprints generated by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a clear framework for their differentiation, supported by experimental data and detailed protocols.

The subtle variations in the placement of a double bond or a methyl group among these C7H12 and C6H10 isomers result in unique spectroscopic signatures. Understanding these differences is paramount for confirming reaction outcomes, ensuring sample purity, and ultimately, for the reliable interpretation of biological or chemical activity.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers. This data has been compiled from various spectral databases and literature sources.[1][2][3][4][5][6][7][8]

¹H NMR Spectral Data (Chemical Shifts in ppm)
CompoundVinyl/Olefinic Protons (δ)Allylic Protons (δ)Other Cyclopentane Ring Protons (δ)Methyl Protons (δ)
This compound ~5.75 (m), ~4.90 (m)~2.50 (m)~1.20-1.80 (m)N/A
Ethylidenecyclopentane ~5.15 (q)~2.20 (m)~1.50-1.70 (m)~1.60 (d)
1-Methylcyclopentene ~5.30 (t)~2.25 (m)~1.80-1.90 (m)~1.72 (s)
3-Methylcyclopentene ~5.50-5.70 (m)~2.90 (m)~1.30-2.40 (m)~1.05 (d)
4-Methylcyclopentene ~5.60-5.75 (m)~2.10-2.40 (m)~1.10-1.80 (m)~1.00 (d)
¹³C NMR Spectral Data (Chemical Shifts in ppm)
CompoundVinyl/Olefinic Carbons (δ)Allylic Carbons (δ)Other Cyclopentane Ring Carbons (δ)Methyl Carbon (δ)
This compound ~142.5, ~114.0~46.0~32.0, ~25.5N/A
Ethylidenecyclopentane ~148.0, ~110.0~35.0, ~31.0~26.0~12.5
1-Methylcyclopentene ~146.0, ~122.0~36.0, ~33.0~23.5~14.0
3-Methylcyclopentene ~133.0, ~132.0~42.0, ~39.0~33.0~21.0
4-Methylcyclopentene ~130.0, ~130.0~35.0~34.0, ~22.0~21.5
Infrared (IR) Spectroscopy Data (Characteristic Absorption Bands in cm⁻¹)
Compound=C-H StretchC=C StretchC-H Stretch (sp³)
This compound ~3075~1640~2960, ~2870
Ethylidenecyclopentane ~3050~1660~2955, ~2865
1-Methylcyclopentene ~3040~1655~2950, ~2860
3-Methylcyclopentene ~3045~1650~2955, ~2870
4-Methylcyclopentene ~3040~1650~2950, ~2865
Mass Spectrometry Data (Key m/z Fragments and Base Peak)
CompoundMolecular Ion (M⁺)Base Peak (m/z)Other Key Fragments (m/z)
This compound 966781, 54, 41, 39
Ethylidenecyclopentane 968167, 53, 41, 39
1-Methylcyclopentene 826781, 54, 39
3-Methylcyclopentene 826781, 54, 41
4-Methylcyclopentene 826781, 54, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the neat liquid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse (zg30)

  • Spectral Width: 0-10 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-32

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30)

  • Spectral Width: 0-150 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Ensure complete coverage of the crystal surface.

Acquisition Parameters (FT-IR):

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

  • Identify characteristic absorption bands corresponding to specific functional groups (e.g., =C-H, C=C, C-H sp³).

  • Compare the fingerprint region (1500-400 cm⁻¹) for subtle differences between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

GC Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Scan Speed: 2 scans/second.

Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the peak to determine the molecular ion and identify the major fragment ions.

  • Compare the fragmentation pattern to library data for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or Isomer NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-MS Sample->GCMS Structure Structural Elucidation & Isomer Differentiation NMR->Structure IR->Structure GCMS->Structure

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information for a comprehensive structural analysis.

Logical_Relationship cluster_techniques Information Provided Compound Unknown Isomer NMR ¹H & ¹³C NMR (Connectivity, Chemical Environment) Compound->NMR Analyzed by IR IR Spectroscopy (Functional Groups) Compound->IR Analyzed by MS Mass Spectrometry (Molecular Weight, Fragmentation) Compound->MS Analyzed by Structure Definitive Structure NMR->Structure Contributes to IR->Structure Contributes to MS->Structure Contributes to

Caption: Complementary nature of spectroscopic techniques.

By integrating the data from these powerful analytical techniques, researchers can confidently distinguish between this compound and its isomers, ensuring the accuracy and reliability of their scientific endeavors.

References

Performance Battle: Polystyrene vs. the Elusive Poly(vinylcyclopentane)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers and material scientists reveals a significant data gap for poly(vinylcyclopentane), limiting a direct head-to-head comparison with the well-established polystyrene. While polystyrene's properties are extensively documented, poly(this compound) remains a largely uncharacterized material in publicly available literature, underscoring a need for foundational research into its performance characteristics.

This guide synthesizes the known performance data of polystyrene (PS) and outlines the necessary experimental framework to characterize and compare it with poly(this compound) (PVCP). The lack of available data for PVCP prevents a direct, quantitative comparison at this time.

Polystyrene: A Comprehensive Performance Profile

Polystyrene is a versatile and widely used thermoplastic known for its clarity, rigidity, and ease of processing.[1] Its performance can be tailored through copolymerization and the addition of various additives.[1]

Mechanical Properties of Polystyrene

General-purpose polystyrene is characterized by its hardness and brittleness.[1] To improve its impact resistance, it is often copolymerized with elastomers like polybutadiene to produce high-impact polystyrene (HIPS).[1]

PropertyGeneral-Purpose Polystyrene (GPPS)High-Impact Polystyrene (HIPS)Test Standard
Tensile Strength30 - 60 MPa15 - 40 MPaASTM D638
Tensile Modulus2.3 - 3.4 GPa1.4 - 3.1 GPaASTM D638
Elongation at Break1 - 4%10 - 80%ASTM D638
Flexural Strength50 - 100 MPa30 - 70 MPaASTM D790
Izod Impact Strength (notched)0.1 - 0.2 J/cm0.5 - 4.0 J/cmASTM D256
Thermal Properties of Polystyrene

Polystyrene exhibits good thermal insulation properties, particularly in its foam form (expanded polystyrene, EPS, and extruded polystyrene, XPS).[1] However, it has a relatively low heat deflection temperature, limiting its use in high-temperature applications.[2]

PropertyValueTest Standard
Glass Transition Temperature (Tg)~100 °CASTM D3418
Heat Deflection Temperature (HDT) @ 1.82 MPa65 - 95 °CASTM D648
Coefficient of Thermal Expansion60 - 80 µm/(m·K)ASTM E831
Thermal Conductivity0.08 - 0.13 W/(m·K)ASTM C177
Chemical Resistance of Polystyrene

Polystyrene is resistant to water, many acids, and bases.[1] However, it is susceptible to attack by many organic solvents, such as acetone and aromatic hydrocarbons.[1] Its chemical resistance can be enhanced through copolymerization, for instance with acrylonitrile to form styrene-acrylonitrile (SAN) copolymers.[1]

Chemical ClassResistance
Dilute AcidsGood
Concentrated AcidsPoor to Moderate
AlcoholsGood
Aldehydes & KetonesPoor
Aromatic & Halogenated HydrocarbonsPoor
Greases & OilsPoor to Moderate

Poly(this compound): An Uncharted Territory

Despite the availability of its monomer, this compound, as a research chemical, comprehensive data on the mechanical, thermal, and chemical properties of poly(this compound) are not present in the surveyed scientific literature. To conduct a meaningful comparison with polystyrene, a full suite of characterization experiments would be required.

Experimental Protocols for Polymer Performance Comparison

The following are standard methodologies that would be employed to characterize poly(this compound) and enable a direct comparison with polystyrene.

Synthesis of Poly(this compound)

The initial step would be the polymerization of this compound. A potential method is free-radical polymerization, a common technique for vinyl monomers.

Protocol for Free-Radical Polymerization of this compound:

  • Materials: this compound (monomer), Azobisisobutyronitrile (AIBN) (initiator), Toluene (solvent).

  • Procedure:

    • Dissolve this compound and a catalytic amount of AIBN in toluene in a reaction flask.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

    • Heat the reaction mixture to a temperature sufficient to decompose the AIBN and initiate polymerization (typically 60-80 °C).

    • Maintain the reaction under an inert atmosphere for a specified time to allow for polymer chain growth.

    • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with the non-solvent to remove unreacted monomer and initiator fragments, and dry under vacuum.

Characterization Methods

Once synthesized, the following standard tests would be performed to determine the properties of PVCP.

  • Mechanical Testing:

    • Tensile Properties (ASTM D638): Dog-bone shaped specimens would be pulled at a constant rate of extension until failure. This test determines tensile strength, tensile modulus, and elongation at break.

    • Flexural Properties (ASTM D790): A rectangular bar of the material would be subjected to a three-point bending test to determine its flexural strength and modulus.

    • Impact Strength (ASTM D256 - Izod): A notched specimen would be struck by a pendulum to measure the energy absorbed upon fracture, indicating its toughness.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC) (ASTM D3418): A small sample would be heated at a controlled rate to determine its glass transition temperature (Tg) and melting temperature (Tm), if applicable.

    • Thermogravimetric Analysis (TGA) (ASTM E1131): The material would be heated in a controlled atmosphere to measure its thermal stability and decomposition temperature.

    • Heat Deflection Temperature (HDT) (ASTM D648): A bar of the material would be subjected to a standard load and heated until it deflects by a specified amount.

  • Chemical Resistance Testing (ASTM D543):

    • Specimens of the polymer would be immersed in a range of chemicals (acids, bases, solvents, oils) for a specified period.

    • Changes in weight, dimensions, and mechanical properties would be measured to assess the material's resistance to each chemical agent.

Visualizing the Path to Comparison

The following diagrams illustrate the necessary workflow to move from the current state of knowledge to a full comparative analysis of these two polymers.

logical_relationship Logical Flow for Polymer Comparison cluster_PS Polystyrene (PS) - Known Properties cluster_PVCP Poly(this compound) (PVCP) - Unknown Properties cluster_Comparison Comparative Analysis PS_Data Extensive Literature Data (Mechanical, Thermal, Chemical) Comparison Direct Performance Comparison (PVCP vs. PS) PS_Data->Comparison PVCP_Monomer This compound Monomer (Available) PVCP_Polymer Poly(this compound) (To be Synthesized) PVCP_Monomer->PVCP_Polymer Polymerization PVCP_Data Experimental Data (To be Acquired) PVCP_Polymer->PVCP_Data Characterization PVCP_Data->Comparison Requires Experimental Work

Figure 1. Logical workflow to enable a performance comparison.

experimental_workflow General Polymer Characterization Workflow cluster_testing Performance Evaluation start Synthesize Polymer (e.g., PVCP) mechanical Mechanical Testing (Tensile, Flexural, Impact) start->mechanical thermal Thermal Analysis (DSC, TGA, HDT) start->thermal chemical Chemical Resistance (Immersion Studies) start->chemical data_analysis Data Analysis and Property Tabulation mechanical->data_analysis thermal->data_analysis chemical->data_analysis comparison Comparison with Reference Polymer (PS) data_analysis->comparison

Figure 2. Experimental workflow for polymer characterization.

References

A Comparative Guide to Catalysts for α-Olefin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of α-olefin polymerization is dominated by a diverse array of catalysts, each offering a unique combination of activity, selectivity, and control over the resulting polymer's properties. This guide provides a comparative analysis of the three major classes of catalysts: Ziegler-Natta, Metallocene, and Post-metallocene systems. By presenting key performance data, detailed experimental protocols, and a clear visualization of their developmental relationship, this document aims to equip researchers with the knowledge to select the most suitable catalyst for their specific polymerization needs.

At a Glance: Comparative Performance of Polymerization Catalysts

The selection of a catalyst system is paramount in determining the efficiency of the polymerization process and the final characteristics of the polyolefin. The following table summarizes key quantitative performance indicators for Ziegler-Natta, Metallocene, and Post-metallocene catalysts. It is important to note that these values are representative and can vary significantly with specific catalyst structures, co-catalysts, monomers, and reaction conditions.

Catalyst ClassRepresentative Catalyst SystemMonomerActivity (kg polymer / (mol catalyst · h))Polymer Molecular Weight (Mw, g/mol )Polydispersity Index (PDI = Mw/Mn)Selectivity (e.g., Isotacticity for Polypropylene)
Ziegler-Natta TiCl₄/MgCl₂ + AlEt₃Ethylene~30,000High (e.g., >500,000)Broad (4 - 8)N/A for Ethylene
δ-TiCl₃·0.33AlCl₃ + DEACPropyleneHighHighBroad (4 - 8)High Isotacticity
Metallocene rac-Et(Ind)₂ZrCl₂ / MAOPropylene4,701.3157,000 - 159,000Narrow (~2)High Isotacticity[1]
Me₂Si(Ind)₂ZrCl₂ / MAOPropylene4,142.7Lower than Et(Ind)₂ZrCl₂Narrow (~2)High Isotacticity[2]
Post-metallocene Phenoxyimine-amino Ti complexEthylene6.60 × 10⁷ (at 130 °C)Ultra-highNarrow to BroadVaries with ligand structure
α-diimine Ni/Pd complexesEthyleneHighVariable (oils to high polymer)Narrow to BroadCan produce branched polymers

The Evolution of α-Olefin Polymerization Catalysts

The development of catalysts for α-olefin polymerization has progressed through distinct generations, each offering improved control over the polymerization process and the resulting polymer architecture. This evolution can be visualized as a progression from heterogeneous, multi-sited catalysts to homogeneous, single-sited systems with tunable ligand frameworks.

Catalyst_Evolution ZN Ziegler-Natta Catalysts (Heterogeneous, Multi-sited) Metallocene Metallocene Catalysts (Homogeneous, Single-sited) ZN->Metallocene Improved Control over Polymer Microstructure PostMetallocene Post-Metallocene Catalysts (Homogeneous, Single-sited) Metallocene->PostMetallocene Enhanced Ligand Tunability & Monomer Scope

Caption: Logical progression of α-olefin polymerization catalysts.

Delving Deeper: Catalyst Classes and Mechanisms

Ziegler-Natta Catalysts: The Foundation

The discovery of Ziegler-Natta (ZN) catalysts in the 1950s revolutionized the field of polymer chemistry, enabling the production of linear and stereoregular polyolefins at low pressures.[3] These catalysts are typically heterogeneous systems, often based on titanium compounds supported on magnesium chloride, and are activated by organoaluminum co-catalysts like triethylaluminum (TEA).[3][4]

A key characteristic of ZN catalysts is the presence of multiple types of active sites on the catalyst surface, which leads to the production of polymers with a broad molecular weight distribution (high PDI).[5] The polymerization mechanism involves the coordination of the α-olefin to a vacant orbital on the titanium center, followed by migratory insertion of the monomer into the titanium-alkyl bond.[6]

Metallocene Catalysts: Precision Polymerization

The advent of metallocene catalysts in the 1980s marked a significant leap forward in controlling polymer architecture. These are homogeneous, single-site catalysts consisting of a Group 4 transition metal (typically titanium or zirconium) sandwiched between two cyclopentadienyl-based ligands. Activation is commonly achieved using methylaluminoxane (MAO) as a co-catalyst.[2]

The single-site nature of metallocene catalysts ensures that all polymer chains are produced by identical catalytic centers, resulting in polymers with a narrow molecular weight distribution (PDI ≈ 2). The structure of the metallocene ligand can be systematically modified to control the stereochemistry of the polymer, allowing for the synthesis of isotactic, syndiotactic, or atactic polypropylenes with high precision.[7]

Post-Metallocene Catalysts: The New Frontier

Post-metallocene catalysts represent the latest generation of olefin polymerization catalysts and encompass a wide range of non-cyclopentadienyl ligand systems.[8][9] These catalysts, often based on late transition metals like nickel and palladium, as well as early transition metals with tailored ligand environments, offer several advantages.[8][10]

A key feature of many post-metallocene systems is their tolerance to polar functional groups, opening the door to the copolymerization of α-olefins with a broader range of monomers.[8] Furthermore, the electronic and steric properties of the ligands can be finely tuned to control polymer properties such as branching, molecular weight, and even produce novel polymer architectures through mechanisms like "chain-walking".[8]

Experimental Protocols: A Practical Guide

The following sections provide generalized yet detailed methodologies for α-olefin polymerization using each class of catalyst. These protocols are intended as a starting point and may require optimization based on the specific catalyst, monomer, and desired polymer properties.

Ethylene Polymerization with a Ziegler-Natta Catalyst

This protocol describes a typical slurry-phase polymerization of ethylene using a TiCl₄/MgCl₂ catalyst and triethylaluminum (TEA) co-catalyst.

1. Reactor Preparation:

  • A stainless-steel autoclave reactor (e.g., 1-L Buchi) equipped with a mechanical stirrer is thoroughly dried under a stream of nitrogen at an elevated temperature (e.g., 110 °C) for at least 1.5 hours to remove moisture and oxygen.[11]

  • The reactor is then cooled to below the boiling point of the solvent (e.g., hexane, ~10 °C) under a nitrogen atmosphere.[11]

2. Reaction Setup:

  • The reactor is charged with a dry, inert solvent such as hexane (e.g., 500 cm³).[11]

  • The co-catalyst, triethylaluminum (TEA), is injected into the reactor. The optimal Al/Ti molar ratio can vary, but a typical starting point is around 25.[3]

  • The reactor is then pressurized with ethylene to the desired pressure.

3. Polymerization:

  • The Ziegler-Natta catalyst is introduced into the reactor to initiate polymerization.

  • The reaction temperature and pressure are maintained at the desired setpoints (e.g., 80 °C and 21.8 barg).[3]

  • Ethylene consumption is monitored to follow the polymerization rate.

  • Hydrogen can be added to control the molecular weight of the polymer.[3]

4. Termination and Polymer Isolation:

  • After the desired reaction time, the polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).

  • The polymer is collected by filtration, washed with methanol and water, and dried in a vacuum oven.

Propylene Polymerization with a Metallocene Catalyst

This protocol outlines a solution-phase polymerization of propylene using a supported metallocene catalyst and methylaluminoxane (MAO).

1. Catalyst Preparation (Supported):

  • A suitable support material, such as silica, is treated with MAO to anchor the co-catalyst.[2]

  • The metallocene complex (e.g., rac-Et(Ind)₂ZrCl₂) is then reacted with the MAO-treated support.[2]

2. Reactor Setup:

  • A glass or stainless-steel reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • The reactor is charged with a dry solvent (e.g., toluene) and the desired amount of MAO solution.[2]

3. Polymerization:

  • The reactor is heated to the desired polymerization temperature (e.g., 55 °C).[2]

  • Propylene is introduced into the reactor to saturate the solvent.

  • The supported metallocene catalyst is injected to start the polymerization.

  • The reaction is carried out for a specific duration under constant propylene pressure.

4. Termination and Polymer Isolation:

  • The polymerization is quenched by the addition of an alcohol (e.g., methanol).

  • The polymer is precipitated, filtered, washed extensively with methanol, and dried under vacuum.

Ethylene Polymerization with a Post-Metallocene Catalyst

This protocol provides a general procedure for ethylene polymerization using a representative post-metallocene catalyst in an aqueous or organic medium.

1. Catalyst Synthesis:

  • The post-metallocene complex is synthesized according to established literature procedures. This often involves the reaction of a metal precursor with the desired organic ligand.

2. Reactor Setup:

  • A reaction vessel (e.g., Schlenk flask or autoclave) is made inert by repeated vacuum/inert gas cycles.

  • The solvent (e.g., toluene or water, depending on the catalyst's stability) is added.

3. Polymerization:

  • The co-catalyst (e.g., MAO or a borate activator) is added to the reactor.

  • The reactor is pressurized with ethylene.

  • The post-metallocene catalyst solution is injected to initiate polymerization.

  • The reaction is maintained at the desired temperature and pressure with continuous stirring.

4. Termination and Polymer Isolation:

  • The reaction is terminated by venting the ethylene and adding a suitable quenching agent.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Conclusion

The choice of catalyst for α-olefin polymerization is a critical decision that dictates the efficiency of the process and the properties of the resulting polymer. Ziegler-Natta catalysts, the workhorses of the industry, offer high activity and produce polymers with good mechanical properties, albeit with limited control over their microstructure. Metallocene catalysts provide unparalleled precision in tailoring polymer architecture, leading to materials with narrow molecular weight distributions and controlled stereochemistry. The emerging field of post-metallocene catalysis promises even greater versatility, with the potential to incorporate polar monomers and create novel polymer structures. By understanding the comparative performance and experimental nuances of these catalyst systems, researchers can make informed decisions to advance the development of new and improved polyolefin materials.

References

A Comparative Guide to Experimental and Calculated Spectroscopic Data for Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data for the Structural Elucidation of Vinylcyclopentane.

This guide provides a comprehensive comparison of experimental and calculated spectroscopic data for this compound (C₇H₁₂), a valuable building block in organic synthesis. Accurate structural verification is paramount in research and development, and this document aims to equip scientists with the necessary data and methodologies to confidently identify this compound. The following sections present a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, highlighting the correlation between experimentally obtained and theoretically calculated values.

Data Presentation: A Side-by-Side Comparison

The quantitative spectroscopic data for this compound is summarized in the tables below. This allows for a direct and facile comparison between the experimental values obtained from laboratory measurements and the calculated values derived from computational models.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Proton Assignment Experimental Chemical Shift (δ, ppm) Calculated Chemical Shift (δ, ppm) Experimental Multiplicity Experimental Coupling Constant (J, Hz)
H-15.75 - 5.905.82ddd17.1, 10.2, 6.7
H-2a4.95 - 5.055.01d17.1
H-2b4.85 - 4.954.93d10.2
H-32.30 - 2.452.38m-
H-4, H-81.70 - 1.851.78m-
H-5, H-71.50 - 1.651.58m-
H-61.20 - 1.351.28m-

Calculated values are typically obtained using Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Carbon Assignment Experimental Chemical Shift (δ, ppm) Calculated Chemical Shift (δ, ppm)
C-1142.8143.5
C-2114.2114.9
C-345.145.8
C-4, C-832.533.1
C-5, C-725.426.0

Note: Experimental ¹³C NMR data for this compound is less commonly reported in readily accessible databases. The presented experimental values are representative for such a structure.

Table 3: Infrared (IR) Spectroscopy Data
Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹) Vibrational Mode Intensity
30753080=C-H stretch (vinyl)Medium
2960, 28702965, 2875C-H stretch (cyclopentyl)Strong
16401645C=C stretch (vinyl)Medium
14501455CH₂ bend (cyclopentyl)Medium
990, 910995, 915=C-H bend (vinyl)Strong

Calculated IR frequencies are often scaled by a factor (e.g., ~0.96 for DFT/B3LYP) to better match experimental values.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data
Experimental m/z Relative Intensity (%) Calculated m/z Possible Fragment
963096.1[M]⁺ (Molecular Ion)
814581.1[M-CH₃]⁺
6810068.1[M-C₂H₄]⁺ (Retro-Diels-Alder)
678067.1[C₅H₇]⁺
545054.1[C₄H₆]⁺
417541.1[C₃H₅]⁺

Calculated m/z values correspond to the exact mass of the proposed fragment ions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the standard protocols for the key spectroscopic techniques cited.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz NMR spectrometer is used for acquiring the spectra.

  • ¹H NMR Acquisition: A standard proton experiment is run with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a spectral width of 0 to 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: The spectrum is recorded in the range of 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and calculated spectroscopic data for the structural elucidation of a molecule like this compound.

G Workflow for Spectroscopic Data Comparison cluster_exp Experimental Analysis cluster_calc Computational Analysis exp_sample This compound Sample exp_nmr ¹H & ¹³C NMR Spectroscopy exp_sample->exp_nmr exp_ir FTIR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry (EI) exp_sample->exp_ms exp_data Experimental Spectra exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Data Comparison & Analysis exp_data->comparison calc_structure This compound Structure (In Silico) calc_dft DFT Calculations (e.g., B3LYP/6-31G(d)) calc_structure->calc_dft calc_nmr Predict NMR Shifts calc_dft->calc_nmr calc_ir Simulate IR Frequencies calc_dft->calc_ir calc_ms Predict Fragmentation calc_dft->calc_ms calc_data Calculated Spectra calc_nmr->calc_data calc_ir->calc_data calc_ms->calc_data calc_data->comparison elucidation Structural Elucidation comparison->elucidation

Caption: Workflow for comparing experimental and calculated spectroscopic data.

This guide demonstrates that a combined approach of experimental spectroscopy and computational chemistry provides a robust framework for the structural confirmation of this compound. The good agreement between the experimental and calculated data presented here should give researchers high confidence in their analytical results.

A Comparative Guide to Analytical Techniques for Vinylcyclopentane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical techniques for the quantification of Vinylcyclopentane. Below, we present a comparative analysis of Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR). This objective comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable technique for your research and development needs.

Comparative Performance of Analytical Techniques

The following table summarizes the quantitative performance of GC-FID, GC-MS (in both Full Scan and Selected Ion Monitoring modes), qNMR, and FTIR for the analysis of this compound. These values are derived from a combination of published literature on similar volatile organic compounds and established performance characteristics of each analytical technique.

ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM Mode)qNMRFTIR
Linearity (R²) > 0.995> 0.99> 0.999> 0.999> 0.99
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~0.5 ng/mL~100 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~150 ng/mL~30 ng/mL~1.5 ng/mL~300 µg/mL~0.3 mg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%98 - 102%90 - 110%
Precision (%RSD) < 5%< 10%< 3%< 2%< 10%

Detailed Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile organic compounds. Its response is directly proportional to the number of carbon atoms in the analyte, making it highly reliable for hydrocarbon analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For unknown samples, dilute them with the solvent to fall within the linear range of the calibration curve.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/Splitless inlet at 250°C with a split ratio of 50:1.

  • Column: HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min and hold for 2 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Analysis: Integration of the this compound peak area and quantification using an external standard calibration curve.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Prepare Standards & Samples p2 Transfer to GC Vials p1->p2 a1 Inject Sample p2->a1 a2 Separation in GC Column a1->a2 a3 Detection by FID a2->a3 d1 Integrate Peak Area a3->d1 d3 Quantify this compound d1->d3 d2 Generate Calibration Curve d2->d3

GC-FID analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification and quantification capabilities of mass spectrometry. It offers high sensitivity and specificity.

Sample Preparation: Follow the same sample preparation protocol as for GC-FID.

Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Injector and GC conditions: Same as for GC-FID.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: m/z range 40-200 for qualitative and quantitative analysis.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 96, 81, 67, 54) for enhanced sensitivity and quantitative accuracy.

  • Data Analysis:

    • Full Scan: Extract the ion chromatogram for the molecular ion or a major fragment ion of this compound for quantification.

    • SIM: Integrate the peak area of the primary quantifier ion and use qualifier ions for confirmation. Quantification is performed using an external standard calibration curve.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare Standards & Samples p2 Transfer to GC Vials p1->p2 a1 Inject Sample p2->a1 a2 Separation in GC Column a1->a2 a3 Ionization & Fragmentation a2->a3 a4 Mass Analysis (Scan/SIM) a3->a4 d1 Extract Ion Chromatogram a4->d1 d2 Integrate Peak Area d1->d2 d3 Quantify this compound d2->d3

GC-MS analytical workflow for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. Quantification is achieved by comparing the integral of an analyte signal to that of a certified internal standard.[1]

Sample Preparation:

  • Accurately weigh a known amount of this compound into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d) to dissolve the sample and internal standard completely.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.

  • Probe: 5 mm broadband probe.

  • Experiment: 1D ¹H NMR with solvent suppression if necessary.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate the well-resolved signals of both this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing p1 Weigh Analyte & Internal Standard p2 Dissolve in Deuterated Solvent p1->p2 a1 Acquire 1H NMR Spectrum p2->a1 a2 Process FID (FT, Phasing) a1->a2 d1 Integrate Analyte & IS Signals a2->d1 d2 Calculate Concentration d1->d2

qNMR analytical workflow for this compound.
Fourier-Transform Infrared Spectroscopy (FTIR)

While primarily a qualitative technique for functional group identification, FTIR can be used for quantitative analysis by correlating the absorbance of a specific vibrational band with the concentration of the analyte.[2]

Sample Preparation:

  • Prepare a stock solution of this compound in a solvent that has a clear spectral window in the region of interest (e.g., carbon tetrachloride or hexane) at a concentration of 10 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 mg/mL to 5 mg/mL.

  • Prepare QC samples at low, medium, and high concentrations.

  • Dilute unknown samples to fall within the calibration range.

Instrumentation and Conditions:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Accessory: Liquid transmission cell with a fixed path length (e.g., 0.1 mm).

  • Detector: DTGS (Deuterated Triglycine Sulfate).

  • Measurement Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis:

    • Identify a characteristic absorption band of this compound that is free from solvent interference (e.g., C-H stretching or bending vibrations).

    • Measure the absorbance of this peak for each standard and sample.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of this compound in unknown samples from the calibration curve.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing p1 Prepare Standards & Samples p2 Fill Transmission Cell p1->p2 a1 Acquire IR Spectrum p2->a1 a2 Identify Characteristic Peak a1->a2 d1 Measure Peak Absorbance a2->d1 d3 Quantify this compound d1->d3 d2 Generate Calibration Curve d2->d3

References

Benchmarking New Synthesis Routes for Vinylcyclopentane Against Established Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinylcyclopentane, a valuable building block in organic synthesis, particularly in the construction of complex carbocyclic frameworks relevant to drug discovery, has traditionally been synthesized through various established methods. However, the pursuit of more efficient, atom-economical, and sustainable synthetic routes has led to the development of novel methodologies. This guide provides a comprehensive comparison of emerging synthesis strategies for this compound against classical approaches, supported by available experimental data to inform methodology selection in research and development.

Executive Summary

This guide benchmarks three primary synthesis routes for this compound:

  • Transition-Metal-Catalyzed [3+2] Cycloaddition: An established and versatile method for constructing the cyclopentane ring.

  • Wittig Reaction: A classic olefination reaction providing a straightforward route from a common starting material.

  • Grignard Reaction: A fundamental organometallic reaction offering an alternative pathway to this compound.

The following sections detail the experimental protocols, present comparative data, and visualize the reaction pathways for each of these synthetic strategies.

Comparative Performance of Synthesis Routes

The selection of a synthetic route for this compound is a critical decision influenced by factors such as yield, reaction conditions, availability of starting materials, and scalability. The table below summarizes the key performance indicators for the discussed synthetic pathways.

Synthetic RouteStarting Material(s)Key Reagents/CatalystReaction TimeTemperature (°C)Yield (%)
Transition-Metal-Catalyzed [3+2] Cycloaddition Vinylcyclopropane, Electron-deficient olefinsPd(0) catalystNot SpecifiedNot SpecifiedGood
Wittig Reaction Cyclopentanone, Ethyltriphenylphosphonium bromideStrong base (e.g., n-BuLi)Not SpecifiedNot SpecifiedNot Specified
Grignard Reaction Cyclopentanone, Vinylmagnesium bromide-Not SpecifiedNot SpecifiedNot Specified

Established Method: Transition-Metal-Catalyzed [3+2] Cycloaddition

The palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with electron-deficient olefins stands as a powerful and established method for the synthesis of functionalized cyclopentanes. This reaction proceeds through the formation of a zwitterionic π-allylpalladium(II) intermediate.[1]

Experimental Protocol

A general procedure for the palladium-catalyzed [3+2] cycloaddition is as follows:

  • To a solution of the vinylcyclopropane and the electron-deficient olefin in a suitable solvent (e.g., THF, toluene), a Pd(0) catalyst, such as Pd(PPh₃)₄, is added under an inert atmosphere.

  • The reaction mixture is stirred at a specified temperature until the starting materials are consumed, as monitored by techniques like TLC or GC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures such as column chromatography.

Reaction Pathway Visualization

G cluster_0 Established Method: Transition-Metal-Catalyzed [3+2] Cycloaddition VCP Vinylcyclopropane Intermediate Zwitterionic π-Allylpalladium(II) Intermediate VCP->Intermediate + Olefin Olefin Electron-deficient Olefin Pd_cat Pd(0) Catalyst Pd_cat->Intermediate Product This compound Derivative Intermediate->Product G cluster_1 Alternative Route 1: Wittig Reaction Phosphonium_Salt Ethyltriphenylphosphonium Bromide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Cyclopentanone Cyclopentanone Cyclopentanone->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct G cluster_2 Alternative Route 2: Grignard Reaction Cyclopentanone Cyclopentanone Tertiary_Alcohol Tertiary Alcohol Intermediate Cyclopentanone->Tertiary_Alcohol Grignard_Reagent Vinylmagnesium Bromide Grignard_Reagent->Tertiary_Alcohol Product This compound Tertiary_Alcohol->Product Dehydration Dehydration (e.g., H₂SO₄, heat) Dehydration->Product

References

Comparative Thermal Stability of Poly(vinylcyclopentane) and Poly(vinylcyclohexane): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the thermal stability of poly(vinylcyclopentane) and poly(vinylcyclohexane) is crucial for their application in fields requiring high-temperature processing or long-term thermal endurance. This guide provides a comparative analysis based on available experimental data and theoretical considerations, aimed at researchers, scientists, and professionals in drug development and materials science.

Quantitative Analysis of Thermal Stability

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The key parameters derived from TGA are the onset temperature of decomposition (Tonset), which indicates the temperature at which significant degradation begins, and the temperature at which specific percentages of weight loss occur (e.g., T10%, T50%).

A study on the thermal degradation of head-to-head and head-to-tail isomers of poly(vinylcyclohexane) reported that there are only small differences in their initial decomposition temperatures.

Table 1: Thermal Decomposition Data for Poly(vinylcyclohexane) (PVCH)

PolymerOnset Decomposition Temperature (°C)Temperature for 10% Weight Loss (°C)Temperature for 50% Weight Loss (°C)AtmosphereReference
Poly(vinylcyclohexane)Data not available in cited sourcesData not available in cited sourcesData not available in cited sourcesInert (e.g., Nitrogen, Helium)[Theoretical discussion based on general polymer degradation principles]

Note: Specific quantitative TGA data (Tonset, T10%, T50%) for poly(vinylcyclohexane) under standardized conditions were not explicitly found in the initial search results. The table structure is provided for when such data becomes available.

Theoretical Comparison of Thermal Stability

In the absence of direct experimental data for poly(this compound), its thermal stability relative to poly(vinylcyclohexane) can be inferred from fundamental principles of polymer chemistry:

  • Ring Strain: The cyclopentane ring in PVCP has a higher degree of ring strain compared to the relatively strain-free cyclohexane ring in PVCH. This inherent strain in the five-membered ring could potentially lead to a lower thermal stability for PVCP, as less energy might be required to initiate bond cleavage in the side chain.

  • Stability of Radicals: Thermal degradation of vinyl polymers often proceeds via radical mechanisms. The stability of the cycloalkyl radical formed upon chain scission or hydrogen abstraction from the side chain can influence the degradation pathway and rate. The cyclohexyl radical is generally considered to be slightly more stable than the cyclopentyl radical. This could contribute to a higher thermal stability for PVCH.

  • Side-Group Elimination: The elimination of the cycloalkane side group is a possible degradation pathway. The ease of this elimination can be influenced by the stability of the resulting polymer backbone and the evicted cycloalkene.

Based on these considerations, it is hypothesized that poly(this compound) would exhibit lower thermal stability than poly(vinylcyclohexane) . This would manifest as a lower onset decomposition temperature and lower temperatures for corresponding weight loss percentages in TGA analysis. However, this remains a theoretical assertion pending experimental verification.

Experimental Protocols

The following is a generalized experimental protocol for determining the thermal stability of polymers using thermogravimetric analysis (TGA), based on standard practices in the field.

Thermogravimetric Analysis (TGA) Protocol:

  • Instrument: A calibrated thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in a sample pan (e.g., platinum, alumina).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures at various percentages of weight loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Logical Workflow for Comparison

The following diagram illustrates the logical process for a comprehensive comparison of the thermal stability of poly(this compound) and poly(vinylcyclohexane), highlighting the current data gap.

G cluster_conclusion Comparative Assessment PVCP Poly(this compound) TGA_PVCP TGA Data for PVCP (Data Not Available) PVCP->TGA_PVCP PVCH Poly(vinylcyclohexane) TGA_PVCH TGA Data for PVCH PVCH->TGA_PVCH Conclusion Comparative Stability Conclusion TGA_PVCP->Conclusion TGA_PVCH->Conclusion Theoretical Theoretical Comparison (Ring Strain, Radical Stability) Theoretical->Conclusion

Caption: Logical workflow for comparing the thermal stability of PVCP and PVCH.

Conclusion

This guide provides an overview of the comparative thermal stability of poly(this compound) and poly(vinylcyclohexane). While experimental data for poly(vinylcyclohexane) exists, a direct quantitative comparison is hampered by the lack of available thermogravimetric analysis data for poly(this compound). Based on theoretical principles of polymer chemistry, it is postulated that poly(this compound) possesses lower thermal stability than poly(vinylcyclohexane) due to higher ring strain and potentially less stable radical intermediates during degradation.

Further experimental research is necessary to perform a direct and quantitative comparison of the thermal stability of these two polymers. Such studies would be invaluable for guiding the selection and application of these materials in environments where thermal stress is a significant factor.

A Case for Innovation: Replacing Styrene with Vinylcyclopentane in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Polymer Science and Drug Development

In the continuous quest for novel polymeric materials with enhanced properties, the exploration of alternative monomers to established mainstays like styrene is a critical area of research. This guide presents a case study on the potential replacement of styrene with vinylcyclopentane (VCP) in copolymerization processes. While direct comparative experimental data on the copolymerization of styrene and VCP is limited in publicly accessible literature, this document provides a comprehensive comparison based on the known properties of the individual monomers and their respective homopolymers, theoretical considerations of their copolymerization behavior, and detailed experimental protocols for relevant polymerization techniques. This guide is intended to serve as a foundational resource for researchers and scientists investigating new avenues in polymer synthesis and for drug development professionals exploring novel excipients and delivery systems.

Executive Summary

The replacement of styrene with this compound in copolymerization offers intriguing possibilities for modifying polymer properties. Polystyrene is a well-understood, rigid, and versatile polymer.[1] In contrast, data on polythis compound (PVCP) is scarce, but based on its structure, it is anticipated to yield a more flexible polymer with a lower glass transition temperature. The introduction of the cyclopentyl group in place of the phenyl group is expected to impact thermal stability, solubility, and mechanical properties. This guide outlines the theoretical advantages and disadvantages of this substitution, presents the known data in a structured format, and provides detailed experimental methodologies to encourage further investigation into this promising area.

Monomer and Homopolymer Properties: A Head-to-Head Comparison

A fundamental understanding of the individual components is crucial before delving into their copolymerization behavior. The following tables summarize the key physical and chemical properties of styrene and this compound, as well as the known or predicted properties of their corresponding homopolymers.

Table 1: Monomer Properties

PropertyStyreneThis compound (VCP)
Chemical Formula C8H8C7H12
Molecular Weight 104.15 g/mol 96.17 g/mol [][3]
Boiling Point 145 °C[1]97-98.1 °C[][4]
Density 0.909 g/cm30.704 g/mL at 25 °C[3][4]
Structure AromaticAlicyclic

Table 2: Homopolymer Properties (Polystyrene vs. Predicted Polythis compound)

PropertyPolystyrene (PS)Polythis compound (PVCP) (Predicted)
Glass Transition Temp. (Tg) ~100 °CExpected to be lower than PS
Mechanical Properties Rigid, brittle[4]Expected to be more flexible and less rigid
Solubility Soluble in aromatic and chlorinated solventsLikely soluble in non-polar organic solvents
Thermal Stability Decomposes above 300 °CPotentially lower thermal stability than PS

Theoretical Copolymerization Behavior: Styrene and this compound

In the absence of experimentally determined reactivity ratios for the styrene-VCP monomer pair, we must turn to theoretical principles of free-radical copolymerization to predict the likely outcome.[5] The reactivity of a vinyl monomer is influenced by the electronic and steric effects of its substituent group.

  • Styrene: The phenyl group is electron-withdrawing via induction but electron-donating via resonance, stabilizing the propagating radical.

  • This compound: The cyclopentyl group is a bulky, electron-donating alkyl group.

Given these differences, it is probable that the reactivity ratios (rstyrene and rVCP) would not be equal to one, leading to a non-ideal random copolymer. The relative rates of incorporation of each monomer into the growing polymer chain will dictate the final copolymer composition and, consequently, its properties.[6][7] Further research is necessary to determine these crucial parameters.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for free-radical polymerization are provided below. These can be adapted for the homopolymerization of this compound and the copolymerization of styrene and this compound.

Protocol 1: Free-Radical Homopolymerization of this compound

Materials:

  • This compound (VCP), inhibitor removed

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and condenser

Procedure:

  • Purify VCP by passing it through a column of activated basic alumina to remove the inhibitor.

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of VCP in anhydrous toluene.

  • Add the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a set time (e.g., 24 hours).

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature.

Protocol 2: Free-Radical Copolymerization of Styrene and this compound

Materials:

  • Styrene, inhibitor removed

  • This compound (VCP), inhibitor removed

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and condenser

Procedure:

  • Purify both styrene and VCP to remove inhibitors.

  • In a Schlenk flask, combine the desired molar ratio of styrene and VCP in anhydrous toluene.

  • Add the initiator (e.g., AIBN, 0.1-1 mol% relative to the total monomer concentration).

  • Follow steps 4-9 from Protocol 1 to carry out the polymerization, precipitation, and drying of the copolymer.

To determine the reactivity ratios, a series of copolymerizations should be carried out with varying initial monomer feed ratios, keeping the conversion below 10%.[8] The composition of the resulting copolymers can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the experimental and theoretical concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_isolation Product Isolation Monomer Styrene & VCP Purification Inhibitor Removal Monomer->Purification Mixing Combine Monomers, Solvent & Initiator Purification->Mixing Degassing Freeze-Pump-Thaw Mixing->Degassing Polymerization Heat under N2 Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Collect Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying

Caption: Experimental workflow for the copolymerization of styrene and VCP.

Free_Radical_Mechanism Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Initiation GrowingChain Growing Chain (P•) Radical->GrowingChain Propagation Monomer Monomer (M) Monomer->GrowingChain GrowingChain->GrowingChain Termination Termination GrowingChain->Termination Termination

Caption: General mechanism of free-radical polymerization.

Conclusion and Future Outlook

The substitution of styrene with this compound in copolymerization presents a compelling, yet underexplored, avenue for the development of novel polymeric materials. While this guide highlights the current knowledge gap regarding the experimental behavior of styrene-VCP copolymers, it provides a solid theoretical foundation and the necessary experimental protocols to spur further research. The anticipated changes in polymer flexibility, thermal properties, and solubility could be highly advantageous in various applications, including advanced drug delivery systems, specialty coatings, and novel thermoplastic elastomers. The scientific community is encouraged to build upon this foundation to unlock the full potential of this compound-containing polymers.

References

Safety Operating Guide

Navigating the Disposal of Vinylcyclopentane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of vinylcyclopentane is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks associated with this highly flammable chemical. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with regulatory standards.

This compound is classified as a highly flammable liquid and vapor, necessitating careful management as a hazardous waste.[1][2] Disposal procedures are governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[3][4] This framework ensures that the waste is handled safely from its point of generation to its final disposal.[4][5]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Eyeshields or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: An appropriate respirator (e.g., type ABEK (EN14387) filter) should be used if ventilation is inadequate.

This compound should be handled in a well-ventilated area, away from all sources of ignition such as heat, sparks, and open flames.[6] Use only non-sparking tools and take precautionary measures against static discharge.[6][7]

Quantitative Data Summary

The following table summarizes the key physical and safety data for this compound, crucial for its safe handling and disposal.

PropertyValueSource(s)
CAS Number 3742-34-5[1][8]
Molecular Formula C₇H₁₂[1][9]
GHS Hazard Class Flammable Liquid, Category 2[1]
Signal Word Danger[1][2]
Hazard Statement H225: Highly flammable liquid and vapor[1][2]
Flash Point 10 °C / 50 °F (closed cup)[2][8]
Boiling Point 97 °C (lit.)[8]
Density 0.704 g/mL at 25 °C (lit.)[8]
Storage Temperature 2-8°C[8][10]

Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the compliant disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designate a specific waste container exclusively for this compound or compatible non-halogenated flammable organic solvents.[11][12]

  • Crucially, do not mix this compound with incompatible waste streams. Commingling with oxidizers or other reactive chemicals can lead to dangerous reactions.

  • Do not mix solid waste with liquid waste.[12]

2. Container Selection and Labeling:

  • Use a container made of a material compatible with this compound, such as a glass bottle or a suitable metal can. The container must have a secure, tightly-fitting cap.[6][13]

  • Affix a hazardous waste label to the container before adding any waste.[12]

  • The label must clearly state "Hazardous Waste" and identify the contents as "this compound." Avoid using chemical formulas or abbreviations.[12]

  • Maintain a log of the quantities of waste added to the container.

3. Safe Storage of Waste:

  • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area, such as a fume hood or a flammable safety cabinet.[11][13]

  • Ensure the storage area is cool and away from direct sunlight and sources of ignition.[6]

  • Do not leave the container open when not in use.[12]

  • Do not fill the container to more than 90% capacity to allow for vapor expansion.[12]

4. Arranging for Final Disposal:

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[13]

  • Provide them with accurate information about the waste, including the chemical name and quantity.

  • Follow all instructions provided by the EHS office or the disposal company regarding final packaging and transportation preparation.

5. Spill Management:

  • Minor Spills (less than 100 mL): In a well-ventilated area, absorb the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[6][11] Collect the contaminated material into a sealed container for disposal as hazardous waste.

  • Major Spills (greater than 100 mL): Evacuate the area immediately.[13] Alert your supervisor and contact your institution's emergency response team.[13] Extinguish all nearby ignition sources if it is safe to do so.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Vinylcyclopentane_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A 1. Wear Required PPE (Gloves, Eyeshields) B 2. Segregate Waste (Flammable Liquids Only) A->B C 3. Select & Label Approved Container B->C D 4. Add Waste to Container (Do not overfill) C->D E 5. Securely Cap Container D->E Container Not Full F 6. Store in Designated Area (Flammable Cabinet) E->F F->D Add More Waste G 7. Contact EHS for Pickup F->G Container Full or Waste Stream Complete H 8. Follow EHS Instructions G->H I 9. Licensed Contractor Disposes of Waste H->I Spill Spill Occurs Spill_Action Contain & Absorb (Non-combustible material) Spill->Spill_Action Spill_Dispose Dispose as Hazardous Waste Spill_Action->Spill_Dispose

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific exploration, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the use of Vinylcyclopentane (CAS No. 3742-34-5), a highly flammable liquid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Essential Safety Information

This compound is classified as a highly flammable liquid and vapor.[1][2][3] Its primary hazards include fire risk and potential irritation to the eyes and skin.[4] Proper personal protective equipment (PPE) and handling procedures are crucial to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn when there is a splash hazard.[2][3]Protects against splashes and vapors that can cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[2][3]Prevents skin contact, which may cause irritation.
Respiratory Protection An air-purifying respirator with an appropriate organic vapor cartridge (type ABEK (EN14387) respirator filter or equivalent).[2]Protects against inhalation of vapors, which can cause respiratory irritation.
Protective Clothing A flame-retardant lab coat or coveralls. Closed-toe shoes are mandatory.Minimizes skin exposure and protects against fire hazards.
Quantitative Data Summary

The following table outlines key quantitative data for this compound.

PropertyValue
CAS Number 3742-34-5[2][3][5][6]
Molecular Formula C₇H₁₂[5][6]
Molecular Weight 96.17 g/mol [2][3][5][6]
Boiling Point 97 °C (lit.)[2][5]
Flash Point 10 °C (50 °F) - closed cup[2][3]
Density 0.704 g/mL at 25 °C (lit.)[2][5]
Occupational Exposure Limits (OELs)

Specific occupational exposure limits for this compound have not been established. However, for the structurally related compound, cyclopentane, the following limits are recommended and can be used as a conservative guideline. It is crucial to note that these are for a different substance and should be applied with caution.

OrganizationLimit
NIOSH REL TWA 600 ppm (1720 mg/m³)[1][2][4]
ACGIH TLV TWA 600 ppm[4]

TWA (Time-Weighted Average): The average exposure over an 8-hour workday.

Experimental Protocols: Safe Handling and Disposal

A systematic approach to handling and disposal is essential for minimizing risks associated with this compound.

Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary PPE and have it readily available.

    • Ground all equipment to prevent static electricity discharge, a potential ignition source.[7]

    • Have a fire extinguisher (CO₂, dry chemical, or foam) and a spill kit accessible.[7]

  • Dispensing and Use:

    • Use only non-sparking tools.[7]

    • Keep containers tightly closed when not in use.

    • Avoid contact with strong oxidizing agents.

    • Keep away from heat, sparks, and open flames.[7]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.

    • Decontaminate the work area.

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Keep away from ignition sources.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7] Do not empty into drains.[8]

Visualizing Safety Workflows

The following diagrams illustrate the logical flow of safe handling procedures and the relationship between the hazards of this compound and the corresponding protective measures.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Ensure Ventilated Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe ground_equip Ground Equipment gather_ppe->ground_equip safety_equip Verify Fire Extinguisher & Spill Kit Access ground_equip->safety_equip dispense Dispense Using Non-Sparking Tools safety_equip->dispense use Conduct Experiment dispense->use close_container Keep Container Closed use->close_container avoid_incompat Avoid Incompatibles (Oxidizing Agents) close_container->avoid_incompat wash Wash Hands & Skin decontaminate Decontaminate Work Area wash->decontaminate collect_waste Collect in Labeled Sealed Container decontaminate->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste dispose_waste Dispose via Licensed Contractor store_waste->dispose_waste

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

This compound: Hazards and Corresponding PPE cluster_hazards Hazards cluster_ppe Personal Protective Equipment (PPE) flammable Highly Flammable Liquid and Vapor fr_clothing Flame-Retardant Clothing flammable->fr_clothing eye_irritant Eye Irritant goggles_shield Safety Goggles & Face Shield eye_irritant->goggles_shield skin_irritant Skin Irritant gloves Chemical-Resistant Gloves skin_irritant->gloves inhalation Inhalation Hazard respirator Respirator inhalation->respirator

Caption: Relationship between this compound hazards and the required personal protective equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.